6-Bromohexanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10BrO2- |
|---|---|
Molecular Weight |
194.05 g/mol |
IUPAC Name |
6-bromohexanoate |
InChI |
InChI=1S/C6H11BrO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9)/p-1 |
InChI Key |
NVRVNSHHLPQGCU-UHFFFAOYSA-M |
Canonical SMILES |
C(CCC(=O)[O-])CCBr |
Synonyms |
6-bromohexanoate |
Origin of Product |
United States |
Comprehensive NMR Elucidation of 6-Bromohexanoate: Structural Assignments and Experimental Protocols
Target Audience: Synthetic Chemists, Analytical Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide
Executive Summary
6-Bromohexanoate—most commonly utilized in its esterified forms such as methyl 6-bromohexanoate or as the free 6-bromohexanoic acid—is a highly versatile bifunctional aliphatic building block. Featuring both a terminal electrophilic alkyl bromide and a nucleophilic/reactive carboxylate group, it is a cornerstone reagent in the synthesis of PROTAC linkers, functionalized polymers, and pharmaceutical intermediates[1].
Accurate structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. Researchers must verify not only the integrity of the six-carbon aliphatic chain but also the preservation of both terminal functional groups following synthetic transformations. This guide provides an authoritative, mechanistic breakdown of the 1 H and 13 C NMR spectral assignments for methyl 6-bromohexanoate, coupled with a self-validating experimental protocol designed to ensure high-fidelity data acquisition.
Structural Anatomy & Inductive Causality
The chemical shifts in the NMR spectra of 6-bromohexanoate are strictly governed by the inductive electron-withdrawing effects ( −I ) of its two terminal groups. Understanding this causality is critical for accurate spectral interpretation:
-
Halogen Deshielding (C6): Bromine is highly electronegative. It pulls electron density away from the adjacent α -carbon (C6), deshielding the local environment. This shifts the C6 protons downfield to approximately 3.42 ppm and the C6 carbon to 33.8 ppm[2].
-
Carbonyl Deshielding (C2): The ester carbonyl group exerts both a strong anisotropic effect and an inductive pull. This deshields the α -protons (C2), shifting them to approximately 2.33 ppm, and the C2 carbon to 34.1 ppm[3].
-
Chain Attenuation (C3, C4, C5): Inductive effects decay rapidly across σ -bonds. Consequently, the internal methylene groups resonate upfield. Their exact positions are inversely proportional to their distance from the terminal electron-withdrawing groups, creating a predictable multiplet pattern in the 1.40–1.90 ppm region[4].
1 H NMR Spectral Elucidation
The 1 H NMR spectrum of methyl 6-bromohexanoate is a textbook example of first-order coupling in an aliphatic chain. Because the molecule features free rotation around all σ -bonds, diastereotopic effects are absent, and the splitting patterns strictly follow the n+1 rule.
Table 1: 1 H NMR Peak Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Assignment |
| -OCH 3 | 3.68 | Singlet (s) | - | 3H | Ester methyl; isolated from coupling. |
| C6 | 3.42 | Triplet (t) | 6.8 | 2H | -CH 2 -Br; deshielded by electronegative Br. |
| C2 | 2.33 | Triplet (t) | 7.4 | 2H | -CH 2 -C=O; deshielded by carbonyl anisotropy. |
| C5 | 1.88 | Multiplet (m) | - | 2H | -CH 2 -C-Br; β to the bromine atom. |
| C3 | 1.66 | Multiplet (m) | - | 2H | -CH 2 -C-C=O; β to the carbonyl group. |
| C4 | 1.48 | Multiplet (m) | - | 2H | -CH 2 -; most shielded central methylene. |
Data synthesized from authoritative spectral databases and literature[2],[1].
13 C NMR Spectral Elucidation
In the 13 C NMR spectrum, the carbonyl carbon (C1) is the most deshielded due to the strong electron-withdrawing nature of the ester oxygen. Distinguishing between the C2 and C6 carbons in a 1D 13 C experiment requires careful observation, as they resonate within 0.3 ppm of each other.
Table 2: 13 C NMR Peak Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Mechanistic Assignment |
| C1 | 174.1 | Quaternary (C) | Carbonyl (C=O); highly deshielded by oxygen. |
| -OCH 3 | 51.6 | Primary (CH 3 ) | Ester methyl group. |
| C2 | 34.1 | Secondary (CH 2 ) | α to C=O. |
| C6 | 33.8 | Secondary (CH 2 ) | α to Br. |
| C5 | 32.6 | Secondary (CH 2 ) | β to Br. |
| C4 | 27.8 | Secondary (CH 2 ) | γ to both terminal groups; highly shielded. |
| C3 | 24.4 | Secondary (CH 2 ) | β to C=O. |
Data synthesized from established synthetic methodologies[3],[4].
Expert Insight on 2D Validation: While 1D NMR is often sufficient for routine verification, definitive assignment of the nearly overlapping C2 (34.1 ppm) and C6 (33.8 ppm) carbons requires Heteronuclear Multiple Bond Correlation (HMBC). In an HMBC spectrum, the C2 protons (2.33 ppm) will show a strong 2JCH correlation to the carbonyl carbon (174.1 ppm)—a diagnostic feature entirely absent for the C6 protons.
Standardized Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in spectral data, the following self-validating protocol must be adhered to when preparing and acquiring NMR spectra for 6-bromohexanoate derivatives.
Step-by-Step Methodology
-
Sample Preparation: Weigh exactly 15–20 mg of the 6-bromohexanoate sample. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D). Causality: CDCl 3 is chosen because it lacks aliphatic protons that would obscure the hexanoate chain signals, and it readily dissolves the relatively non-polar ester. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Tuning and Locking: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Establish a steady deuterium lock on the CDCl 3 solvent signal. Perform gradient shimming (Z1-Z5) to achieve a highly homogenous magnetic field, verifying that the TMS peak full-width at half-maximum (FWHM) is <1.0 Hz.
-
1 H NMR Acquisition: Set the pulse sequence to a standard 1D proton experiment. Set the spectral width to 12 ppm, center the offset at 5 ppm, and use a relaxation delay (D1) of 1.0 second. Acquire 16 to 32 scans.
-
13 C NMR Acquisition: Switch to a proton-decoupled 13 C pulse sequence. Set the spectral width to 250 ppm. Critical Step: Increase the relaxation delay (D1) to at least 2.0 seconds. Causality: The quaternary carbonyl carbon (C1) lacks dipole-dipole relaxation pathways from attached protons, resulting in a long longitudinal relaxation time ( T1 ). A longer D1 prevents signal saturation and ensures the C1 peak is clearly visible above the baseline noise. Acquire 512 to 1024 scans.
-
Data Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform manual zero-order and first-order phase corrections. Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.
Workflow Visualization
Step-by-step experimental workflow for NMR acquisition and structural validation.
References[2] Methyl 6-Bromohexanoate | C7H13BrO2 | CID 4170292 - PubChem - NIH. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBvu8_XmpElvhzJTbb6F5MYhsxgz6mFwOpQmR9hEGPpNcYNMK_05uRYfQDDjXsydY4i7t_VGNSNM-vKkqqP5x8em1u4xNirXS73HIwD9aWX4YURIPaUNll73H2FrAX23-kCF7WpFls__n7UDe6oQoDQZa2eJoTnR_nhLs=[1] Design, synthesis, and biological activity evaluation of dihydromyricetin derivatives against SARS-CoV-2-Omicron virus - Taylor & Francis. Source: tandfonline.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPMEdQgENqs3gGQnO3K0MTfU8TEPs_HpjhgaOIJy4Mqlo9avxSvfSbOfvisTQmT6yZa7nnUqy_mTbR9xMyF7JcW2DqAiOpqc_2JMeLIac44JPa197vCk1FySXaEzbPjQ17UtATvOm4VlC3XxYyJ43G0bWpEyk4k2kyUH8=[3] RSC Advances: Synthesis of 1. Source: supradrug.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt_-LAHjkCvOa_OHZyL5MRs92uC1z1yNIU0Gt0UAVvNLQNsSBpiCUpylZeoAcLjEl5tYVl5hlNP98CJgOShGci7IZd4AThoRHaEg6DN1kU1pPRSfh4jWwau--FHaHiqKNqQLdhmqGMU9JDWzhV[4] Development and Applications of Transesterification Reactions Catalyzed by N-Heterocyclic Olefins - AWS. Source: amazonaws.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiwX46d-04-q2WnXLrVaKGqcQvICj-6B7k91PLeahLH-kV0dS3aBxY_drCthdnKPX1ZOCD_WS1ZFLdLbGtAJzO-n0hzn-8blo857E2OYviducp4P_IA9Lk24s2hiQsn-LZ7Y4PjgcvWp3yvXXFZ1PaLWClNHSHwHJWeLDYBTiHEqQN928=
Sources
Ethyl 6-Bromohexanoate: A Bifunctional Aliphatic Scaffold for Advanced Chemical Synthesis and PROTAC Linker Engineering
Executive Summary
In modern drug discovery and polymer science, the strategic selection of bifunctional building blocks dictates the efficiency of synthetic pipelines. Ethyl 6-bromohexanoate (CAS: 25542-62-5) is an ω -bromoacid ester that serves as a premier electrophilic scaffold. Its true value lies in its orthogonal reactivity: a highly reactive primary alkyl bromide paired with a stable, yet cleavable, ethyl ester.
This whitepaper provides an in-depth technical analysis of ethyl 6-bromohexanoate, detailing its physicochemical profile, mechanistic pathways, and field-proven methodologies. Specifically, we will explore its critical role in synthesizing non-PEG aliphatic linkers for Targeted Protein Degradation (PROTACs), such as the synthesis of PROTAC RSS0680 1.
Physicochemical Profiling & Practical Implications
Understanding the physical properties of ethyl 6-bromohexanoate is not merely an exercise in data collection; it is foundational to experimental design. The table below synthesizes quantitative data 23 and explains the causality behind how these metrics influence laboratory workflows.
| Property | Value | Causality / Practical Implication |
| Molecular Weight | 223.11 g/mol | Essential for precise stoichiometric calculations in cross-coupling and substitution reactions. |
| Boiling Point | 128–130 °C at 16 mmHg | The high boiling point necessitates vacuum distillation. Attempting atmospheric distillation leads to thermal degradation of the primary bromide. |
| Density | 1.254 g/mL at 25 °C | Heavier than water. During aqueous workups, unreacted reagent can alter phase separation dynamics. If extracting with Dichloromethane (DCM), the organic layer will definitively remain the bottom phase. |
| Refractive Index | 1.458 ( n20/D ) | Serves as an immediate, non-destructive QA/QC metric before initiating sensitive coupling reactions. Deviations indicate moisture ingress or degradation. |
| Appearance | Colorless to pale yellow liquid | Darkening indicates free bromine release or degradation. Visual inspection acts as a primary stability indicator. |
Orthogonal Reactivity & Mechanistic Logic
Ethyl 6-bromohexanoate is engineered for sequential, regioselective functionalization 4.
-
The C6 Primary Bromide (Electrophilic Core): The terminal bromine acts as an excellent leaving group for Bimolecular Nucleophilic Substitution ( SN2 ). Because it is situated on a primary, unhindered carbon, it undergoes rapid displacement by amines, phenols, and thiols.
-
The C1 Ethyl Ester (Protected Carboxyl): The ester group is stable under the mild basic conditions typically used for SN2 alkylations (e.g., K2CO3 ). This orthogonality ensures that the nucleophile attacks the bromide exclusively, without causing premature cleavage or amidation of the ester.
Once the alkylation is complete, the ester can be selectively unmasked via saponification to yield a free carboxylic acid, which is then primed for amide coupling.
Workflow: PROTAC Linker Assembly
In PROTAC development, achieving the correct spatial distance between the Target Protein Ligand and the E3 Ligase Ligand is critical for ternary complex formation. Ethyl 6-bromohexanoate provides a highly flexible, lipophilic 6-carbon spacer.
Below is the logical workflow for assembling a PROTAC molecule using this reagent.
Workflow of PROTAC Linker Conjugation using Ethyl 6-bromohexanoate.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Each phase includes a mechanistic rationale (the why) and a definitive validation checkpoint.
Protocol A: Chemoselective N-Alkylation ( SN2 )
This protocol describes the attachment of the linker to a nitrogen-containing heterocycle (e.g., a quinazolinone derivative) 5.
-
Preparation: In an oven-dried flask under inert atmosphere (Argon), dissolve the target nucleophile (1.0 eq) in anhydrous Acetonitrile (MeCN).
-
Causality: MeCN is a polar aprotic solvent that lacks acidic protons, thereby accelerating the SN2 transition state without participating in side reactions.
-
-
Base Addition: Add anhydrous Potassium Carbonate ( K2CO3 , 2.0 eq). Stir for 15 minutes at room temperature.
-
Causality: K2CO3 is a mild, insoluble base. It is strong enough to deprotonate the nucleophile but too weak to hydrolyze the ethyl ester.
-
-
Alkylation: Add ethyl 6-bromohexanoate (1.2 eq) dropwise. Elevate the temperature to 70 °C and stir for 12–16 hours.
-
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography.
-
Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The reaction is validated by the disappearance of the starting nucleophile mass and the appearance of the product mass. Crucially, the product mass will lack the characteristic 1:1 (M / M+2) isotope pattern of bromine, confirming complete displacement of the leaving group.
Protocol B: Saponification of the Ester
Once the linker is attached, the ester must be unmasked to allow for coupling with the E3 ligase ligand.
-
Solvation: Dissolve the ester-linked intermediate in a 3:1 mixture of Tetrahydrofuran (THF) and Water.
-
Causality: THF ensures the lipophilic organic intermediate remains fully dissolved, while water serves as both the co-solvent and the nucleophilic source.
-
-
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH· H2O , 3.0 eq) at 0 °C, then allow to warm to room temperature.
-
Causality: The Li+ ion acts as a mild Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, facilitating rapid attack by the hydroxide ion without cleaving sensitive amide bonds elsewhere in the molecule.
-
-
Acidification: Acidify to pH 3 using 1M HCl to protonate the carboxylate, then extract with Ethyl Acetate.
-
Self-Validation Checkpoint: Perform 1H NMR on the isolated product. The protocol validates itself through the complete disappearance of the characteristic ethyl ester signals: a distinct quartet at ~4.1 ppm ( −O−CH2− ) and a triplet at ~1.2 ppm ( −CH3 ).
Handling, Stability, and Safety
Ethyl 6-bromohexanoate is a Category 3 Flammable Liquid and a Category 2 Skin/Eye Irritant.
-
Degradation Causality: The manufacturer notes that the compound "may darken in storage" 3. This occurs because the terminal alkyl bromide is susceptible to slow photolytic and thermal degradation. This process releases trace amounts of hydrobromic acid (HBr) or free bromine, which autocatalyzes further decomposition and causes the liquid to transition from colorless to brown.
-
Storage Protocol: To maintain the integrity of the reagent, it must be stored tightly sealed under an inert gas (Nitrogen or Argon) at 2–8 °C in amber glass vials to prevent UV-induced radical cleavage of the C-Br bond.
References
-
Title: Ethyl 6-bromohexanoate | C8H15BrO2 | CID 117544 - PubChem Source: nih.gov URL: [Link]
-
Title: Organic & Medicinal Chemistry International Journal - Juniper Publishers Source: juniperpublishers.com URL: [Link]
Sources
6-Bromohexanoate Solubility and Reactivity in Polar Aprotic Solvents: A Technical Guide for Advanced Synthesis
Target Audience: Researchers, medicinal chemists, and drug development professionals. Core Focus: Physicochemical profiling, solvation thermodynamics, and self-validating protocols for SN2 alkylations.
Introduction: The Bifunctional Nature of 6-Bromohexanoate
In contemporary drug discovery—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), peptide conjugates, and fluorophore linkers—6-bromohexanoic acid and its ester derivatives (e.g., tert-butyl 6-bromohexanoate) serve as indispensable bifunctional building blocks. The molecule features a lipophilic hexyl spacer flanked by a highly polarizable electrophilic carbon-bromine bond and a versatile carboxylate terminus.
To harness this bifunctionality, chemists must carefully select the reaction medium. Polar aprotic solvents are the gold standard for these transformations. This guide dissects the thermodynamic causality behind this solvent preference and provides self-validating methodologies for executing high-yield nucleophilic substitutions.
Physicochemical Profiling and Solvation Thermodynamics
6-Bromohexanoate is an amphiphilic-like molecule. Its organic aliphatic chain requires van der Waals interactions for dissolution, while its polar headgroup and halogen tail require dipole-dipole stabilization.
As shown in Table 1 , 6-bromohexanoic acid is highly soluble in polar aprotic solvents such as1[1], but exhibits limited solubility in water.
Table 1: Key Physicochemical Properties of 6-Bromohexanoic Acid
| Property | Value | Scientific Implication |
| Molecular Formula | C₆H₁₁BrO₂[2] | Defines the baseline stoichiometric mass. |
| Molecular Weight | 195.05 g/mol [2] | Critical for precise equivalent calculations in scaling. |
| Density | ~1.48 g/cm³[3] | Indicates a dense liquid/solid state, requiring thorough mixing. |
| Melting Point | 32–37 °C[1] | Can solidify at lower ambient temperatures; gentle warming aids transfer. |
| Boiling Point | 276–279 °C[2] | High thermal stability allows for elevated reaction temperatures. |
| Solubility Profile | Soluble in DMF, DMSO, Acetone[1] | Dictates the use of polar aprotic media for homogeneous reactions. |
Mechanistic Causality: The Polar Aprotic Advantage in SN2 Reactions
When utilizing 6-bromohexanoate for N-alkylation or O-alkylation, the reaction proceeds via a bimolecular nucleophilic substitution ( SN2 ) mechanism. The choice of a polar aprotic solvent is not arbitrary; it is a fundamental thermodynamic requirement for maximizing reaction kinetics.
The "Bare Nucleophile" Effect
Polar protic solvents (like methanol or water) possess acidic protons that form strong hydrogen bonds with the incoming nucleophile (e.g., an amine or phenoxide). This creates a dense solvation shell that sterically and electronically hinders the nucleophile's ability to attack the electrophilic carbon.
Conversely, polar aprotic solvents (DMF, DMSO, Acetonitrile) lack hydrogen-bond donors. Their highly electronegative oxygen atoms strongly solvate the counter-cations (e.g., K⁺ from K₂CO₃ or Na⁺ from NaH), while leaving the nucleophile completely unsolvated—or "bare." This significantly lowers the activation energy ( Ea ) of the SN2 transition state.
Figure 1: SN2 pathway and solvation dynamics of 6-bromohexanoate in polar aprotic solvents.
Table 2: Polar Aprotic Solvent Matrix for Alkylation
| Solvent | Dielectric Constant (ε) | Boiling Point | Field-Proven Application Notes |
| DMF | 36.7 | 153 °C | The industry standard for PROTAC linkers.4[4] and5[5]. |
| DMSO | 46.7 | 189 °C | Superior cation solvation.6[6]. |
| Acetonitrile | 37.5 | 82 °C | 7[7], offering easier solvent removal during work-up. |
| Acetone | 20.7 | 56 °C | 8[8]. |
Self-Validating Experimental Methodologies
To ensure reproducibility, experimental protocols must be designed as self-validating systems. The following methodology for the N-alkylation of an amine utilizing tert-butyl 6-bromohexanoate incorporates internal analytical checkpoints to verify success at each stage.
Figure 2: Standardized self-validating experimental workflow for N-alkylation.
Step-by-Step Protocol: N-Alkylation in DMF[7]
1. Reactant Preparation & Solvation:
-
Action: Dissolve the target amine (1.0 equivalent) in anhydrous DMF (0.1–0.5 M concentration).
-
Causality: Anhydrous conditions are critical. Trace water can act as a competing nucleophile, leading to the hydrolysis of the 6-bromohexanoate into a hydroxyhexanoate byproduct.
2. Base Addition (Proton Scavenging):
-
Action: Add 2.0–3.0 equivalents of a non-nucleophilic base such as anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).
-
Causality: Strong nucleophilic bases (like NaOH) risk saponifying the ester or reacting with the alkyl bromide. K₂CO₃ acts purely as a proton scavenger to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium forward.
3. Electrophile Introduction:
-
Action: Dropwise addition of tert-butyl 6-bromohexanoate (1.0–1.2 equivalents). For reactions9[9].
-
Causality: Slight excess ensures complete consumption of the more valuable amine substrate.
4. Reaction & Self-Validation (Monitoring):
-
Action: Stir the mixture at temperatures ranging from 25 °C to 80 °C.
-
Validation Checkpoint: At t=2 hours, pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete only when the mass peak corresponding to the starting amine ( [M+H]+ ) is fully replaced by the alkylated product mass ( [M+171]+ for the tert-butyl hexanoate addition).
5. Work-Up & Isolation:
-
Action: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Causality: DMF is highly miscible with water. The large aqueous dilution forces the organic product into the EtOAc phase, while the DMF and inorganic salts (KBr, excess K₂CO₃) remain trapped in the aqueous waste.
References
- Source: chemsrc.
- Source: tcichemicals.
- Source: tradeindia.
- Source: nih.
- Title: A Peptide Nucleic Acid–Aminosugar Conjugate Targeting Transactivation Response Element of HIV-1 RNA Genome Shows a High Bioavailability in Human Cells...
- Title: Supporting Information Quantitative chemoproteomics for site-specific analysis of protein alkylation...
- Source: mdpi.
- Source: cardiff.ac.
- Source: benchchem.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 6-Bromohexanoic acid | CAS#:4224-70-8 | Chemsrc [chemsrc.com]
- 3. 6-bromohexanoic Acid 96% at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]
- 4. Activated Microglia Targeting Dendrimer–Minocycline Conjugate as Therapeutics for Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
The Chemical and Mechanistic Role of 6-Bromohexanoate in PROTAC Linker Synthesis: A Technical Whitepaper
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the ubiquitin-proteasome system. While early PROTAC development heavily focused on identifying high-affinity ligands for the Protein of Interest (POI) and the E3 ubiquitin ligase, modern drug development recognizes "linkerology" as the critical determinant of ternary complex formation. Among the most versatile building blocks in a medicinal chemist's arsenal is 6-bromohexanoate (and its ester derivatives). This whitepaper provides an in-depth technical analysis of the chemical logic, physicochemical impact, and self-validating synthetic workflows associated with 6-bromohexanoate in PROTAC design.
The Dual-Reactivity Paradigm of 6-Bromohexanoate
The utility of 6-bromohexanoic acid derivatives—such as tert-butyl 6-bromohexanoate or methyl 6-bromohexanoate—stems from their heterobifunctional nature. They provide a highly flexible 6-carbon alkyl chain flanked by two orthogonally reactive termini:
-
The C6 Electrophile (Bromide): The terminal primary bromide is an exceptional leaving group, primed for bimolecular nucleophilic substitution (S_N2). It readily reacts with nucleophilic amines, phenols, or thiols present on the POI or E3 ligand.
-
The C1 Latent Acyl Donor (Ester/Carboxylate): The opposite terminus serves as an acyl donor for amide bond formation.
Causality in Experimental Design: Why use an ester-protected variant instead of the free acid? Using tert-butyl 6-bromohexanoate ensures orthogonal reactivity. If the free carboxylic acid were used during the initial S_N2 alkylation step, it could lead to unwanted self-condensation, polymerization, or interference with the basic conditions required for S_N2. The ester acts as a protective mask, allowing clean alkylation before being selectively removed for the final amide coupling.
This strategy has been successfully deployed in the synthesis of1, where elongating alcohol precursors with tert-butyl 6-bromohexanoate enabled tunable selectivity between E3 ligases[1].
PROTAC-mediated targeted protein degradation pathway.
Physicochemical Profiling & Ternary Complex Dynamics
The choice between an alkyl linker (derived from 6-bromohexanoate) and a polyethylene glycol (PEG) linker fundamentally alters the PROTAC's pharmacokinetic and pharmacodynamic profile. A 6-carbon alkyl chain provides an extended spatial distance of approximately 8.0 Å, which has proven optimal for specific steric environments.
For instance, in the development of2, the 6-carbon linker provided a critical distance of ~8.3 Å, achieving a degradation rate of over 91% in SET-2 cells[2]. Similarly, methyl 6-bromohexanoate was utilized to bridge target ligands with VHL-recruiting moieties in the discovery of 3[3].
Quantitative Comparison: Alkyl vs. PEG Linkers
| Parameter | 6-Carbon Alkyl Linker (6-bromohexanoate) | PEG2 / PEG3 Linker | Mechanistic Impact on PROTAC Design |
| Lipophilicity (cLogP) | Higher | Lower | Alkyl chains increase cell permeability but may require advanced formulation strategies to mitigate poor aqueous solubility. |
| Conformational Flexibility | High (Unrestricted C-C bonds) | Moderate (Restricted by C-O dipoles) | Unrestricted rotation allows the PROTAC to adopt multiple conformations, optimizing the POI-E3 ternary interface. |
| Metabolic Stability | High | Moderate to Low | Alkyl chains are highly resistant to plasma esterases and oxidative O-dealkylation, extending in vivo half-life. |
| Ternary Complex Distance | ~7.5 - 8.5 Å | ~8.0 - 10.0 Å | Provides the optimal spatial geometry to prevent steric clashing for targets like JAK2 and KRAS. |
Self-Validating Synthetic Methodology
To ensure trustworthiness and reproducibility, the following protocol details the three-phase integration of tert-butyl 6-bromohexanoate into a PROTAC framework. Each step includes a self-validating analytical checkpoint to confirm causality and reaction success.
Phase 1: S_N2 Alkylation of the POI Ligand
Objective: Covalently attach the 6-carbon linker to a nucleophilic site (e.g., secondary amine) on the POI ligand.
-
Protocol: Dissolve the POI ligand (1.0 eq) in anhydrous DMF. Add tert-butyl 6-bromohexanoate (1.2 eq) and a mild base such as K₂CO₃ or DIPEA (3.0 eq). Stir at 50°C for 12–16 hours under an N₂ atmosphere.
-
Causality & Optimization: The polar aprotic solvent (DMF) accelerates the S_N2 transition state. If steric hindrance causes low conversion, the addition of catalytic potassium iodide (KI) can accelerate the reaction via the Finkelstein pathway, converting the bromide to a more reactive iodide in situ[4].
-
Self-Validation System: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a new peak corresponding to the [M+H]⁺ of the alkylated ester intermediate emerges.
Phase 2: Orthogonal Ester Deprotection
Objective: Unmask the carboxylic acid for downstream coupling.
-
Protocol: Dissolve the purified intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM volumetric ratio. Stir at room temperature for 2–4 hours.
-
Causality: TFA selectively cleaves the tert-butyl ester via an acid-catalyzed mechanism, generating isobutylene gas as a byproduct, driving the reaction to completion without affecting the newly formed alkyl-amine bond.
-
Self-Validation System: Evaporate the solvent and analyze via ¹H-NMR and LC-MS. Successful deprotection is confirmed by the disappearance of the intense 9-proton singlet (~1.45 ppm) in the NMR spectrum[5] and a corresponding mass shift of -56 Da in LC-MS.
Phase 3: Amide Coupling to the E3 Ligase Ligand
Objective: Assemble the final PROTAC by linking the exposed carboxylic acid to the amine-functionalized E3 ligase ligand (e.g., VHL or CRBN binder).
-
Protocol: Dissolve the deprotected intermediate (1.0 eq) and the E3 ligase ligand (1.0 eq) in DMF. Cool to 0°C and add HATU (1.2 eq). Dropwise add DIPEA (3.0 eq) and allow the reaction to warm to room temperature, stirring for 5–12 hours[5].
-
Causality: HATU is selected as the coupling reagent due to its superior efficiency in activating carboxylic acids and its ability to minimize racemization during amide bond formation.
-
Self-Validation System: Confirm the formation of the final PROTAC via High-Resolution Mass Spectrometry (HRMS). The presence of the exact calculated mass [M+H]⁺ and >95% purity via preparative HPLC validates the system for subsequent in vitro degradation assays.
Synthetic workflow of PROTAC assembly using 6-bromohexanoate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting cancer with small molecule pan-KRAS degraders | bioRxiv [biorxiv.org]
- 4. WO2025049555A1 - Compositions and methods for targeted inhibition and degradation of proteins in an insect cell - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
The Chemical Stability of 6-Bromohexanoate: A Mechanistic Guide to Acidic and Basic Degradation Pathways
Executive Summary
In the realm of synthetic organic chemistry and drug development, bifunctional molecules present unique stability challenges. 6-Bromohexanoate (and its protonated form, 6-bromohexanoic acid, CAS 4224-70-8) is a classic example, featuring both an electrophilic primary alkyl bromide and a nucleophilic/acidic carboxylate moiety[1]. Understanding the divergent stability profiles of this compound under varying pH conditions is critical for optimizing synthetic workflows, preventing premature degradation during extraction, and designing stable prodrugs.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic observations, detailing the mechanistic causality behind the degradation of 6-bromohexanoate. By mapping the kinetic vulnerabilities of the C-Br bond and the carboxylate/ester group, this guide provides actionable, self-validating protocols for handling this reactive intermediate.
Mechanistic Profiling: Causality of Degradation
Basic Conditions: Nucleophilic Susceptibility
Under basic conditions (pH > 9.0), 6-bromohexanoate exhibits significant instability driven by two primary mechanisms:
-
Intermolecular SN2 Hydrolysis: The hydroxide ion (OH⁻) acts as a strong nucleophile, attacking the C6 position and displacing the bromide leaving group. This bimolecular nucleophilic substitution (SN2) irreversibly converts 6-bromohexanoate into 6-hydroxyhexanoate.
-
Ester Saponification: If the molecule is utilized as an ester (e.g., ethyl or tert-butyl 6-bromohexanoate), basic conditions will rapidly catalyze the cleavage of the ester bond to yield the free carboxylate.
-
Intramolecular Cyclization (Derivative-Dependent): While the direct cyclization of 6-bromohexanoate to a 7-membered lactone (oxepan-2-one) carries a high entropic penalty, structural modifications can drastically alter this. For instance, derivatives such as 2-amino-6-bromohexanoic acid readily undergo intramolecular cyclization under mild basic conditions to form pipecolic acid[2].
Acidic Conditions: Protonation and Ester Lability
In acidic media (pH < 4.0), the stability profile flips. The primary alkyl bromide is highly inert to dilute aqueous acids, meaning the C-Br bond remains intact.
-
Carboxylate Protonation: The carboxylate is protonated to 6-bromohexanoic acid, neutralizing its potential to act as an internal nucleophile.
-
Protective Group Cleavage: The vulnerability in acidic conditions lies entirely in the esterification state. For example, tert-butyl 6-bromohexanoate is highly stable in mild base (pH 7–9) but undergoes rapid, acid-catalyzed hydrolysis (cleavage) at pH < 7[3]. This acid-responsive hydrolysis is a mechanism frequently leveraged in the design of targeted bifunctional prodrugs[4].
Comparative Stability Matrix
To facilitate rapid decision-making during experimental design, the quantitative and qualitative degradation pathways are summarized below.
| Environment | Dominant Species | C-Br Bond Stability | Ester Stability (t-Butyl) | Primary Degradation Pathway |
| Strong Acid (pH < 2) | 6-Bromohexanoic Acid | Highly Stable | Highly Labile | Acid-catalyzed ester cleavage |
| Weak Acid (pH 4-6) | 6-Bromohexanoic Acid | Stable | Moderately Labile | Slow ester hydrolysis |
| Neutral (pH 7-8) | 6-Bromohexanoate (Salt/Ester) | Stable | Stable | None (Optimal for workup) |
| Weak Base (pH 9-10) | 6-Bromohexanoate | Moderately Labile | Moderately Labile | Slow SN2 hydrolysis |
| Strong Base (pH > 12) | 6-Bromohexanoate | Highly Labile | Highly Labile | Rapid saponification & SN2 |
Reaction Pathway Visualization
The following diagram maps the divergent chemical logic of 6-bromohexanoate when exposed to opposing pH extremes.
Divergent degradation pathways of 6-bromohexanoate in acidic versus basic environments.
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Every step is grounded in chemical causality.
Protocol 1: Kinetic Profiling of Base-Catalyzed Hydrolysis
Purpose: To determine the half-life of the C-Br bond in 6-bromohexanoate under basic conditions.
-
Step 1: Initiation. Prepare a 10 mM solution of 6-bromohexanoate in a pH 11.0 carbonate buffer at 37°C. Causality: Carbonate buffer ensures the pH remains strictly constant despite the generation of HBr during hydrolysis.
-
Step 2: Internal Standardization. Spike the solution with 1 mM 6-chlorohexanoate. Causality: The C-Cl bond is significantly more resistant to base hydrolysis, serving as an inert reference marker for LC-MS quantification.
-
Step 3: Time-Course Sampling & Quenching. Aliquot 100 µL of the reaction mixture at 0, 1, 2, 4, and 8 hours. Immediately quench each aliquot into 900 µL of 1% Formic Acid in Acetonitrile. Causality: Dropping the pH to ~2.5 instantly halts the SN2 reaction, freezing the kinetic state of the sample.
-
Step 4: LC-MS/MS Analysis. Quantify the ratio of 6-bromohexanoate to 6-hydroxyhexanoate.
-
Self-Validation Check: The sum of the molar concentrations of the parent (6-bromohexanoate) and the degradant (6-hydroxyhexanoate) must remain constant (±5%) across all time points. A deviation indicates an unmonitored tertiary pathway (e.g., polymerization), invalidating the kinetic model. Furthermore, a constant peak area of the internal standard validates that no matrix-induced ion suppression is occurring.
Protocol 2: Optimized Workup for 6-Bromohexanoate Esters
Purpose: To extract tert-butyl 6-bromohexanoate from an aqueous reaction mixture without inducing acid-cleavage or base-hydrolysis.
-
Step 1: Neutral Quenching. Quench the crude reaction mixture with saturated aqueous NaHCO₃. Causality: This buffers the aqueous phase strictly between pH 7 and 8, preventing the acid-catalyzed cleavage of the tert-butyl ester while avoiding the high pH that triggers SN2 bromide hydrolysis[3].
-
Step 2: Emulsion Breaking. Add saturated brine (NaCl) to the aqueous layer prior to extraction with ethyl acetate. Causality: 6-bromohexanoate esters frequently form emulsions. Brine increases the ionic strength of the aqueous layer, forcing the organic ester into the organic phase via the "salting-out" effect[3].
-
Step 3: Desiccation. Dry the separated organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Causality: Magnesium sulfate (MgSO₄) must be avoided; its mild Lewis acidity can prematurely cleave tert-butyl protective groups during prolonged drying phases[3].
-
Self-Validation Check: Post-extraction, acidify the remaining aqueous layer to pH 2 and back-extract with a secondary organic solvent. If LC-MS analysis of this secondary extract reveals the presence of 6-bromohexanoic acid, it proves that either the primary extraction was incomplete or premature ester hydrolysis occurred during the workflow, triggering an immediate protocol review.
References
- PubChem. "6-Bromohexanoic acid | C6H11BrO2 | CID 20210".
- Benchchem.
- ResearchGate. "Synthesis of L-α-amino-ω-bromoalkanoic acid for side chain modification".
- ACS Publications. "Design, Synthesis, and Biological Evaluation of Acid-Responsive Bifunctional Molecules". Journal of Medicinal Chemistry.
Sources
Mass Spectrometry Fragmentation Pattern of Methyl 6-Bromohexanoate: A Mechanistic and Analytical Guide
Executive Summary
Methyl 6-bromohexanoate (C₇H₁₃BrO₂) is a versatile bifunctional building block widely utilized in the synthesis of PROTAC linkers, drug delivery carriers, and specialized lipid analogs. For analytical chemists and drug development professionals, the unambiguous structural elucidation of this intermediate is critical for quality control and reaction monitoring.
This whitepaper provides an authoritative, mechanistic breakdown of the Electron Ionization Mass Spectrometry (EI-MS) fragmentation pattern of methyl 6-bromohexanoate. By dissecting the causality behind its specific gas-phase thermodynamic cleavages—such as the diagnostic McLafferty rearrangement and halogen isotopic signatures—this guide establishes a robust framework for spectral interpretation and method development.
Physicochemical Properties & Exact Mass Data
Before analyzing the fragmentation pathways, it is essential to establish the exact mass and isotopic distribution of the intact molecule. Because bromine exists naturally as two stable isotopes—⁷⁹Br (50.69%) and ⁸¹Br (49.31%)—the molecular ion will always present as a distinctive doublet.
Table 1: Quantitative Mass Specifications for Methyl 6-Bromohexanoate
| Property | Value / Specification |
| Molecular Formula | C₇H₁₃BrO₂ |
| Monoisotopic Mass (⁷⁹Br) | 208.0099 Da |
| Monoisotopic Mass (⁸¹Br) | 210.0078 Da |
| Average Molecular Weight | 209.08 g/mol |
| Isotopic Ratio (M : M+2) | ~ 1 : 1 |
| Ionization Method | Electron Ionization (EI), 70 eV |
Data supported by the 1 [1].
Core Fragmentation Mechanisms (EI-MS)
When subjected to standard 70 eV electron ionization, methyl 6-bromohexanoate undergoes a series of predictable, thermodynamically driven cleavages. Understanding the causality behind these fragmentations allows scientists to differentiate this molecule from its structural isomers.
The Bromine Isotopic Signature (m/z 208 / 210)
The molecular ion [M]⁺• is typically visible, albeit at low relative abundance due to the lability of the carbon-bromine bond. The hallmark of this ion is the 1:1 intensity ratio of the m/z 208 and m/z 210 peaks. This doublet acts as an internal diagnostic tool; any fragment ion retaining the bromine atom will also exhibit this M / M+2 isotopic spacing.
The McLafferty Rearrangement (m/z 74)
The base peak (or one of the most prominent peaks) in the EI spectrum of unbranched methyl esters is generated via the McLafferty rearrangement. Because methyl 6-bromohexanoate possesses a carbonyl group and a flexible alkyl chain with available γ-hydrogens, the carbonyl oxygen abstracts a γ-hydrogen through a sterically favored six-membered transition state. This induces a β-cleavage, expelling a neutral alkene (1-bromo-3-butene) and leaving the highly resonance-stabilized enol radical cation [CH₂=C(OH)OCH₃]⁺• at m/z 74 . This mechanism is a foundational pillar of ester mass spectrometry [2, 3].
Halogen Loss: [M - Br]⁺ and [M - HBr]⁺• (m/z 129 and 128)
The weak C-Br bond (bond dissociation energy ~285 kJ/mol) is highly susceptible to homolytic cleavage upon ionization.
-
Loss of Br• (m/z 129): The expulsion of the bromine radical yields a resonance-stabilized alkyl/acyl cation. The absence of the 1:1 isotopic doublet at m/z 129 confirms the loss of the halogen.
-
Loss of HBr (m/z 128): A competing pathway involves the elimination of a neutral hydrogen bromide molecule (80 or 82 Da), resulting in a radical cation at m/z 128.
Alpha-Cleavage (m/z 177 / 179)
Alpha-cleavage adjacent to the carbonyl group results in the loss of the methoxy radical (•OCH₃, 31 Da). This generates an acylium ion [M - 31]⁺ at m/z 177 and 179. Because the bromine atom is retained in this fragment, the 1:1 isotopic signature remains clearly visible.
Tabulated Fragmentation Summary
Table 2: Diagnostic EI-MS Fragment Ions of Methyl 6-Bromohexanoate
| m/z Value | Ion Type | Fragment Composition | Mechanistic Origin | Retains Br? |
| 208 / 210 | [M]⁺• | [C₇H₁₃BrO₂]⁺• | Intact Molecular Ion | Yes (1:1) |
| 177 / 179 | [M - OCH₃]⁺ | [C₆H₁₀BrO]⁺ | α-Cleavage (Loss of methoxy radical) | Yes (1:1) |
| 129 | [M - Br]⁺ | [C₇H₁₃O₂]⁺ | Homolytic C-Br cleavage | No |
| 128 | [M - HBr]⁺• | [C₇H₁₂O₂]⁺• | Elimination of neutral HBr | No |
| 74 | Base Peak | [C₃H₆O₂]⁺• | McLafferty Rearrangement | No |
| 59 | Ester Fragment | [COOCH₃]⁺ | Inductive cleavage of ester headgroup | No |
Mandatory Visualization: Fragmentation Pathway
The following diagram maps the thermodynamic degradation of the molecular ion into its primary diagnostic fragments.
Figure 1: Primary EI-MS fragmentation pathways of methyl 6-bromohexanoate.
Experimental Protocol: Self-Validating GC-MS Workflow
To ensure high-fidelity data acquisition, the following protocol integrates internal system suitability checks. This prevents false positives caused by column bleed or carryover.
Step 1: System Suitability & Calibration (The Self-Validation Step)
-
Tune the MS: Perform an autotune using Perfluorotributylamine (PFTBA) to calibrate the mass axis and ensure optimal relative abundances for m/z 69, 219, and 502.
-
Blank Run: Inject 1.0 µL of pure extraction solvent (e.g., GC-grade Hexane or Dichloromethane) to establish a baseline and verify the absence of ghost peaks or column carryover.
Step 2: Sample Preparation
-
Dilution: Dissolve methyl 6-bromohexanoate in GC-grade Hexane to achieve a final concentration of 10–50 µg/mL.
-
Internal Standard: Spike the sample with 10 µg/mL of an internal standard (e.g., decane-d22) to normalize retention times and account for injection volume variability.
Step 3: GC-MS Acquisition Parameters
-
Column: Use a standard non-polar capillary column (e.g., HP-5MS or DB-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Injection: Inject 1.0 µL in split mode (ratio 10:1) with the inlet temperature set to 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C (hold for 2 min).
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 min at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Energy: 70 eV (critical for matching standard library fragmentation) [4].
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40 to 300.
-
Step 4: Data Processing & Verification
-
Extract the chromatogram using the diagnostic ions: m/z 74 (quantifier), m/z 129 , and m/z 208/210 (qualifiers).
-
Verify the 1:1 isotopic ratio of the m/z 208 and 210 peaks to confirm the presence of the terminal bromine atom.
References
-
Title: Methyl 6-Bromohexanoate | C7H13BrO2 | CID 4170292 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Quantum Chemical Analysis of Molecular and Fragment Ions Produced by Field Ionization of Methyl Stearate Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]
-
Title: Ultra-fast and accurate electron ionization mass spectrum matching for compound identification with million-scale in-silico library Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]
Sources
Toxicity and Safe Handling Guidelines for 6-Bromohexanoate Derivatives
A Comprehensive Technical Guide on Chemical Profiling, Mechanistic Toxicity, and Standard Operating Procedures
Executive Summary
6-Bromohexanoate derivatives—primarily 6-bromohexanoic acid, methyl 6-bromohexanoate, and ethyl 6-bromohexanoate—are indispensable bifunctional building blocks in modern drug discovery. They are extensively utilized as alkylating agents in the synthesis of Proteolysis Targeting Chimeras (PROTACs), lipid nanoparticles (LNPs), and N-acylsulfonamides[1]. However, the presence of a terminal electrophilic bromide paired with a reactive headgroup (carboxylic acid or ester) creates a complex, dual-natured toxicity profile. This guide provides a rigorous, mechanistic approach to the safe handling, hazard assessment, and workflow integration of these compounds for drug development professionals.
Chemical Profiling & Mechanistic Toxicity
To handle 6-bromohexanoate derivatives safely, scientists must understand the fundamental causality of their toxicity. These molecules possess two distinct reactive centers that dictate their occupational hazards:
-
The Electrophilic Bromoalkyl Tail: The primary alkyl bromide acts as a potent electrophile, readily undergoing SN2 nucleophilic substitution. In biological systems, this electrophilicity allows the molecule to covalently alkylate nucleophilic residues (e.g., thiols in cysteine, amines in lysine) on proteins and nucleic acids. This mechanism is the root cause of its systemic toxicity and potential mutagenic properties.
-
The Functional Headgroup:
-
6-Bromohexanoic Acid: The free carboxylic acid moiety is highly corrosive. It causes severe swelling, tissue damage, and skin burns upon contact[2]. Ingestion can lead to severe damage and perforation of the digestive tract[3].
-
Ester Derivatives (Methyl/Ethyl): Esterification neutralizes the corrosivity but increases volatility and lipophilicity. Ethyl 6-bromohexanoate is a flammable liquid (Flash Point: 58.3 °C)[4] and acts as a severe respiratory and eye irritant[5]. Methyl 6-bromohexanoate is known to cause serious eye damage (H318)[6].
-
Mechanistic pathway of 6-bromohexanoate toxicity via SN2 alkylation of biological nucleophiles.
Quantitative Hazard Assessment
The following table summarizes the critical physical properties and GHS classifications required for risk assessment across the three primary derivatives[1][2][4][5][6].
| Derivative | CAS Number | Physical State | GHS Signal Word | Key Hazard Statements (H-Codes) | Primary Target Organs |
| 6-Bromohexanoic Acid | 4224-70-8 | Solid (mp 32-34 °C) | Danger | H314 (Severe skin burns and eye damage) | Skin, Eyes, Digestive Tract |
| Methyl 6-Bromohexanoate | 14273-90-6 | Liquid | Danger | H315 (Skin irrit.), H318 (Eye damage), H335 | Eyes, Respiratory System |
| Ethyl 6-Bromohexanoate | 25542-62-5 | Liquid (bp 128-130 °C) | Warning | H226 (Flammable), H315, H319, H335 | Respiratory System, Eyes, Skin |
Standard Operating Procedures (SOPs) for Safe Handling
In drug development, a protocol must be a self-validating system. The following SOP ensures that exposure risks are mitigated through chemical logic rather than relying solely on passive barriers.
Pre-Experiment Validation & PPE
Before initiating any reaction, verify that the fume hood face velocity is >100 fpm. Standard thin nitrile gloves offer limited breakthrough times for halogenated organics; therefore, double-gloving is mandatory . Use splash goggles and a chemically resistant lab coat. If handling the ethyl ester outside a ventilated enclosure, an ABEK respirator filter is required due to its volatility and flammability[4].
Step-by-Step Alkylation Workflow
-
Inert Atmosphere Setup: Purge the reaction vessel with Nitrogen or Argon. This prevents oxidative degradation and manages the flammability risk of the ester derivatives (H226)[4].
-
Reagent Dispensing: Transfer the liquid esters (methyl/ethyl) using air-tight syringe techniques to prevent aerosolization. Weigh the solid acid derivative in a static-free environment to avoid dust inhalation (P260)[3].
-
Controlled Execution: Add the 6-bromohexanoate dropwise to the nucleophile solution. Monitor the internal temperature closely to prevent exothermic runaway during the substitution reaction.
-
In-Situ Quenching (Self-Validation): Do not proceed to aqueous workup until TLC or LC-MS confirms the complete consumption of the electrophile. If unreacted 6-bromohexanoate remains, quench the reaction with a mild nucleophile (e.g., dilute ethanolamine or sodium thiosulfate). Causality: This neutralizes the active alkylating agent before it enters the separatory funnel, protecting the operator from exposure during extraction.
Self-validating experimental workflow for the safe handling and quenching of 6-bromohexanoate.
Emergency Response & Spill Management
Emergency protocols must directly address the specific chemical properties of the spill. Because these are alkylating and corrosive agents, immediate dilution and physical containment are critical.
-
Dermal Exposure: Immediate action is required. Remove contaminated clothing and flush the skin with water for at least 15 minutes[2]. Because the acid derivative causes deep tissue burns, immediate medical attention is non-negotiable.
-
Spill Containment: Do not use combustible materials (like paper towels) to absorb the acid derivative. Apply an inert absorbent such as sand or vermiculite to prevent secondary reactions[3].
Decision tree for emergency spill response and containment of 6-bromohexanoate derivatives.
Regulatory Compliance & Waste Disposal
All 6-bromohexanoate waste must be strictly segregated into halogenated organic waste streams . Mixing these electrophiles with incompatible waste (e.g., strong bases or oxidizing agents) can trigger violent reactions[3]. Dispose of contents and containers at an approved waste disposal plant in accordance with local EPA/RCRA regulations (P501)[2].
References
-
Thermo Fisher Scientific. "6-Bromohexanoic acid - SAFETY DATA SHEET." Fisher Scientific. 2
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 4170292, Methyl 6-Bromohexanoate." PubChem. 6
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 117544, Ethyl 6-bromohexanoate." PubChem. 5
-
Sigma-Aldrich. "Ethyl 6-bromohexanoate 99% Safety Data Sheet." Sigma-Aldrich. 4
-
Sigma-Aldrich. "6-Bromohexanoic acid 97% Safety Data Sheet." Sigma-Aldrich. 1
Sources
- 1. 6-ブロモヘキサン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Ethyl 6-bromohexanoate 99 25542-62-5 [sigmaaldrich.com]
- 5. Ethyl 6-bromohexanoate | C8H15BrO2 | CID 117544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 6-Bromohexanoate | C7H13BrO2 | CID 4170292 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of azide linkers from 6-bromohexanoate for click chemistry
Application Note: Synthesis and Activation of 6-Azidohexanoate Linkers for Click Chemistry Bioconjugation
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating methodology for synthesizing 6-azidohexanoic acid from 6-bromohexanoic acid, followed by its activation to an NHS ester for bioorthogonal click chemistry.
Mechanistic Rationale and Linker Design
In the development of antibody-drug conjugates (ADCs) and targeted protein degraders (PROTACs), the choice of linker is as critical as the payload itself. The 6-carbon aliphatic spacer provided by 6-azidohexanoic acid represents an optimal thermodynamic balance: it is long enough to provide steric relief—preventing the bulky protein surface from hindering the subsequent CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) or SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) reactions—yet short enough to maintain reasonable aqueous solubility and prevent hydrophobic collapse[1].
Why 6-Bromohexanoic Acid? While ethyl 6-bromohexanoate is a frequently cited precursor[2], starting directly with the free carboxylic acid (6-bromohexanoic acid) is strategically superior. It eliminates the need for a downstream saponification step, streamlining the workflow, reducing processing time, and preventing hydrolysis-induced yield losses[1][3].
The SN2 Causality: The conversion relies on a classic bimolecular nucleophilic substitution (SN2). The use of a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), is non-negotiable. These solvents effectively solvate the sodium cation ( Na+ ) but leave the azide anion ( N3− ) relatively "naked" and devoid of a hydration shell. This drastically lowers the activation energy of the transition state, making the azide a fiercely strong nucleophile[3]. Sodium azide is intentionally used in excess (1.5 to 3.0 equivalents) to drive the reaction to absolute completion, simplifying purification since excess salts are easily washed away in the aqueous workup[3][4].
Synthesis and Activation Workflows
Fig 1. Workflow for the synthesis and NHS-activation of 6-azidohexanoic acid linkers.
Quantitative Reaction Parameters
To facilitate rapid experimental planning, the critical quantitative data for both the synthesis and activation phases are summarized below.
| Parameter | Phase 1: Nucleophilic Substitution (SN2) | Phase 2: NHS Ester Activation |
| Starting Material | 6-Bromohexanoic Acid (1.0 eq) | 6-Azidohexanoic Acid (1.0 eq) |
| Core Reagents | NaN₃ (2.5 - 3.0 eq) | EDC·HCl (1.1 eq), NHS (1.1 eq) |
| Optimal Solvent | DMF or DMSO | Anhydrous DCM |
| Temperature | 50 °C | 0 °C → Room Temperature |
| Reaction Time | 18 - 24 hours | 12 hours |
| Expected Yield | 85% - Quantitative | 80% - 95% |
| Key IR Marker | Appearance of strong peak at ~2096 cm⁻¹ (-N₃) | Shift of C=O stretch to ~1740 cm⁻¹ |
| Key ¹H-NMR Marker | Triplet shift: ~3.40 ppm → ~3.32 ppm | Multiplet shifts in aliphatic chain |
Step-by-Step Experimental Protocols
Phase 1: Synthesis of 6-Azidohexanoic Acid
This protocol is adapted from validated methodologies for synthesizing neuroinflammation therapeutics and PROTAC linkers[1][3].
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromohexanoic acid (5.0 g, 25.6 mmol, 1.0 eq) in 20 mL of anhydrous DMF (or DMSO).
-
Nucleophile Addition: Carefully add sodium azide (NaN₃) (4.99 g, 76.9 mmol, 3.0 eq) to the stirring solution in portions[3].
-
Reaction: Attach a reflux condenser, flush the system with Nitrogen gas, and heat the mixture to 50 °C. Stir continuously for 18 to 24 hours[3][4].
-
Quench & Workup: Cool the reaction to room temperature. Dilute the mixture with 100 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash the organic layer sequentially with ice-cold distilled water (3 × 30 mL) to remove the DMF/DMSO and unreacted NaN₃, followed by a final wash with saturated NaCl brine (1 × 20 mL)[3][4].
-
Isolation: Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure using a rotary evaporator to yield a pale yellow oil[3][5].
-
Self-Validating Checkpoint: Before proceeding, analyze the neat oil via FTIR. The reaction is considered successful only if a sharp, intense asymmetric stretching band appears at 2096–2100 cm⁻¹ , confirming the presence of the azide group[4][6].
⚠️ Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Never use metal spatulas. Furthermore, acidification of aqueous layers containing unreacted NaN₃ will release lethal hydrazoic acid ( HN3 ) gas. Ensure all workup is conducted in a properly ventilated fume hood.
Phase 2: Activation to 6-Azidohexanoic NHS Ester
Activating the carboxylic acid allows for spontaneous amidation with primary amines (e.g., lysine residues on proteins).
-
Preparation: Dissolve the purified 6-azidohexanoic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Activation: Cool the solution to 0 °C using an ice bath. Add N-Hydroxysuccinimide (NHS) (1.1 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq).
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature and stir for an additional 12 hours.
-
Workup: Wash the reaction mixture with distilled water (2 × 20 mL) to remove the urea byproduct of EDC. Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate the solvent.
-
Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) using 10% Methanol in DCM. The NHS ester will migrate higher (less polar) than the starting carboxylic acid. Visualize using a Phosphomolybdic Acid (PMA) stain.
Application: Bioorthogonal Click Conjugation
Once synthesized, the Azido-NHS ester acts as a highly efficient bridge. It first reacts with the primary amines of a Protein of Interest (POI) via standard NHS-ester amine coupling (pH 7.4 - 8.0). The newly installed azide handle is then perfectly primed for a bioorthogonal click reaction with an alkyne-functionalized payload (e.g., a fluorophore or cytotoxic drug)[6].
Fig 2. Bioconjugation pathway utilizing the synthesized azido-NHS ester for click chemistry.
References
- Source: bioRxiv.
- Source: PMC (nih.gov)
- Preparation and physicochemical characterization of camptothecin conjugated poly amino ester–methyl ether poly ethylene glycol Source: RSC Publishing URL
- Click functionalized biocompatible gadolinium oxide core-shell nanocarriers for imaging of breast cancer cells Source: RSC Publishing URL
- Covalently Crosslinked 1,2,3-Triazolium-Containing Polyester Networks: Thermal, Mechanical, and Conductive Properties Source: ACS Omega URL
- Signature redacted Source: DSpace@MIT URL
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activated Microglia Targeting Dendrimer–Minocycline Conjugate as Therapeutics for Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Click functionalized biocompatible gadolinium oxide core-shell nanocarriers for imaging of breast cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00347C [pubs.rsc.org]
Designing PROTAC PEG Linkers Using 6-Bromohexanoate: Application Notes and Protocols
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[1][3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility for productive ternary complex formation.[4] This guide provides a detailed exploration of the use of 6-bromohexanoate as a versatile building block for the synthesis of custom PEG linkers for PROTAC development. We will delve into the synthetic strategies, provide detailed experimental protocols, and discuss the characterization of these essential components of targeted protein degraders.
The Strategic Advantage of a Bromo-Hexanoate-Initiated PEG Linker
Utilizing 6-bromohexanoate as a foundational element in PEG linker synthesis offers a modular approach to PROTAC construction. The terminal bromide serves as a stable and reactive handle for conjugation to one of the PROTAC's ligands, typically through nucleophilic substitution.[5] The carboxylic acid provides a versatile point for attachment to the other ligand, often via amide bond formation.[6] This strategy allows for the controlled, stepwise assembly of the PROTAC molecule.
Synthesis of an α-Bromo-ω-Carboxylic Acid Heterobifunctional PEG Linker
While direct initiation of ethylene oxide polymerization with 6-bromohexanoate can be challenging, a more robust and common approach involves the post-polymerization modification of a commercially available PEG derivative. Here, we outline a two-step synthesis to generate a heterobifunctional PEG linker with a terminal bromo group and a carboxylic acid.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of an α-bromo-ω-carboxy heterobifunctional PEG linker.
Experimental Protocols
Protocol 1: Synthesis of α-Allyl-ω-carboxy PEG
This protocol describes the conversion of the terminal hydroxyl group of an allyl-terminated PEG to a carboxylic acid using succinic anhydride.[7]
Materials:
| Reagent | Molar Equivalent |
| Allyl-PEG-OH (e.g., Allyl-PEG10-OH) | 1.0 |
| Succinic anhydride | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 0.02 |
| Diethyl ether (cold) | - |
Procedure:
-
In a clean, dry round-bottom flask, combine allyl-PEG-OH and succinic anhydride.
-
Add a catalytic amount of DMAP to the mixture.
-
Heat the reaction mixture to 50°C with stirring for 16 hours. The reaction is typically performed neat (without solvent).
-
After cooling to room temperature, dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Precipitate the product by adding the DCM solution dropwise to a stirred flask of cold diethyl ether.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Dry the purified α-allyl-ω-carboxy PEG under vacuum.
Characterization:
-
¹H NMR: The appearance of new signals around 2.65 ppm corresponding to the succinate methylene protons confirms the reaction.
-
FT-IR: The appearance of a characteristic carboxylic acid carbonyl stretch (~1720 cm⁻¹) provides further evidence of successful modification.
Protocol 2: Synthesis of α-Bromo-ω-carboxy PEG via Thiol-Ene Reaction
This protocol outlines the "click" reaction between the terminal allyl group of the intermediate from Protocol 1 and a thiol-containing bromo-reagent to yield the final heterobifunctional linker.
Materials:
| Reagent | Molar Equivalent |
| α-Allyl-ω-carboxy PEG | 1.0 |
| 2-Bromoethanethiol | 1.2 |
| Azobisisobutyronitrile (AIBN) | 0.1 |
| Anhydrous Toluene | - |
Procedure:
-
Dissolve the α-allyl-ω-carboxy PEG in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
-
Add 2-bromoethanethiol and AIBN to the solution.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to 80°C and stir under an inert atmosphere for 12-16 hours.
-
Cool the reaction to room temperature and remove the toluene under reduced pressure.
-
Purify the crude product by precipitation in cold diethyl ether as described in Protocol 1.
-
Dry the final α-bromo-ω-carboxy PEG linker under vacuum.
Characterization:
-
¹H NMR: The disappearance of the allyl proton signals (around 5.1-6.0 ppm) and the appearance of new signals corresponding to the thioether linkage and the bromo-ethyl group confirm the successful thiol-ene reaction.
-
GPC/SEC: Gel permeation chromatography can be used to confirm the purity and molecular weight distribution of the final linker.[8][9]
Application in PROTAC Synthesis: A Stepwise Approach
The synthesized α-bromo-ω-carboxy PEG linker is now ready for sequential conjugation to the E3 ligase and POI ligands.
Diagram of PROTAC Assembly
Caption: General workflow for the assembly of a PROTAC molecule using the synthesized heterobifunctional linker.
Protocol 3: Conjugation of the Linker to an Amine-Containing E3 Ligase Ligand
This protocol describes the activation of the carboxylic acid on the PEG linker and its subsequent reaction with an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide).[6][10]
Materials:
| Reagent | Molar Equivalent |
| α-Bromo-ω-carboxy PEG Linker | 1.0 |
| Amine-functionalized E3 Ligase Ligand | 1.1 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1.5 |
| N-Hydroxysuccinimide (NHS) | 1.5 |
| Anhydrous Dimethylformamide (DMF) | - |
| Diisopropylethylamine (DIPEA) | 2.0 |
Procedure:
-
Dissolve the α-bromo-ω-carboxy PEG linker in anhydrous DMF.
-
Add EDC and NHS to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF.
-
Add the E3 ligase ligand solution and DIPEA to the activated linker solution.
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the E3 ligand-linker-Br intermediate by preparative HPLC.
Protocol 4: Final PROTAC Assembly via Nucleophilic Substitution
This final step involves the reaction of the terminal bromide of the E3 ligand-linker intermediate with a nucleophilic handle on the POI ligand (e.g., a phenol or thiol).
Materials:
| Reagent | Molar Equivalent |
| E3 Ligand-Linker-Br Intermediate | 1.0 |
| POI Ligand with Nucleophilic Handle | 1.2 |
| Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | 3.0 |
| Anhydrous Dimethylformamide (DMF) | - |
Procedure:
-
Dissolve the E3 ligand-linker-Br intermediate and the POI ligand in anhydrous DMF.
-
Add the base (Cs₂CO₃ or K₂CO₃) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50°C) for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Characterization of the Final PROTAC
A comprehensive characterization of the final PROTAC molecule is crucial to confirm its identity and purity.
| Technique | Purpose |
| LC-MS | To confirm the molecular weight of the final product and assess its purity. |
| ¹H and ¹³C NMR | To confirm the structure of the PROTAC and the presence of all its components (E3 ligand, POI ligand, and linker).[11][12] |
| High-Resolution Mass Spectrometry (HRMS) | To obtain an accurate mass measurement and confirm the elemental composition. |
Conclusion
The use of 6-bromohexanoate as a precursor for the synthesis of heterobifunctional PEG linkers provides a flexible and powerful strategy for the development of novel PROTACs. The protocols outlined in this guide offer a systematic approach to the synthesis and conjugation of these crucial linker molecules. By carefully controlling the synthesis and purification at each step, researchers can generate well-defined PROTACs for the targeted degradation of proteins of interest, paving the way for new therapeutic interventions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Activated PEGs for carboxyl PEGylation [jenkemusa.com]
- 7. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anionic ring-opening polymerization of ethylene oxide in DMF with cyclodextrin derivatives as new initiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 15. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. US6429342B1 - Polymerization of ethylene oxide using metal cyanide catalysts - Google Patents [patents.google.com]
- 18. scribd.com [scribd.com]
- 19. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 23. chemrxiv.org [chemrxiv.org]
- 24. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ɑ-Methoxy-ω-Bromo PEG [rapp-polymere.com]
- 27. interchim.fr [interchim.fr]
- 28. pubs.acs.org [pubs.acs.org]
Application Note: Surface Functionalization via 6-Bromohexanoate Self-Assembled Monolayers
Executive Summary
The engineering of solid-liquid interfaces using self-assembled monolayers (SAMs) is a cornerstone of modern biosensing, molecular electronics, and targeted drug delivery. Utilizing 6-bromohexanoate derivatives (e.g., bromo-terminated alkanethiols on gold or bromo-alkyl silanes on silicon) provides a highly modular platform for surface functionalization. The terminal bromine atom acts as an excellent leaving group, enabling downstream nucleophilic substitution reactions—most notably, conversion to an azide for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry[1].
This application note provides a comprehensive, self-validating methodology for researchers and drug development professionals to assemble, functionalize, and characterize 6-bromohexanoate SAMs, ensuring high-fidelity bioconjugation.
Mechanistic Principles of Bromo-Terminated SAMs
Designing a robust surface chemistry workflow requires an understanding of the thermodynamic and kinetic forces at play during interfacial reactions.
-
Monolayer Thermodynamics: The formation of the SAM is driven by the strong affinity of the head group (e.g., thiol for Au, silane for Si) to the substrate, followed by the van der Waals stabilization of the alkyl chains. The 6-carbon hexanoate chain provides a balance between sufficient packing density and conformational flexibility.
-
Steric Congestion and Trajectory Control: Nucleophilic substitution (SN2) at a solid-liquid interface is fundamentally different from bulk solution chemistry. SN2 reactions require a 180° backside attack trajectory. In a densely packed bromo-terminated SAM, this trajectory is severely sterically hindered by the surrounding hydrocarbon matrix[2].
-
Overcoming Kinetic Barriers: To achieve quantitative conversion (e.g., replacing bromine with an azide group), the reaction requires elevated temperatures and a highly nucleophilic, linear anion (like N3⁻) dissolved in a polar aprotic solvent (such as DMF) to minimize solvent caging and maximize nucleophilicity[3].
Figure 1: Chemical pathway for modular surface functionalization via 6-bromohexanoate SAMs.
Self-Validating Experimental Protocols
To ensure scientific integrity, this workflow is designed as a self-validating system . Each chemical transformation is immediately followed by a non-destructive Quality Control (QC) checkpoint to verify success before proceeding.
Phase I: Substrate Preparation & Monolayer Assembly
Rationale: Contaminants disrupt the crystalline packing of the SAM. A pristine surface is mandatory for uniform functionalization.
-
Substrate Cleaning: Submerge gold-coated substrates in freshly prepared Piranha solution (3:1 H₂SO₄ : 30% H₂O₂) for 10 minutes. (Caution: Piranha is highly reactive and explosive in contact with organics). Rinse copiously with ultra-pure water (18.2 MΩ·cm) and absolute ethanol. Dry under a stream of N₂.
-
SAM Assembly: Immerse the clean substrates into a 1 mM solution of the 6-bromohexanoate-thiol precursor in absolute ethanol.
-
Incubation: Seal the reaction vessel and incubate in the dark at room temperature for 18–24 hours. The extended time allows the alkyl chains to reorganize into a thermodynamically stable, densely packed configuration.
-
Washing: Remove substrates, rinse sequentially with ethanol and hexane to remove physisorbed multilayers, and dry under N₂.
-
QC Checkpoint 1: Measure the water contact angle. A successful bromo-terminated surface will exhibit a moderately hydrophobic contact angle of 78° ± 2° .
Phase II: Nucleophilic Substitution (Azidation)
Rationale: Converting the terminal bromine to an azide prepares the surface for bio-orthogonal click chemistry. The use of DMF and heat overcomes the steric hindrance of the SAM layer[2][3].
-
Reagent Preparation: Prepare a 0.1 M solution of Sodium Azide (NaN₃) in anhydrous N,N-Dimethylformamide (DMF). (Caution: NaN₃ is highly toxic).
-
Reaction: Submerge the bromo-terminated substrates in the NaN₃/DMF solution.
-
Thermal Activation: Heat the sealed reaction vessel to 60°C for 12–16 hours. Temperatures exceeding 80°C risk desorbing the Au-S bonds, while temperatures below 50°C result in incomplete conversion due to the restricted SN2 trajectory[2].
-
Washing: Rinse the substrates vigorously with DMF, followed by ultra-pure water and ethanol. Dry under N₂.
-
QC Checkpoint 2: Perform X-ray Photoelectron Spectroscopy (XPS). The Br 3d peak (~68 eV) should disappear, replaced by a distinct N 1s peak (~400 eV). The contact angle should drop to ~65° .
Phase III: CuAAC Bioconjugation
Rationale: The copper-catalyzed azide-alkyne cycloaddition is highly regiospecific and efficient at room temperature, making it ideal for immobilizing delicate biomolecules or drug compounds[1].
-
Reaction Mixture: In a degassed aqueous buffer (e.g., PBS, pH 7.4), combine:
-
10 µM Alkyne-functionalized target molecule (e.g., peptide, fluorophore, or drug payload).
-
1 mM CuSO₄.
-
5 mM Sodium Ascorbate (acts as a reducing agent to maintain Cu in the +1 catalytic state).
-
-
Incubation: Submerge the azide-terminated substrate in the mixture for 2–4 hours at room temperature in the dark.
-
Quenching & Washing: Remove the substrate, wash with PBS containing 10 mM EDTA to chelate and remove residual copper, followed by a final water rinse.
Figure 2: Step-by-step experimental workflow featuring integrated quality control checkpoints.
Quantitative Validation Matrix
To ensure reproducibility across laboratories, compare your surface characterization data against the standardized metrics in the table below. Deviations indicate incomplete reactions or surface contamination.
| Surface Modification Step | Advancing Water Contact Angle (°) | Ellipsometric Thickness (Å) | Diagnostic XPS Marker Elements |
| Bare Gold Substrate | < 10° | 0.0 | Au 4f (84 eV) |
| 6-Bromohexanoate SAM | 78° ± 2° | ~ 11.5 - 12.5 | Br 3d (~68 eV), C 1s (~284 eV) |
| Azide-Terminated SAM | 65° ± 2° | ~ 12.5 - 13.5 | N 1s (~400 eV), Loss of Br 3d |
| Click-Functionalized SAM | Variable (Probe dependent) | > 20.0 (Probe dependent) | N 1s (Shifted due to Triazole ring) |
References
-
Versatile (Bio)Functionalization of Bromo-Terminated Phosphonate-Modified Porous Aluminum Oxide. Langmuir.[Link]
-
Nucleophilic Displacements in Mixed Self-Assembled Monolayers. Langmuir.[Link]
Sources
Application Note & Protocol: Strategic Preparation of Ethyl 6-(magnesiobromo)hexanoate for Advanced Synthesis
Executive Summary & Core Challenge
Grignard reagents are cornerstones of C-C bond formation in organic synthesis. However, their preparation from substrates bearing electrophilic functional groups, such as esters, is notoriously challenging due to their inherent reactivity. This document provides an in-depth technical guide for the successful preparation of the Grignard reagent from ethyl 6-bromohexanoate. The primary obstacle addressed is the intramolecular 6-exo-trig cyclization, a competing side reaction that can significantly reduce the yield of the desired linear Grignard reagent. This guide presents a low-temperature protocol designed to mitigate this side reaction and deliver a high-quality solution of ethyl 6-(magnesiobromo)hexanoate for downstream applications in research, development, and drug discovery.
The Dichotomy of Reactivity: Grignard Formation vs. Intramolecular Cyclization
The synthesis of ethyl 6-(magnesiobromo)hexanoate lies at a critical juncture of two competing reaction pathways: the desired intermolecular formation of the Grignard reagent and the undesired intramolecular nucleophilic attack of the nascent Grignard on the pendant ester.
-
Desired Reaction: Grignard Formation. This involves the oxidative insertion of magnesium into the carbon-bromine bond. This is a surface reaction on the magnesium metal.[1]
-
Undesired Reaction: Intramolecular Cyclization. Once formed, the nucleophilic carbon of the Grignard reagent can readily attack the electrophilic carbonyl carbon of the ester within the same molecule. This 6-exo-trig cyclization, upon acidic workup, leads to the formation of cyclohexanone, a common and often major byproduct if the reaction conditions are not strictly controlled.
The key to a successful synthesis is to kinetically favor the Grignard formation over the intramolecular cyclization. This is achieved primarily through rigorous control of the reaction temperature.
Low-Temperature Protocol for the Preparation of Ethyl 6-(magnesiobromo)hexanoate
This protocol is designed to maximize the yield of the desired Grignard reagent by maintaining a low reaction temperature, thereby suppressing the intramolecular cyclization.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Key Considerations |
| Ethyl 6-bromohexanoate | ≥98% | Sigma-Aldrich | Ensure it is free of acidic impurities. |
| Magnesium Turnings | 99.8% | Sigma-Aldrich | Use fresh turnings for best results. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | EMD Millipore | Must be scrupulously dry. Freshly distilled from sodium/benzophenone is ideal. |
| Iodine | Reagent Grade | J.T. Baker | A small crystal is used for magnesium activation. |
| 1,2-Dibromoethane | 99% | Acros Organics | Optional, for difficult initiations. |
| Standardized sec-Butanol in Xylene | 1.0 M | Sigma-Aldrich | For titration of the Grignard reagent. |
| 1,10-Phenanthroline | Indicator Grade | Sigma-Aldrich | For titration. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Low-temperature thermometer
-
Addition funnel
-
Reflux condenser with a drying tube (filled with CaCl2 or Drierite)
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) manifold
-
Dry ice/acetone bath
-
Syringes and needles for transfer of anhydrous solvents
Rigorous Glassware Preparation
All glassware must be meticulously dried to prevent quenching of the Grignard reagent.
-
Clean all glassware thoroughly.
-
Dry in an oven at >120 °C for at least 4 hours, preferably overnight.
-
Assemble the apparatus while still hot under a stream of dry inert gas.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
Experimental Workflow Diagram
Caption: Workflow for the low-temperature synthesis of ethyl 6-(magnesiobromo)hexanoate.
Step-by-Step Synthesis Protocol
-
Magnesium Activation: To the dry, assembled three-neck flask, add magnesium turnings (1.2 equivalents) and a single small crystal of iodine.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium. Briefly warm the flask gently with a heat gun until the brown color of the iodine disappears, indicating the activation of the magnesium surface. If initiation is sluggish, a few drops of 1,2-dibromoethane can be added.
-
Cooling: Once the apparatus has cooled to room temperature, place it in a dry ice/acetone bath to cool the internal temperature to -78 °C.
-
Reagent Addition: While the flask is cooling, prepare a solution of ethyl 6-bromohexanoate (1.0 equivalent) in anhydrous THF in the addition funnel.
-
Grignard Formation: Once the reaction flask has reached -78 °C, begin the slow, dropwise addition of the ethyl 6-bromohexanoate solution to the stirred magnesium suspension. The addition rate should be controlled to maintain the internal temperature below -70 °C. This addition should take approximately 1-2 hours.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours. The resulting cloudy, greyish suspension is the Grignard reagent.
Critical Parameter: The Imperative of Low Temperature
The success of this synthesis hinges on maintaining a low temperature. At elevated temperatures, the rate of the intramolecular cyclization increases significantly, leading to the formation of cyclohexanone as the major product upon workup. The use of highly reactive Rieke magnesium can facilitate Grignard formation at these low temperatures.[1][2]
Visualizing the Competing Pathways
Caption: The influence of temperature on the reaction pathway.
Quantification of the Grignard Reagent: Titration
It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions. A reliable method is the titration with a standardized solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator.
Titration Protocol
-
To a dry flask under an inert atmosphere, add a small crystal of 1,10-phenanthroline and 2-3 mL of anhydrous THF.
-
Carefully withdraw a 1.0 mL aliquot of the Grignard solution and add it to the flask. The solution should turn a distinct color.
-
Titrate with the standardized sec-butanol solution until the color disappears.
-
Repeat the titration at least twice and average the results to obtain a reliable concentration.
Alternative Strategy: The Barbier Reaction
For applications where the Grignard reagent is to be used immediately in a reaction with a carbonyl compound, the Barbier reaction offers a one-pot alternative.[3][4][5][6] In this procedure, the ethyl 6-bromohexanoate is added to a mixture of the magnesium and the electrophile (e.g., an aldehyde or ketone). The Grignard reagent is formed in situ and reacts immediately with the electrophile, thus minimizing the opportunity for intramolecular cyclization.
Conclusion
The preparation of ethyl 6-(magnesiobromo)hexanoate is a synthetically useful but challenging endeavor. By adhering to a strict low-temperature protocol and maintaining scrupulously anhydrous conditions, the competing intramolecular cyclization can be effectively suppressed. The quantification of the resulting Grignard reagent via titration is an essential step to ensure its successful application in subsequent synthetic transformations. For direct reactions with carbonyl compounds, the Barbier reaction presents a viable one-pot alternative. This guide provides the necessary framework for researchers to confidently prepare and utilize this valuable functionalized Grignard reagent.
References
-
Krasovskiy, A.; Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angew. Chem. Int. Ed.2004 , 43 (25), 3333–3336. [Link]
-
Barbier, P. A. Synthesis of Trimethylcarbinol. Compt. Rend.1899 , 128, 110-111. [Link]
-
Lee, J.-s.; Velarde-Ortiz, R.; Guijarro, A.; Wurst, J. R.; Rieke, R. D. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. J. Org. Chem.2000 , 65 (17), 5428–5430. [Link]
-
Garst, J. F.; Deutch, J. E.; Whitesides, G. M. Radical-Pair and Radical-Chain Mechanisms in the Reaction of Alkyl Halides with Magnesium. J. Am. Chem. Soc.1986 , 108 (10), 2490–2494. [Link]
-
Knochel, P.; Dohle, W.; Gommermann, N.; Kneisel, F. F.; Kopp, F.; Korn, T.; Sapountzis, I.; Vu, V. A. Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Magnesium Exchange. Angew. Chem. Int. Ed.2003 , 42 (36), 4302–4320. [Link]
-
Li, C.-J.; Chan, T.-H. Organic Reactions in Aqueous Media with a Focus on Carbon−Carbon Bond Formations: A Decade Update. Chem. Rev.1997 , 97 (6), 2081–2174. [Link]
-
Wakefield, B. J. Organomagnesium Methods in Organic Synthesis. Academic Press: London, 1995. [Link]
-
Organic Syntheses Procedure, Coll. Vol. 10, p.77 (2004); Vol. 77, p.107 (2000). [Link]
Sources
Advanced Bioconjugation Strategies: 6-Bromohexanoate Linkers for Peptide and Protein Functionalization
Introduction & Mechanistic Causality
6-Bromohexanoic acid (6-BHA) is a highly versatile, heterobifunctional aliphatic linker widely utilized in the synthesis of peptide-protein conjugates, targeted therapeutics, and Antibody-Drug Conjugates (ADCs). With the molecular formula C₆H₁₁BrO₂, it features a terminal carboxylic acid and an ω -alkyl bromide separated by a flexible four-carbon spacer[1].
Causality of Linker Selection: Historically, maleimide-based linkers have dominated cysteine bioconjugation. However, the resulting thiosuccinimide ring is thermodynamically unstable in circulation; it is susceptible to retro-Michael addition and subsequent thiol exchange with serum albumin in vivo, leading to premature payload release and off-target toxicity[][3][4].
In contrast, the alkyl bromide group of 6-BHA undergoes an irreversible SN2 nucleophilic substitution with thiols. This forms a highly stable, non-cleavable thioether bond that significantly increases the plasma half-life of the conjugate[][3]. The hexanoyl chain provides optimal steric relief between the conjugated entities without introducing the excessive hydrophobicity that can trigger protein aggregation.
Conjugation Workflow
The bioconjugation strategy operates as a self-validating, two-phase system designed to maximize yield and chemoselectivity:
-
Phase 1 (On-Resin Amidation): The carboxylic acid of 6-BHA is coupled to the N-terminus or a specific lysine side-chain of a peptide during Solid-Phase Peptide Synthesis (SPPS). Performing this on-resin allows the reaction to be driven to completion using excess reagents, which are subsequently washed away.
-
Phase 2 (Solution-Phase Alkylation): The purified bromo-peptide is reacted with free cysteines on the target protein under mildly basic conditions, ensuring chemoselectivity for highly nucleophilic thiolate anions over primary amines.
Workflow of 6-bromohexanoate bioconjugation to peptides and proteins.
Protocol 1: On-Resin Conjugation of 6-Bromohexanoate (SPPS)
Mechanistic Note on Cleavage (Critical): When cleaving the bromo-peptide from the resin, it is imperative to avoid thiol-based scavengers (e.g., 1,2-ethanedithiol, EDT) in the Trifluoroacetic Acid (TFA) cleavage cocktail. Thiols will prematurely react with the alkyl bromide via SN2 substitution, destroying the reactive handle. Use silane-based scavengers (e.g., Triisopropylsilane, TIPS) instead.
Materials:
-
Peptidyl-resin (free N-terminus or deprotected Lysine side-chain)
-
6-Bromohexanoic acid (5 equivalents relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (5 eq)
-
1-Hydroxybenzotriazole (HOBt) (5 eq)
-
N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes at room temperature. Drain the solvent.
-
Activation: In a separate vial, dissolve 6-BHA (5 eq) and HOBt (5 eq) in a minimum volume of DMF. Add DIC (5 eq) and vortex the mixture for 5 minutes to form the active ester[5].
-
Coupling: Add the activated 6-BHA solution to the resin. Agitate gently at room temperature for 2 hours[5].
-
System Validation (Kaiser Test): Perform a Kaiser test on a micro-aliquot of resin beads. A yellow color indicates successful coupling (absence of free primary amines). If the beads turn blue, repeat the coupling step to ensure 100% conversion.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 × 5 mL) and DCM (3 × 5 mL).
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v) for 2 hours.
-
Precipitation & Purification: Filter the cleavage solution into cold diethyl ether to precipitate the bromohexanoyl-peptide. Centrifuge, wash the pellet with ether, dry under vacuum, and purify via RP-HPLC.
Protocol 2: Site-Specific Protein Conjugation via Thioether Formation
Mechanistic Note on pH: The pKa of a typical protein cysteine thiol is ~8.3. Conducting the reaction at pH 7.5–8.0 ensures a sufficient population of highly nucleophilic thiolate anions while keeping lysine primary amines ( pKa ~10.5) protonated. This thermodynamic control guarantees strict chemoselectivity for cysteine over lysine[].
Materials:
-
Target protein containing a free or reducible cysteine (e.g., engineered ADC antibody)
-
Bromohexanoyl-peptide (from Protocol 1)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Conjugation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0
Step-by-Step Methodology:
-
Protein Reduction: Dilute the target protein to 2-5 mg/mL in Conjugation Buffer. Add TCEP-HCl (3-5 eq relative to disulfide bonds) and incubate at 37°C for 1 hour to expose free thiols. (Note: TCEP does not contain a thiol and will not react with the bromo-peptide, making intermediate purification optional).
-
Peptide Preparation: Dissolve the bromohexanoyl-peptide in anhydrous DMSO to a stock concentration of 10 mM.
-
Alkylation: Add the peptide solution to the reduced protein at a 10- to 20-fold molar excess. Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 4 to 12 hours with gentle rotation. Alkyl bromides exhibit slower reaction kinetics than iodoacetamides, necessitating longer incubation times to achieve high Drug-to-Antibody Ratios (DAR)[][4].
-
Quenching: Quench the unreacted bromo-peptide by adding a 50-fold excess of free L-cysteine or β -mercaptoethanol. Incubate for 30 minutes.
-
Purification: Remove excess peptide and quenching agents using Size Exclusion Chromatography (SEC) or extensive dialysis against a physiological buffer (e.g., PBS, pH 7.4).
Quantitative Data: Comparison of Thiol-Reactive Linkers
To justify the selection of 6-bromohexanoate for long-term stability applications, the following table summarizes the comparative kinetics and stability of common thiol-reactive bioconjugation linkers[][3][4].
| Linker Chemistry | Reactivity / Kinetics | Linkage Type | Plasma Stability | Optimal pH Range |
| Maleimide | Very Fast (<1 hr) | Thiosuccinimide | Low (Retro-Michael exchange) | 6.5 – 7.5 |
| Iodoacetamide | Fast (1 - 2 hrs) | Thioether | High (Irreversible) | 7.5 – 8.5 |
| Bromoalkyl (6-BHA) | Moderate (4 - 12 hrs) | Thioether | Very High (Irreversible) | 7.5 – 8.5 |
| Vinyl Sulfone | Slow (12 - 24 hrs) | Thioether | High | 8.0 – 9.0 |
Sources
Advanced Esterification Protocols for 6-Bromohexanoic Acid: Strategic Protection and Activation
Executive Summary
6-Bromohexanoic acid is a highly versatile bifunctional aliphatic linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), fluorophore bioconjugates, and specialty polymers[1],[2]. It features a nucleophilic primary bromide and a terminal carboxylic acid. The core challenge in its derivatization lies in chemoselectivity: modifying the carboxylic acid without triggering premature nucleophilic displacement, elimination, or oligomerization at the alkyl bromide terminus.
This application note provides three rigorously validated protocols for the esterification of 6-bromohexanoic acid, each serving a distinct strategic purpose in drug development and synthetic chemistry.
Mechanistic Causality & Chemoselectivity Strategy
When designing an esterification route for 6-bromohexanoic acid, the choice of reagents is dictated by the reactivity of the terminal bromide.
-
Avoidance of Basic Conditions: Traditional base-catalyzed esterifications (e.g., reacting a carboxylate salt with an alkyl halide) are strictly avoided. Under basic conditions, the molecule will undergo intermolecular SN2 reactions, leading to unwanted polyester oligomerization[3].
-
Acid Catalysis for Protection: To protect the carboxylic acid while preserving the bromide for downstream cross-coupling or amination, acid-catalyzed Fischer esterification (for methyl esters) or Lewis/Brønsted acid-catalyzed transesterification (for tert-butyl esters) is required[4],[1].
-
Carbodiimide Activation for Bioconjugation: To activate the acid for spontaneous coupling with amines (e.g., lysine residues on proteins), N-hydroxysuccinimide (NHS) esterification is performed using mild coupling agents like DCC or EDC, which operate efficiently at room temperature without displacing the bromide[5],[6].
Caption: Divergent esterification pathways for 6-bromohexanoic acid.
Protocol 1: Synthesis of Methyl 6-Bromohexanoate
Purpose: Generation of a stable, base-labile protected intermediate for general organic synthesis[4],[7]. Causality: Sulfuric acid acts as a dehydrating agent and proton source, driving the Fischer esterification forward in the presence of excess methanol. The highly acidic environment completely suppresses the nucleophilicity of the carboxylic acid, preventing self-polymerization.
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask, combine 22 g (0.11 mol) of 6-bromohexanoic acid with 50 mL of anhydrous methanol[4].
-
Catalysis: Slowly add 3 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring[4]. Caution: Exothermic addition.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 3 hours[4].
-
Solvent Removal: Cool the mixture to room temperature and remove excess methanol via rotary evaporation to prevent reverse hydrolysis during the aqueous workup[4].
-
Aqueous Workup: Add 100 mL of distilled water and 100 mL of chloroform. Extract the aqueous layer with three 50 mL portions of chloroform[4].
-
Neutralization: Combine the organic layers and wash with 5% aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a final brine wash[4].
-
Drying & Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Vacuum distill the crude oil to obtain the pure product[4].
Self-Validation & QC: The NaHCO₃ wash is a self-validating step; the cessation of CO₂ bubbling confirms the complete removal of the H₂SO₄ catalyst and any unreacted starting acid. The final product should yield >90% as a colorless liquid[4],[7].
Protocol 2: Synthesis of Tert-Butyl 6-Bromohexanoate
Purpose: Creation of an orthogonally protected linker. The tert-butyl group is completely stable to nucleophiles and basic conditions (allowing downstream SN2 reactions on the bromide) but is easily cleaved by trifluoroacetic acid (TFA)[1]. Causality: Traditional Fischer esterification fails for tert-butyl esters due to steric hindrance and the instability of tert-butanol under harsh acidic reflux. Instead, a mild transesterification using tert-butyl acetate and a highly active, non-corrosive bis(trifluoromethanesulfonyl)imide (Tf₂NH) catalyst is employed[1].
Step-by-Step Methodology
-
Reaction Setup: Dissolve 6-bromohexanoic acid (1.0 equiv) in tert-butyl acetate to achieve a 0.5 M concentration[1].
-
Catalyst Addition: Add 1–5 mol% of Tf₂NH catalyst[1].
-
Reaction: Stir the mixture at 60°C for 4 to 12 hours. Monitor progression via TLC or LC-MS[1].
-
Workup: Dilute the cooled reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ and brine to quench the catalyst and remove trace acid[1].
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography on silica gel[1].
Self-Validation & QC: Successful conversion is confirmed via ¹H NMR by the appearance of a massive, distinct 9H singlet at ~1.44 ppm corresponding to the tert-butyl group, alongside the preservation of the triplet at ~3.4 ppm (CH₂-Br), proving the bromide remains intact.
Protocol 3: Synthesis of 6-Bromohexanoic Acid NHS Ester
Purpose: Activation of the carboxylic acid for bioconjugation. NHS esters react spontaneously with primary amines (e.g., lysine side chains on proteins or amine-functionalized fluorophores) at physiological pH to form stable amide bonds[5],[6]. Causality: N,N'-Dicyclohexylcarbodiimide (DCC) is used to form a highly reactive O-acylisourea intermediate. NHS immediately attacks this intermediate to form the stable, amine-reactive NHS ester. Anhydrous conditions are critical, as water will hydrolyze the O-acylisourea back to the starting carboxylic acid.
Caption: Step-by-step experimental workflow for NHS ester synthesis.
Step-by-Step Methodology
-
Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 6-bromohexanoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF)[5],[6].
-
Activation: Add N-hydroxysuccinimide (NHS, 1.0 to 1.1 equiv) followed by DCC (1.0 to 1.1 equiv)[5],[6].
-
Coupling: Stir the reaction mixture at room temperature for 16 to 24 hours[5],[6].
-
Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture through a Celite pad to remove the DCU[5].
-
Trituration: Concentrate the filtrate under high vacuum to remove DMF. Triturate the resulting residue with cold diethyl ether. The NHS ester will precipitate while unreacted starting materials remain in solution[5],[6].
-
Storage: Filter the solid product, dry thoroughly over P₂O₅ under vacuum, and store at -20°C in a desiccator to prevent ambient hydrolysis[5].
Self-Validation & QC: The precipitation of DCU during step 3 serves as an immediate visual confirmation that the carbodiimide activation is proceeding successfully.
Quantitative Data Summary
The following table summarizes the operational parameters and strategic utilities of the three esterification protocols.
| Esterification Target | Reagents & Catalyst | Reaction Conditions | Typical Yield | Downstream Utility | Cleavage / Reactivity Profile |
| Methyl Ester | Methanol, conc. H₂SO₄ | Reflux (65°C), 3–4 h | >90% | Small molecule synthesis, general alkylations | Base-labile (LiOH/NaOH hydrolysis) |
| Tert-Butyl Ester | t-Butyl acetate, Tf₂NH | 60°C, 4–12 h | 85–95% | PROTAC linkers, solid-phase peptide synthesis | Acid-labile (TFA cleavage), Base-stable |
| NHS Ester | NHS, DCC or EDC, DMF | Room Temp, 16–24 h | 80–90% | Bioconjugation, fluorophore/protein labeling | Amine-reactive (forms stable amide bonds) |
Sources
How to prevent hydrolysis of ethyl 6-bromohexanoate during synthesis
Welcome to the technical support center for the synthesis of ethyl 6-bromohexanoate. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic procedures and prevent unwanted hydrolysis of the target ester.
The Challenge: Preventing Hydrolysis of Ethyl 6-Bromohexanoate
Ethyl 6-bromohexanoate is a bifunctional molecule containing both an ester and a bromoalkane functional group.[1][2][3] The ester linkage is susceptible to hydrolysis, the chemical breakdown of the ester back into its parent carboxylic acid (6-bromohexanoic acid) and alcohol (ethanol).[4][5] This reaction is the reverse of the common synthesis method, Fischer esterification, and can be catalyzed by both acids and bases in the presence of water.[4][6] Minimizing this hydrolysis is critical for achieving a high yield and purity of the desired product.
This guide will focus on strategies to prevent hydrolysis during the synthesis of ethyl 6-bromohexanoate, particularly via the Fischer esterification of 6-bromohexanoic acid and ethanol, and during the subsequent work-up procedure.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
This section is structured in a question-and-answer format to directly address specific problems you might be facing in the lab.
Q1: My final yield of ethyl 6-bromohexanoate is consistently low, and I suspect hydrolysis. How can I confirm this?
A1: Low yield is the most common symptom of ester hydrolysis. To confirm that hydrolysis is the culprit, you can use the following analytical techniques on your crude product before purification:
-
Thin-Layer Chromatography (TLC): Co-spot your crude product with a standard of 6-bromohexanoic acid. The appearance of a more polar spot in your crude sample that corresponds to the starting acid is a strong indicator of hydrolysis.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of your crude product, the presence of a broad singlet characteristic of a carboxylic acid proton (typically >10 ppm) and other peaks corresponding to 6-bromohexanoic acid confirms hydrolysis.[4]
-
Infrared (IR) Spectroscopy: A broad O-H stretch (around 2500-3300 cm⁻¹) in the IR spectrum of your crude product, which is characteristic of a carboxylic acid, points to the presence of the hydrolyzed product.[4]
Q2: I'm performing a Fischer esterification of 6-bromohexanoic acid and ethanol with a sulfuric acid catalyst. What are the most likely causes of hydrolysis during the reaction itself?
A2: The Fischer esterification is a reversible reaction where water is a byproduct.[6][7][8] The presence of water will drive the equilibrium back towards the starting materials, causing hydrolysis of your ester product.[8][9][10] The primary causes of hydrolysis during the reaction are:
-
Presence of Water in Reagents: Using wet ethanol, 6-bromohexanoic acid, or solvents will introduce water into the reaction mixture from the start.[9]
-
Inadequate Removal of Water Byproduct: As the reaction proceeds, water is formed. If this water is not effectively removed, it will lead to the hydrolysis of the newly formed ester.[11][12][13]
To mitigate this, you must rigorously control the water content in your reaction.
Q3: How can I effectively remove water during the Fischer esterification?
A3: There are several effective methods to remove water and shift the reaction equilibrium towards the formation of ethyl 6-bromohexanoate:
-
Use a Large Excess of Ethanol: Using ethanol as the solvent ensures it is present in a large molar excess. According to Le Châtelier's principle, this drives the equilibrium towards the products.[8][9][13][14] A study on the Fischer esterification showed that increasing the excess of alcohol can significantly increase the ester yield.[8]
-
Azeotropic Distillation with a Dean-Stark Apparatus: If you are using a co-solvent like toluene, a Dean-Stark apparatus is highly effective for physically removing water from the reaction mixture as it forms.[9][11][14]
-
Use of Desiccants: Adding an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves, directly to the reaction mixture can sequester the water as it is produced.[9][11][15]
Q4: My reaction seems to go to completion, but I lose a significant amount of product during the aqueous work-up. What am I doing wrong?
A4: The aqueous work-up is a critical step where significant hydrolysis can occur.[4] The main risk factors are:
-
Use of Strong Bases: Washing with strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize the acid catalyst will cause rapid and irreversible base-catalyzed hydrolysis (saponification) of the ester.[4][16]
-
Prolonged Contact with Aqueous Phases: Even neutral water can cause some hydrolysis, especially if the mixture is not kept cold.
-
Acidic Aqueous Conditions: Failure to completely neutralize the acid catalyst before or during aqueous washes can lead to acid-catalyzed hydrolysis.[17]
Q5: What is the best way to perform the work-up to minimize hydrolysis?
A5: A carefully planned work-up protocol is essential. Here are the key recommendations:
-
Cool Down the Reaction: Always cool the reaction mixture to room temperature, and preferably to 0 °C in an ice bath, before beginning any aqueous work-up. This slows down the rate of hydrolysis.[4]
-
Use a Weak Base for Neutralization: Neutralize the acid catalyst by washing the organic layer with a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][14] Add the basic solution slowly and vent the separatory funnel frequently to release the CO₂ gas that is formed.
-
Minimize Contact Time: Perform the aqueous washes as quickly as possible.
-
Thorough Drying: After the final aqueous wash, thoroughly dry the organic layer with a suitable anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove any residual water before solvent evaporation.[4][17]
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-Bromohexanoate via Fischer Esterification with Water Removal
This protocol is designed to maximize the yield of ethyl 6-bromohexanoate by driving the reaction equilibrium forward.
Materials:
| Reagent/Material | Quantity | Molar Eq. | Notes |
| 6-Bromohexanoic Acid | 19.5 g (0.1 mol) | 1.0 | Ensure it is as dry as possible. |
| Anhydrous Ethanol | 150 mL | ~25 | Use a freshly opened bottle or dried ethanol. |
| Concentrated Sulfuric Acid | 1 mL | - | Catalyst. |
| Anhydrous Sodium Sulfate | 10 g | - | Desiccant. |
| Toluene (optional) | 100 mL | - | For use with Dean-Stark apparatus. |
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a calcium chloride drying tube to protect the reaction from atmospheric moisture.[10] If using toluene, set up a Dean-Stark apparatus.
-
Charging the Flask: To the round-bottom flask, add 6-bromohexanoic acid and anhydrous ethanol.
-
Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirred mixture.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. If using a Dean-Stark trap, continue refluxing until no more water is collected.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC by observing the disappearance of the 6-bromohexanoic acid spot.
Protocol 2: Hydrolysis-Minimizing Work-up Procedure
This protocol details the steps to isolate the ethyl 6-bromohexanoate while minimizing its decomposition.
Procedure:
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Then, cool the flask in an ice bath to 0-5 °C.[4]
-
Solvent Removal (if necessary): If ethanol was used in large excess, remove the bulk of it using a rotary evaporator.
-
Dilution: Dilute the residue with an inert organic solvent like diethyl ether or ethyl acetate (approx. 100 mL).
-
Neutralization: Transfer the organic solution to a separatory funnel. Wash the solution with cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). Caution: Vent the funnel frequently to release pressure from CO₂ evolution.[4]
-
Brine Wash: Wash the organic layer with cold brine (saturated aqueous NaCl solution) (1 x 50 mL) to aid in the removal of water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate or magnesium sulfate. Swirl and let it stand for at least 15 minutes, or until the drying agent no longer clumps together.[4][17]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 6-bromohexanoate.
-
Purification: The crude product can be further purified by vacuum distillation.[2]
Visualizing the Process
Sources
- 1. Ethyl 6-bromohexanoate | C8H15BrO2 | CID 117544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-溴己酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. reddit.com [reddit.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 6-Bromohexanoate SN2 Substitution
Welcome to the Technical Support Center for 6-bromohexanoate derivatives (including methyl, ethyl, and tert-butyl esters). As a primary alkyl bromide, 6-bromohexanoate is a highly versatile electrophilic linker widely used in PROTAC synthesis, lipid nanoparticle construction, and general organic synthesis.
However, researchers frequently encounter yield-limiting bottlenecks, including competing elimination (E2) reactions, ester hydrolysis, and sluggish kinetics with weak nucleophiles[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield nucleophilic bimolecular substitution (SN2).
Mechanistic Overview: SN2 vs. E2 Competition
The bifunctional nature of 6-bromohexanoate presents specific chemoselectivity challenges. While primary alkyl halides inherently favor SN2 pathways due to low steric hindrance, the introduction of basic nucleophiles or elevated temperatures can rapidly shift the reaction coordinate toward E2 elimination, forming an undesired hex-5-enoate byproduct[1].
Caption: Logical relationship between reaction conditions and SN2 vs E2 pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to perform an N-alkylation on 6-bromohexanoate, but NMR shows a significant amount of alkene byproduct. How do I suppress this?
Diagnostic Analysis: You are observing an E2 elimination competing with your SN2 substitution[1]. Amines can act as both nucleophiles and bases. If your target amine is sterically hindered or if you are using a strong auxiliary base (like DBU or tert-butoxide) to scavenge protons, the base will abstract a proton from the C5 position rather than attacking the C6 carbon. Corrective Action:
-
Change the Base: Switch to a non-nucleophilic, weaker inorganic base like K2CO3 or Cs2CO3, or a sterically hindered amine base like DIPEA (N,N-Diisopropylethylamine)[1].
-
Lower the Temperature: SN2 reactions have a lower activation energy ( Ea ) than E2 reactions. Dropping the temperature to 25°C–40°C kinetically favors substitution over elimination[1].
Q2: My nucleophile is weak, and the reaction at room temperature is too slow. Heating it causes ester hydrolysis. How can I accelerate the SN2 reaction without heat?
Diagnostic Analysis: Primary bromides are good electrophiles, but weak nucleophiles require transition state stabilization. Heating in the presence of trace water and base leads to the saponification of the hexanoate ester. Corrective Action: Employ an in situFinkelstein reaction [2]. By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI) or Potassium Iodide (KI), the bromide is transiently converted into 6-iodohexanoate[3]. Iodide is a vastly superior leaving group compared to bromide, lowering the activation barrier for your weak nucleophile to attack, allowing the reaction to proceed rapidly at room temperature[4].
Caption: Workflow of in situ Finkelstein activation to enhance SN2 yields.
Q3: What is the optimal solvent for 6-bromohexanoate substitutions?
Diagnostic Analysis: Solvent choice dictates the energy of the nucleophile. Protic solvents (alcohols, water) heavily solvate anions via hydrogen bonding, creating a "cage" that drastically reduces nucleophilicity and slows SN2 rates[5]. Corrective Action: Always use Polar Aprotic Solvents such as anhydrous DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), or Acetonitrile (MeCN)[6][7]. These solvents strongly solvate the accompanying cation (e.g., K⁺, Na⁺) but leave the anionic nucleophile "naked" and highly reactive, directly accelerating the SN2 rate constant[5][6].
Quantitative Optimization Matrix
Use the following data table to benchmark your experimental design. The table summarizes the causality of reaction parameters on the SN2/E2 product ratio.
| Optimization Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale | Expected Result |
| Solvent | Ethanol / Methanol | Anhydrous DMF / DMSO | Polar aprotic solvents leave nucleophiles un-solvated ("naked"), raising their ground-state energy and lowering the SN2 activation barrier[5][6]. | >90% SN2 Yield |
| Temperature | >80°C (Reflux) | 25°C – 40°C | Elimination (E2) is entropically favored at higher temperatures. Lowering heat kinetically traps the SN2 pathway[1]. | Suppression of alkene |
| Proton Scavenger | tert-Butoxide (t-BuOK) | K2CO3 or DIPEA | Bulky, strong bases cannot access the C6 carbon due to steric clash, forcing them to abstract a C5 proton (E2)[1]. | Elimination minimized |
| Catalytic Additive | None | 0.2 – 1.0 eq NaI / KI | Transiently forms 6-iodohexanoate via Finkelstein exchange. Iodide's larger atomic radius makes it a superior leaving group[3][4]. | 2x – 5x Rate Acceleration |
Standardized Experimental Protocols
To ensure reproducibility and self-validation, the following protocols have been engineered to isolate the SN2 pathway while mitigating hydrolysis and elimination.
Protocol A: General SN2 Azidation of 6-Bromohexanoate
This protocol utilizes the "naked anion" effect in a polar aprotic solvent to achieve near-quantitative yields without side reactions.
-
Preparation: Flame-dry a round-bottom flask under inert gas (N2 or Argon).
-
Solvation: Dissolve 6-bromohexanoate (1.0 equivalent) in anhydrous DMF (0.1 M to 0.2 M concentration)[1][6]. Note: Ensure DMF is strictly anhydrous to prevent ester hydrolysis.
-
Nucleophile Addition: Add Sodium Azide (NaN3, 1.2 to 1.5 equivalents) in one portion[1].
-
Reaction: Stir the suspension vigorously at room temperature (25°C) for 4–6 hours. Monitor via TLC (Hexanes:Ethyl Acetate) or LC-MS[1].
-
Quench & Work-up: Upon complete consumption of the starting material, quench the reaction by pouring it into a 5x volume of ice-cold deionized water[1].
-
Extraction: Extract the aqueous layer 3 times with Diethyl Ether or Ethyl Acetate. Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[1].
Protocol B: Finkelstein-Assisted N-Alkylation (For Weak Amines)
Use this protocol when conjugating 6-bromohexanoate to a sterically hindered or electronically deactivated amine.
-
Halogen Exchange: In a dry flask, dissolve 6-bromohexanoate (1.0 eq) in anhydrous Acetone or DMF. Add Sodium Iodide (NaI, 1.5 eq)[2][3].
-
Activation: Stir at 40°C for 2 hours. A white precipitate (NaBr) will form, driving the equilibrium forward via Le Chatelier's principle[3].
-
Amine Addition: Cool the mixture to room temperature. Add the target amine (1.0 eq) and a non-nucleophilic base (DIPEA, 2.0 eq) to scavenge the generated HI[1].
-
Reaction: Stir at room temperature until complete (typically 12–18 hours).
-
Work-up: Filter the suspension to remove precipitated salts. Concentrate the filtrate, re-dissolve in Dichloromethane (DCM), wash with saturated aqueous NaHCO3, dry over MgSO4, and purify via flash column chromatography.
References
-
Chem 240. "Solvent Effects SN2." YouTube. Available at: [Link]
-
Wikipedia Contributors. "Finkelstein reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Chemistry Tutorials. "The Finkelstein Reaction Mechanism." YouTube. Available at: [Link]
-
Organic Chemistry Portal. "Finkelstein Reaction." Organic Chemistry Portal. Available at:[Link]
-
Sherwood, J., et al. "N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development." White Rose Research Online. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Incomplete Azidation of 6-Bromohexanoate Linkers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-azidohexanoate linkers. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical linker in bioconjugation, click chemistry, and materials science. The conversion of a 6-bromohexanoate precursor to its azide derivative is a cornerstone SN2 reaction, yet its success hinges on a nuanced understanding of reaction parameters. This guide addresses common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Frequently Asked Questions & Troubleshooting Guides
Q1: My azidation reaction of 6-bromohexanoate is slow or shows low conversion. What are the most common causes and how do I address them?
A1: Slow or incomplete conversion is the most frequently encountered issue and typically points to suboptimal reaction conditions or reagent quality. The reaction of sodium azide (NaN₃) with an alkyl bromide like 6-bromohexanoate is a classic bimolecular nucleophilic substitution (SN2). The rate of this reaction is highly dependent on the concentration of both reactants, the solvent, and the temperature.
Core Areas to Investigate:
-
Solvent Choice & Reagent Solubility: Sodium azide has poor solubility in many common organic solvents. For an SN2 reaction to proceed efficiently, the azide nucleophile must be well-solvated and available to attack the electrophilic carbon bearing the bromine. Polar aprotic solvents are the gold standard for this transformation because they solvate the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic.[1]
-
Expert Insight: While DMF and DMSO are excellent choices, they can be difficult to remove during workup. Acetonitrile is a reasonable alternative, though the solubility of NaN₃ is lower. If you are constrained to less polar solvents, incomplete reaction is highly likely without the use of a phase-transfer catalyst (see Q3).
-
-
Reaction Temperature: While some protocols report success at room temperature, heating is generally required to achieve a reasonable reaction rate.[2][3] However, excessive heat can promote side reactions. A systematic approach to optimizing temperature is recommended.
-
Reagent Stoichiometry and Purity:
-
Sodium Azide: Use a slight excess of sodium azide (1.2 to 2.0 equivalents) to push the reaction equilibrium towards the product.[3][4][5] Sodium azide is hygroscopic; moisture can hinder its reactivity. Ensure you are using a freshly opened bottle or that it has been stored properly in a desiccator.
-
6-Bromohexanoate: Verify the purity of your starting material. The presence of impurities can inhibit the reaction.
-
Troubleshooting Workflow:
Comparative Table of Reaction Conditions:
| Solvent | Temperature (°C) | Time (h) | Typical Yield | Reference |
|---|---|---|---|---|
| DMF | 80 - 85 | 3 - 16 | ~80% | [3][4] |
| DMSO | Ambient | 24 - 48 | >90% | [5] |
| Water / Ether (Biphasic) | Reflux | 6 | ~84% | [2] |
| Water / Chloroform (PTC) | 100 | 6 - 8 | >95% |[6] |
Q2: I'm observing a significant byproduct. What could it be and how can I minimize it?
A2: Byproduct formation in this reaction typically arises from competing elimination reactions or, less commonly, from hydrolysis of the ester.
-
Elimination (E2 Pathway): The azide ion, while an excellent nucleophile, also has some basicity. It can potentially abstract a proton from the carbon adjacent to the bromine (the α-carbon), leading to an elimination (E2) reaction that forms an alkene (hex-5-enoate).
-
Causality: The competition between SN2 and E2 is a fundamental concept in organic chemistry.[7][8][9] For primary alkyl halides like 6-bromohexanoate, the SN2 pathway is sterically unhindered and kinetically favored.[10][11] The E2 pathway becomes more significant with more sterically hindered substrates (secondary or tertiary halides) or with stronger, bulkier bases.[10] While unlikely to be the major pathway here, elevated temperatures can increase the rate of elimination.
-
Mitigation Strategy:
-
Avoid Excessive Heat: Do not heat the reaction more than necessary to achieve a good rate. Use the lowest effective temperature.
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO) are known to favor SN2 over E2.
-
-
-
Hydrolysis: If your starting material is an ester (e.g., ethyl 6-bromohexanoate) and your reaction conditions have significant water content, you risk hydrolyzing the ester to the corresponding carboxylic acid. This is more likely if the reaction is run for extended periods at high temperatures or under basic conditions.[12][13]
-
Mitigation Strategy:
-
Use anhydrous solvents and ensure your sodium azide is dry.
-
If you are performing a phase-transfer catalysis reaction in water, keep the reaction time to the minimum required for full conversion of the bromide.
-
-
Q3: The solubility of sodium azide in my organic solvent is poor. How can I improve this to increase the reaction rate?
A3: This is a classic challenge that can be elegantly solved using Phase-Transfer Catalysis (PTC). PTC is a powerful technique for facilitating reactions between two immiscible phases, in this case, a solid (or aqueous) phase containing the azide salt and an organic phase containing the alkyl bromide.[14]
-
Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, transports the azide anion from the solid/aqueous phase into the organic phase.[6][15] The bulky, lipophilic alkyl groups of the catalyst "shield" the anion, creating a highly reactive, soluble ion pair in the organic solvent where it can readily react with the 6-bromohexanoate.
-
Key Advantages:
-
Dramatically Increased Reaction Rates: Reactions can be complete in hours instead of days.[6]
-
Milder Conditions: Often allows for lower reaction temperatures.
-
Wider Solvent Compatibility: Enables the use of less polar, less toxic, and more easily removable solvents.
-
Detailed Protocol: PTC Azidation of Ethyl 6-Bromohexanoate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 6-bromohexanoate (1.0 eq).
-
Reagents: Add a 25% aqueous solution of sodium azide (2.0 eq).
-
Catalyst: Add the phase-transfer catalyst, Aliquat 336 (0.05 eq, 5 mol%).
-
Reaction: Heat the biphasic mixture to 100 °C with vigorous stirring. The vigorous stirring is crucial to maximize the interfacial area between the two phases.
-
Monitoring: Follow the disappearance of the starting material by TLC or GC/MS. The reaction is typically complete within 6-8 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Separate the organic and aqueous layers using a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, ethyl 6-azidohexanoate.
-
-
Purification: The product can be purified further by silica gel chromatography if necessary.
Q4: What are the most effective methods for monitoring reaction progress and characterizing the product?
A4: A multi-pronged analytical approach is best for robustly monitoring the reaction and confirming the structure of your final product.
-
Thin-Layer Chromatography (TLC): This is the quickest and most convenient method for qualitative monitoring. The azide product is typically more polar than the starting bromide. Co-spotting the reaction mixture with the starting material will clearly show the consumption of the starting material and the appearance of a new, lower Rf spot for the product.
-
Infrared (IR) Spectroscopy: This is the most definitive method for confirming the successful introduction of the azide group. The azide functional group has a very strong and sharp characteristic stretching vibration that appears in a relatively clean region of the IR spectrum.[16]
-
Expert Insight: Look for the appearance of a strong, sharp peak around 2100 cm⁻¹ . The disappearance of the C-Br stretch (typically 650-550 cm⁻¹) is harder to monitor but the appearance of the azide peak is unambiguous evidence of success.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a complete structural confirmation. The key change to look for is the chemical shift of the methylene protons (–CH₂–) directly attached to the halogen versus the azide.
-
¹H NMR: The protons of the –CH₂–Br in the starting material typically appear around 3.4 ppm. Upon conversion to –CH₂–N₃, these protons will shift slightly upfield to approximately 3.3 ppm.[2][4]
-
¹³C NMR: The carbon of the –CH₂–Br appears around 33 ppm, while the –CH₂–N₃ carbon shifts significantly downfield to around 51 ppm.
-
Summary of Analytical Signatures:
| Analytical Technique | 6-Bromohexanoate (Start) | 6-Azidohexanoate (Product) |
| TLC (Typical System) | Higher Rf | Lower Rf |
| IR Spectroscopy | No peak at ~2100 cm⁻¹ | Strong, sharp peak at ~2100 cm⁻¹ |
| ¹H NMR (δ, ppm) | ~3.40 (t, –CH₂Br) | ~3.30 (t, –CH₂N₃) |
| ¹³C NMR (δ, ppm) | ~33 (–CH₂Br) | ~51 (–CH₂N₃) |
By systematically addressing these common issues and using the right analytical tools, you can reliably and efficiently synthesize the 6-azidohexanoate linker for your downstream applications.
References
-
Synthesis of 6-Azidohexanoic acid - PrepChem.com. PrepChem. Available at: [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
-
Size-Selective Phase-Transfer Catalysis with Interfacially Cross-Linked Reverse Micelles. American Chemical Society. Available at: [Link]
-
Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. Available at: [Link]
-
Alkyl Azides (R—N3) from Alkyl Bromides (R-Br). Synthesis. Available at: [Link]
-
Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers. American Chemical Society. Available at: [Link]
-
SN2 vs E2 - Chemistry Steps. Chemistry Steps. Available at: [Link]
-
Understanding the SN2 Versus E2 Competition. PubMed. Available at: [Link]
-
Phase-transfer-catalyzed alkylation of guanidines by alkyl halides under biphasic conditions: a convenient protocol for the synthesis of highly functionalized guanidines. PubMed. Available at: [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]
-
Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. Wiley Online Library. Available at: [Link]
-
Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. Available at: [Link]
-
By which mechanism would azide react with alcohols or alkyl halides? Chemistry Stack Exchange. Available at: [Link]
-
ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Organic Syntheses. Available at: [Link]
-
Detoxification Strategy of Epoxide Hydrolase The Basis for a Threshold in Chemical Carcinogenesis. EXCLI Journal. Available at: [Link]
-
Understanding the SN2 Versus E2 Competition. Radboud Repository. Available at: [Link]
-
(PDF) Understanding the SN2 Versus E2 Competition. ResearchGate. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. prepchem.com [prepchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 6-Azido-hexanoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Understanding the SN2 Versus E2 Competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. researchgate.net [researchgate.net]
- 10. SN2 vs E2 [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. excli.de [excli.de]
- 14. crdeepjournal.org [crdeepjournal.org]
- 15. Phase-transfer-catalyzed alkylation of guanidines by alkyl halides under biphasic conditions: a convenient protocol for the synthesis of highly functionalized guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization Strategies for 6-Bromohexanoate in Aqueous Media
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most common hurdles researchers face when working with 6-bromohexanoate in aqueous reaction media.
6-Bromohexanoate is a classic amphiphilic building block. It possesses a hydrophilic carboxylate head and a lipophilic bromoalkyl tail. This dual nature often leads to unpredictable phase behavior, aggregation, and poor reaction kinetics in water. This guide provides field-proven, mechanistically grounded solutions to optimize your aqueous workflows.
Part 1: Troubleshooting Guides & FAQs
Q1: My 6-bromohexanoate precipitates immediately when I add it to my aqueous reaction mixture. What is causing this, and how do I fix it? Causality: The predicted pKa of 6-bromohexanoic acid is approximately 4.72[1]. If you add the free acid to unbuffered water, or if your reaction generates acidic byproducts, the pH drops below the pKa. This protonates the carboxylate head, converting the highly soluble salt into the neutral 6-bromohexanoic acid. The neutral form has a poor aqueous solubility of roughly 7.55 g/L at 25°C[2] due to the hydrophobic effect of the 5-carbon chain and the bulky bromine atom. Solution: Pre-form the sodium or potassium salt. Always dissolve the compound in a strong buffer (e.g., 100 mM Phosphate buffer, pH 7.4) or titrate with 1M NaOH until the pH stabilizes above 6.5.
Q2: I have adjusted the pH to 7.5, and the solution is clear at low concentrations. However, at higher concentrations (>50 mM), the solution becomes turbid, and my nucleophilic substitution reaction stalls. Why? Causality: You are observing micellization. Because 6-bromohexanoate is a surfactant-like molecule, exceeding its Critical Micelle Concentration (CMC) causes it to self-assemble. The hydrophobic bromoalkyl tails aggregate to form a lipophilic core, burying the electrophilic carbon and shielding it from water-soluble nucleophiles. Solution: You must disrupt the self-aggregation or leverage it.
-
Option A (Co-solvents): Add 10–20% v/v of a polar aprotic solvent like DMSO or DMF to disrupt the hydrophobic interactions.
-
Option B (Micellar Catalysis): If organic solvents are prohibited (e.g., in biocatalysis), introduce a designer surfactant like TPGS-750-M or Triton X-100. These form engineered aqueous nanoreactors that co-solubilize the bromo-tail and your catalyst/reagents at the polar-nonpolar interface, restoring reaction kinetics[3].
Q3: My downstream enzyme is deactivated by organic solvents and standard surfactants. How can I achieve high monomeric solubility in pure water? Causality: You need a solubilization method that shields the hydrophobic tail without altering the bulk properties of the water. Solution: Employ host-guest complexation using β -Cyclodextrin ( β -CD) or Hydroxypropyl- β -Cyclodextrin (HP- β -CD). The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic bromoalkyl chain to minimize unfavorable water contact, forming a stable 1:1 inclusion complex[4][5]. The hydrophilic exterior of the cyclodextrin keeps the entire complex highly soluble and monomerically dispersed, leaving the carboxylate functional group free to react.
Part 2: Quantitative Data Presentation
The following table summarizes the operational parameters for the three primary solubilization strategies. Use this to select the optimal approach for your specific reaction conditions.
| Solubilization Strategy | Primary Mechanism | Optimal pH Range | Max Effective Concentration | Key Advantage | Major Limitation |
| pH Adjustment (Salt) | Deprotonation of carboxylic acid | 6.5 – 9.0 | ~50 mM (before micellization) | Zero additives required; purely aqueous. | Prone to aggregation at high concentrations. |
| Micellar Catalysis | Surfactant-driven nanoreactor formation | 4.0 – 10.0 | >500 mM | Excellent for biphasic or highly concentrated systems. | Surfactants may interfere with downstream purification. |
| Cyclodextrin Inclusion | Hydrophobic cavity encapsulation | 5.0 – 8.0 | ~150 mM (using HP- β -CD) | Biocompatible; prevents substrate self-aggregation. | Requires stoichiometric amounts of cyclodextrin. |
Part 3: Experimental Protocols (Self-Validating Workflows)
Every protocol below is designed as a closed-loop system. If the validation step fails, the protocol dictates the exact corrective action.
Protocol A: Preparation of Monomeric Sodium 6-Bromohexanoate Stock
Objective: Achieve a stable, aggregate-free 50 mM aqueous stock solution.
-
Weighing & Dispersion: Suspend 975 mg of 6-bromohexanoic acid (approx. 5.0 mmol) in 80 mL of ultra-pure water. The mixture will appear as a cloudy, biphasic suspension.
-
Controlled Titration: Place the suspension on a magnetic stirrer with a calibrated pH probe immersed. Dropwise, add 1.0 M NaOH. The pH will initially spike and then drop as the solid dissolves.
-
Equilibration: Maintain the pH between 7.0 and 7.5. Do not exceed pH 9.0, as prolonged exposure to high pH can induce premature hydrolysis of the primary bromide.
-
Volume Adjustment: Once the pH stabilizes at 7.4 for 10 minutes, transfer to a volumetric flask and adjust the volume to 100 mL with ultra-pure water.
-
Self-Validation Check: Visually inspect the solution against a dark background. It must be perfectly transparent. Troubleshooting: If a faint blue opalescence is observed (Tyndall effect), micelles have formed. Dilute the stock to 25 mM or proceed to Protocol B.
Protocol B: β -Cyclodextrin Host-Guest Solubilization
Objective: Solubilize high concentrations of 6-bromohexanoate without surfactants or co-solvents.
-
Host Preparation: Dissolve 1.13 g of β -Cyclodextrin (1.0 mmol) in 20 mL of 50 mM Potassium Phosphate buffer (pH 7.0) at 40°C.
-
Guest Addition: Add 195 mg of 6-bromohexanoic acid (1.0 mmol) directly to the warm cyclodextrin solution.
-
Complexation: Sonicate the mixture in an ultrasonic bath for 15 minutes at 40°C. The thermal energy and cavitation overcome the activation energy required to displace water molecules from the cyclodextrin cavity[5].
-
Cooling: Allow the solution to cool to room temperature (25°C) under continuous stirring for 2 hours.
-
Self-Validation Check: Analyze the solution via Dynamic Light Scattering (DLS) or visual inspection. Troubleshooting: If uncomplexed 6-bromohexanoic acid remains, it will form an oily droplet at the bottom of the flask. If this occurs, add a 10% molar excess of β -Cyclodextrin and repeat the sonication step.
Part 4: Mandatory Visualizations
Fig 1: pH-dependent phase behavior and solubility states of 6-bromohexanoate.
Fig 2: Step-by-step workflow for β-cyclodextrin mediated host-guest solubilization.
Part 5: References
-
6-Bromohexanoic acid CAS# 4224-70-8: Odor profile, Molecular properties, Regulation. Scent.vn. Available at:
-
6-Bromohexanoic acid 4224-70-8 wiki - Guidechem. Guidechem. Available at:
-
Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in Catalysis. PMC - NIH. Available at:
-
Cyclodextrin-Appended Superparamagnetic Iron Oxide Nanoparticles as Cholesterol-Mopping Agents. Frontiers in Chemistry. Available at:
-
Room temperature phosphorescence in cyclodextrins. Analytical applications. Analusis (EDP Sciences). Available at:
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. scent.vn [scent.vn]
- 3. Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cyclodextrin-Appended Superparamagnetic Iron Oxide Nanoparticles as Cholesterol-Mopping Agents [frontiersin.org]
- 5. analusis.edpsciences.org [analusis.edpsciences.org]
Column chromatography purification methods for 6-bromohexanoate derivatives
Welcome to the Technical Support Center for Alkyl Halide Chromatography . As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of isolating 6-bromohexanoate derivatives (such as ethyl, methyl, or tert-butyl 6-bromohexanoate). These compounds are highly valuable as bifunctional linkers in PROTAC synthesis and medicinal chemistry[1].
However, their purification is often complicated by their lack of UV absorbance, their susceptibility to hydrolysis, and their tendency to co-elute with structurally similar synthetic precursors. This guide synthesizes field-proven methodologies, mechanistic explanations, and self-validating protocols to ensure high-purity recovery.
Workflow Visualization: 6-Bromohexanoate Purification
Caption: Standard workflow for the isolation and purification of 6-bromohexanoate derivatives.
Quantitative Data: Chromatographic Behavior
To successfully isolate your target, you must understand how it partitions relative to common impurities. The table below summarizes the typical chromatographic behavior of these species on normal-phase silica gel.
| Compound / Impurity | Structural Characteristic | Typical Rf (9:1 Hexane:EtOAc) | Recommended Detection Method |
| Ethyl 6-bromohexanoate | Target Alkyl Bromide Ester | ~0.45 - 0.50 | PMA / KMnO4 Stain / ELSD |
| Tert-butyl 6-bromohexanoate | Target (Bulky Ester) | ~0.55 - 0.60 | PMA / KMnO4 Stain / ELSD |
| 6-Bromohexanoic acid | Unreacted Starting Material | ~0.05 - 0.10 (Streaks) | Bromocresol Green / PMA |
| ε-Caprolactone | Ring-closed precursor | ~0.25 - 0.30 | PMA Stain |
| 6-Hydroxyhexanoate ester | Hydrolysis Byproduct | ~0.15 - 0.20 | PMA / KMnO4 Stain |
Core Protocol: Step-by-Step Silica Gel Purification
This self-validating protocol ensures that any failure points are caught before the product is irreversibly lost on the column.
Step 1: Pre-Purification Aqueous Workup (Critical) Causality: Silica gel chromatography is highly sensitive to the presence of free carboxylic acids (e.g., unreacted 6-bromohexanoic acid), which streak down the column and co-elute with the target.
-
Dilute the crude reaction mixture in ethyl acetate[1].
-
Wash sequentially with saturated aqueous NaHCO₃ (3x) to deprotonate and extract free acids into the aqueous layer[1].
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].
Step 2: Dry Loading the Sample Causality: 6-bromohexanoate derivatives are often viscous oils. Loading them directly as a liquid can cause uneven flow (band broadening). Dry loading establishes a uniform partition equilibrium.
-
Dissolve the concentrated crude oil in a minimal amount of dichloromethane (DCM).
-
Add dry silica gel (approximately 2-3 times the mass of the crude product) to the flask[2].
-
Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained[2].
-
Carefully pour this powder onto the top of a pre-equilibrated silica gel column (equilibrated in 100% hexanes)[2].
Step 3: Gradient Elution
-
Begin elution with 100% hexanes (1-2 column volumes) to flush out non-polar impurities (e.g., residual aliphatic solvents).
-
Gradually step the gradient to 95:5 Hexane:Ethyl Acetate, then to 90:10 Hexane:Ethyl Acetate[3].
-
Collect fractions in standard test tubes.
Step 4: Detection and Pooling
-
Spot every 3rd fraction onto a silica TLC plate.
-
Since the compound is UV-inactive, dip the plate in a Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) staining solution[4].
-
Heat the plate gently with a heat gun until the 6-bromohexanoate spots appear (dark blue/green for PMA, yellow/white on a purple background for KMnO₄)[4].
-
Pool the pure fractions and concentrate under reduced pressure[3].
Troubleshooting Guide & FAQs
Q1: My 6-bromohexanoate derivative is invisible under standard 254 nm UV light. How can I reliably track its elution during automated flash chromatography? A1: 6-bromohexanoate derivatives lack the conjugated π -systems required for UV absorption at 254 nm[4]. If you are using an automated flash chromatography system (e.g., Teledyne ISCO CombiFlash), a standard UV detector will fail to trigger fraction collection. Solution: You must equip your system with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. If these are unavailable, you must manually collect fractions by volume and perform offline TLC analysis using PMA or KMnO₄ chemical stains[4].
Q2: I am experiencing poor recovery and suspect my product is degrading on the column. What is the mechanism, and how do I prevent it? A2: Silica gel possesses surface silanol groups that act as weak Brønsted acids. Prolonged exposure of 6-bromohexanoate to these acidic sites can catalyze two degradation pathways:
-
Hydrolysis of the ester back to the carboxylic acid (especially if the silica contains high water content).
-
Elimination of the bromide to form a terminal alkene (e.g., ethyl 6-hexenoate). Solution: Minimize the residence time on the column. Use a flash chromatography setup with pressurized air/nitrogen rather than gravity flow[2]. Additionally, utilize precision-packed spherical silica columns (like RediSep columns) which offer higher resolution and faster run times compared to irregular silica[5].
Q3: Why do I see severe streaking and co-elution of my ester with unreacted 6-bromohexanoic acid, even after running a slow gradient? A3: Carboxylic acids form strong hydrogen bonds with the stationary silica phase, causing them to drag (streak) across a wide range of fractions, inevitably overlapping with your target ester. Solution: Chromatography should not be used to separate a neutral ester from a free carboxylic acid. You must resolve this during the sample preparation phase. Ensure your pre-column NaHCO₃ wash is thorough[1]. If the acid persists, you can selectively scavenge it using a basic ion-exchange resin prior to loading the sample onto the silica column.
Q4: I am trying to scale up the purification to 50 grams. Can I just use a larger glass column? A4: While scaling up geometrically is possible, large-scale open column chromatography often suffers from poor bed uniformity, leading to channeling and loss of resolution. Solution: For multi-gram scale-up, transition from wet-packing open columns to using pre-packed solid load cartridges and high-capacity preparative columns[5]. Dry-loading becomes absolutely critical at this scale to prevent the sample from dissolving the top layer of the silica bed[2].
References
- Source: nih.
- Source: benchchem.
- Source: google.
- Source: orgsyn.
- Source: teledynelabs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. N-Acetylgalactosamino Dendrons as Clearing Agents to Enhance Liver Targeting of Model Antibody-Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20170313883A1 - Fluorescence compounds and preparation method thereof - Google Patents [patents.google.com]
- 5. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
Technical Support Center: Troubleshooting 6-Bromohexanoate Cross-Coupling
Welcome to the Alkyl Electrophile Cross-Coupling Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals who are encountering β-hydride elimination side reactions when utilizing 6-bromohexanoate (or its ester derivatives) in C(sp³)–C(sp³) and C(sp³)–C(sp²) cross-coupling workflows.
Diagnostic Overview: The β-Hydride Elimination Challenge
When unactivated primary alkyl bromides like 6-bromohexanoate undergo oxidative addition with transition metals (e.g., Pd, Ni), the resulting alkyl-metal intermediate possesses multiple β-hydrogens. If the metal center has a vacant coordination site cis to the alkyl group, it rapidly undergoes β-hydride elimination[1]. This converts the intermediate into a terminal alkene (e.g., hex-5-enoate derivatives) and a metal-hydride species, completely derailing the desired reductive elimination pathway.
To suppress this undesired side reaction, the catalytic system must be thermodynamically and kinetically engineered to accelerate transmetalation and reductive elimination so that they outcompete the elimination pathway[2].
Caption: Mechanistic divergence in alkyl-metal intermediates: Reductive vs. β-Hydride Elimination.
Catalyst Selection & Quantitative Performance
Selecting the right metal and ligand system is the most critical factor in suppressing elimination. Below is a comparative analysis of field-proven systems for 6-bromohexanoate and similar unactivated alkyl bromides.
Table 1: Quantitative Comparison of Catalyst Systems for 6-Bromohexanoate Cross-Coupling
| Catalyst System | Additive / Ligand | Nucleophile Type | Typical Yield | β-Hydride Elimination | Primary Mechanism / Causality |
| CoCl₂ (2 mol%) | 1,3-Butadiene or Isoprene | Tertiary Grignards | ~78% | Suppressed (<2%) | Diene coordinates to Co, blocking vacant sites and accelerating reductive elimination[3]. |
| CuBr (10 mol%) | None | Primary/Secondary Grignards | >80% | Avoided | Operates via Cu(I)/Cu(III) or radical pathways, inherently resistant to β-H elimination[4]. |
| Pd(acac)₂ (5 mol%) | "Ligandless" | Organozirconium | Moderate | Competitive | Rapid transmetalation from Zr outpaces elimination; requires specific solvent (NMP)[5]. |
| Pd(OAc)₂ | Bulky Phosphines (e.g., PCy₃) | Alkylboronic Acids | Variable | Suppressed | Steric bulk forces coupling partners together, drastically lowering activation energy for RE[2]. |
Validated Experimental Protocols
To ensure high fidelity and reproducibility, follow these self-validating protocols. They are designed with built-in causality checks to prevent both β-hydride elimination and off-target ester reactivity.
Protocol A: Cobalt-Catalyzed Kumada-Type Coupling (High Steric Tolerance)
This protocol utilizes a CoCl₂ catalyst with a diene additive to couple ethyl 6-bromohexanoate with highly hindered tertiary Grignard reagents. The diene is critical for suppressing β-hydride elimination[3].
Caption: Step-by-step workflow for the Co-catalyzed cross-coupling of 6-bromohexanoate.
Methodology:
-
Preparation: In a glovebox, charge a flame-dried Schlenk tube with CoCl₂ (2 mol%) and LiI (4 mol%).
-
Ligand Addition: Add dry THF as the solvent, followed by the addition of 1,3-butadiene (2.0 equiv) or isoprene via syringe. Causality: The diene acts as a non-innocent, stabilizing ligand that saturates the cobalt coordination sphere to prevent β-hydride elimination.
-
Electrophile Loading: Add ethyl 6-bromohexanoate (1.0 equiv).
-
Nucleophile Addition: Heat the mixture to 50 °C and add the tertiary alkyl Grignard reagent (e.g., t-BuMgCl, 1.2 equiv) dropwise over 1 hour. Causality: Dropwise addition maintains a low concentration of the highly reactive nucleophile, preventing homocoupling and uncatalyzed ester attack.
-
Workup: Stir for 5 hours, then quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Copper-Catalyzed Alkylation (Large-Scale / Process Chemistry)
Adopted for the large-scale synthesis of dihydrocapsiate precursors, this method uses CuBr to couple ethyl 6-bromohexanoate with isobutylmagnesium bromide. Copper inherently avoids the traditional β-hydride elimination pathways seen in Palladium catalysis[4].
Methodology:
-
Preparation: Under an inert argon atmosphere, suspend CuBr (10 mol%) in anhydrous THF.
-
Electrophile Loading: Add ethyl 6-bromohexanoate (1.0 equiv) to the suspension and cool the reaction vessel to -20 °C. Causality: Low temperatures are critical to kinetically suppress the background nucleophilic attack of the Grignard reagent on the ester carbonyl.
-
Nucleophile Addition: Slowly add isobutylmagnesium bromide (1.2 equiv) dropwise over 2 hours.
-
Maturation: Allow the reaction to slowly warm to 0 °C over 3 hours. Causality: Gradual warming ensures complete conversion of the Cu(III) intermediate without triggering thermal degradation.
-
Workup: Quench with 1M HCl, separate the organic layer, and concentrate under reduced pressure to yield the alkylated ester precursor.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing hex-5-enoate byproducts even when using bulky phosphine ligands with Palladium? A1: While bulky electron-donating ligands (like PCy₃ or P(t-Bu)₃) accelerate reductive elimination[2], β-hydride elimination requires a vacant coordination site cis to the alkyl group[1]. If your catalyst loading is too low, or if ligand dissociation is occurring due to high temperatures, vacant sites will open up. Troubleshooting step: Lower the reaction temperature and ensure a slight excess of ligand (e.g., 1:2 Pd to L ratio) to maintain a saturated coordination sphere.
Q2: How does 1,3-butadiene suppress elimination in the Cobalt system? A2: In Co-catalyzed cross-couplings of unactivated alkyl bromides, the 1,3-butadiene additive acts as a non-innocent, strongly coordinating ligand. It binds to the cobalt center, effectively occupying the vacant coordination sites required for the β-hydrogen to interact with the metal. This steric and electronic saturation forces the intermediate to undergo rapid reductive elimination instead[3].
Q3: Can I use "ligandless" conditions for 6-bromohexanoate? A3: Yes, but only with specific nucleophiles. For example, Pd(acac)₂ can catalyze the Negishi-type coupling of alkyl bromides with organozirconium reagents under "ligandless" conditions[5]. The success here relies on the highly nucleophilic nature of the zirconium reagent and the use of coordinating solvents like NMP, which act as transient spectator ligands to inhibit β-hydride elimination.
Q4: How do I prevent the Grignard reagent from attacking the ester group of 6-bromohexanoate? A4: Chemoselectivity depends on the catalyst's ability to activate the C-Br bond faster than the background nucleophilic attack on the ester. Using the CoCl₂/diene system at mild temperatures (e.g., 50 °C) allows the catalytic cross-coupling to outpace the uncatalyzed ester addition, leaving the ethyl ester intact[3]. Similarly, Cu-catalyzed Kumada couplings at low temperatures (-20 °C to 0 °C) provide excellent chemoselectivity[4].
References
-
Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive Source: Journal of the American Chemical Society URL:[Link]
-
Practical large-scale production of dihydrocapsiate, a nonpungent capsaicinoid-like substance Source: Bioscience, Biotechnology, and Biochemistry (Taylor & Francis) URL:[Link]
-
Cross-coupling of C(sp³)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis Source: Chemical Reviews (NIH) URL:[Link]
-
β-Hydride elimination Source: Wikipedia URL:[Link]
-
Cross-Couplings of Alkyl Electrophiles under “Ligandless” Conditions: Negishi Reactions of Organozirconium Reagents Source: Journal of the American Chemical Society URL:[Link]
Sources
Overcoming steric hindrance during 6-bromohexanoate conjugation
Overcoming Steric Hindrance During 6-Bromohexanoate Conjugation
Welcome to the technical support center for advanced conjugation strategies. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered reactions, specifically involving the use of 6-bromohexanoate as a linker. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you navigate these complex experiments.
Steric hindrance is a common challenge in bioconjugation where the three-dimensional size and arrangement of atoms in a molecule obstruct a chemical reaction.[1] In the context of 6-bromohexanoate, which typically reacts via an SN2 mechanism, bulky groups on either the nucleophile (e.g., a complex protein or a large drug molecule) or the electrophile can prevent the necessary backside attack, leading to significantly reduced reaction rates and low yields.[2][3][4] This guide provides a systematic approach to diagnosing and solving these issues.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when facing conjugation difficulties.
Q1: What exactly is steric hindrance in the context of a 6-bromohexanoate SN2 reaction?
A1: The reaction of 6-bromohexanoate involves a nucleophile (e.g., a thiol on a protein, an amine on a payload) attacking the carbon atom attached to the bromine. This is a bimolecular nucleophilic substitution (SN2) reaction. The mechanism requires the nucleophile to approach the carbon from the side directly opposite the bromine leaving group (a "backside attack").[3] Steric hindrance occurs when large, bulky molecular structures near the reaction site physically block this approach.[2] Imagine trying to fit a key into a lock that is partially obstructed; the key (nucleophile) simply can't reach its target. This obstruction dramatically lowers the probability of a successful reaction.[2][5]
Q2: My reaction yield is poor. Is the problem with my bulky protein or the 6-bromohexanoate linker?
A2: The steric bulk can originate from either reactant.
-
The Nucleophile: Often, the molecule you are trying to attach the linker to (a protein, antibody, or complex small molecule) is very large. If the target nucleophilic group (e.g., a lysine amine or a cysteine thiol) is located in a sterically crowded pocket or is surrounded by other bulky residues, it will be difficult for the 6-bromohexanoate to access it.
-
The Electrophile/Linker: While 6-bromohexanoate itself is a linear and relatively unhindered molecule, the substrate it is already attached to could be bulky. More commonly, however, the issue lies with the nucleophile's environment. The key is to analyze the entire molecular architecture around the bond you are trying to form.
Q3: What are the simplest first steps to try and improve my low-yield conjugation?
A3: Before making significant changes to your reagents, simple optimization of reaction conditions can often provide a substantial improvement.
-
Increase Reaction Time: Sterically hindered reactions are slow. Extending the reaction time from a few hours to 24, 48, or even 72 hours may be necessary to achieve a reasonable yield.
-
Increase Temperature: Raising the temperature provides the molecules with more kinetic energy to overcome the activation barrier imposed by steric repulsion.[6] However, this must be balanced against the thermal stability of your biomolecules, as excessive heat can cause denaturation.[7]
-
Adjust Molar Ratio: Increasing the concentration of the less complex or less valuable reagent (often the 6-bromohexanoate linker) can drive the reaction equilibrium toward the product, according to Le Châtelier's principle. Using a 5 to 20-fold molar excess of the linker over your substrate can sometimes improve yields.
In-Depth Troubleshooting Guide
If initial optimizations fail, a more systematic approach is required. The following guide addresses the most common failure mode—low or no product yield—and provides detailed solutions.
Problem: Persistently Low or No Conjugation Yield
When simple adjustments to time, temperature, and concentration are insufficient, the root cause is likely a significant energy barrier due to steric hindrance or sub-optimal chemical environment.
-
Possible Cause 1: Unfavorable Reaction Environment
The choice of solvent and the use of catalysts can have a profound impact on SN2 reactions, especially when they are sterically challenged.
Solution A: Solvent Optimization
The solvent plays a critical role in stabilizing reactants and transition states. For SN2 reactions, polar aprotic solvents are generally superior.[8][9] They can solvate the cation (counter-ion of the nucleophile) while leaving the nucleophile "naked" and more reactive.[9] In contrast, polar protic solvents (like water or ethanol) form a solvent cage around the nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.[8][9]
| Solvent Class | Examples | Suitability for Hindered SN2 Reactions | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Highly Recommended | Enhances nucleophile reactivity by not forming a hydrogen-bond "cage". Good solvating power for many organic molecules.[8][9] |
| Polar Protic | Water, Ethanol, Methanol | Use with Caution | Can significantly slow down SN2 reactions by solvating and stabilizing the nucleophile. Often unavoidable for biomolecules. |
| Nonpolar | Toluene, Hexane | Not Recommended | Poor solubility for charged nucleophiles and polar reactants, leading to very slow reaction rates. |
-
Possible Cause 2: Severe and Intrinsic Steric Clash
In many cases, the physical barrier is too great to be overcome by optimizing conditions alone. The solution then lies in redesigning the linker itself to create more space.
Solution A: Introduce a Longer, Flexible Spacer Arm
This is one of the most effective strategies for overcoming steric hindrance.[7][10] Instead of using 6-bromohexanoate directly, you can use a heterobifunctional linker that contains a long, flexible spacer like polyethylene glycol (PEG). A PEG spacer physically increases the distance between your bulky molecule and the reactive end of the linker, allowing it to bypass the sterically crowded region.[11]
| Linker Type | Example Structure | Key Advantage | Considerations |
| Short Alkyl Chain | 6-Bromohexanoate | Simple, commercially available. | Prone to steric hindrance with bulky substrates. |
| PEG-Based Linker | Br-(CH₂)₅-CO-NH-(PEG)n-Molecule | Greatly reduces steric clash by increasing distance. Improves solubility. | Can increase the overall size of the final conjugate. Length (n) must be optimized. |
| Cleavable Linker | e.g., Valine-Citrulline | Allows for controlled release of the payload. | Stability during synthesis and in circulation must be carefully evaluated. |
-
Possible Cause 3: Inefficient Conjugation Chemistry for the Substrate
While SN2 reactions are common, they are not always the optimal choice for complex, sterically hindered systems. Modern bioconjugation offers alternatives that are highly specific and less sensitive to steric effects.
Solution: Switch to a Bioorthogonal Chemistry
"Click chemistry," particularly Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a powerful alternative.[12][13] This reaction is extremely fast, highly specific, and proceeds under mild, physiological conditions. The key requirement is the ability to introduce an azide and a strained alkyne (like DBCO) into your respective molecules. While this requires more upfront synthetic effort, the reliability of the final conjugation step often justifies the investment.[12][13]
Visualizations
Conceptual Diagram of Steric Hindrance
The following diagram illustrates how bulky substituents ("R" groups) on a nucleophile can physically block the required backside attack in an SN2 reaction with 6-bromohexanoate.
Caption: Steric hindrance blocking SN2 backside attack.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve low-yield conjugation issues.
Caption: Systematic workflow for troubleshooting hindered conjugations.
References
-
Gao, J., et al. (2017). Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
Quora. (2018). What is the effect of solvent on SN2? Retrieved from [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
Lid, J. L., & Hase, W. L. (2009). Steric and Solvation Effects in Ionic SN2 Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Kim, Y., Cramer, C. J., & Truhlar, D. G. (2009). Steric effects and solvent effects on SN2 reactions. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Bickelhaupt, F. M., & van der Plas, R. M. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. Retrieved from [Link]
-
Jones, M. W., et al. (2016). Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. PMC. Retrieved from [Link]
-
Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. Retrieved from [Link]
-
SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Dalal Institute. (n.d.). Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity. Retrieved from [Link]
-
Organic Chemistry. (2019). Carboxylic Acids to Alcohols, Part 6: In Situ Activation. YouTube. Retrieved from [Link]
-
Sharma, G., et al. (2025). Advancing Therapeutic Strategies with Polymeric Drug Conjugates for Nucleic Acid Delivery and Treatment. PMC. Retrieved from [Link]
-
Proctor, J. R., et al. (2021). Visible-light-induced coupling of carboxylic acids with alcohols/amines via a phosphorous linchpin strategy. PMC. Retrieved from [Link]
-
Urgel, J. I., et al. (2019). Overcoming Steric Hindrance in Aryl‐Aryl Homocoupling via On‐Surface Copolymerization. ResearchGate. Retrieved from [Link]
-
Riemenschneider, K., et al. (2022). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
RIKEN. (2020). A highly active and robust solid catalyst provides high yields of esters by continuous flow. Retrieved from [Link]
-
Steed, J. W., et al. (2022). The “Magic Linker”: Highly Effective Gelation from Sterically Awkward Packing. Crystal Growth & Design. Retrieved from [Link]
-
BioPharm International. (2023). Exploring the Optimization of Linker Chemistries for ADCs. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]
-
Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. Retrieved from [Link]
-
Adluri, K. N., & Choy, N. (2018). Methods to Make Homogenous Antibody Drug Conjugates. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. Advancing Therapeutic Strategies with Polymeric Drug Conjugates for Nucleic Acid Delivery and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Molecular Bridges: A Comparative Guide to Ethyl 6-bromohexanoate and Ethyl 5-bromopentanoate for Optimal Linker Length
In the intricate world of drug development and bioconjugation, the choice of a chemical linker can be as critical as the selection of the active molecule or the targeting moiety. The linker, a seemingly simple molecular bridge, dictates the spatial relationship between two entities, profoundly influencing the efficacy, stability, and specificity of the final conjugate. This guide provides an in-depth technical comparison of two closely related alkyl halide linkers: Ethyl 6-bromohexanoate and Ethyl 5-bromopentanoate. By examining their physicochemical properties and the established principles of linker-length optimization, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific applications.
The Significance of a Single Carbon: Why Linker Length Matters
The length of a linker is a critical parameter that can dramatically alter the biological activity of a conjugate.[1][2][3] An optimal linker length ensures the correct orientation and distance between a targeting molecule (e.g., an antibody) and a payload (e.g., a cytotoxic drug), or between two fragments of a molecule designed to interact with different proteins, as is the case with PROteolysis TArgeting Chimeras (PROTACs).[2][4]
A linker that is too short may introduce steric hindrance, preventing the efficient binding of the conjugate to its target. Conversely, a linker that is too long might lead to undesirable flexibility, reducing the effective concentration of the payload at the target site or allowing for non-specific interactions.[5] Studies have shown that even a single carbon difference in an alkyl chain linker can significantly impact the potency and selectivity of a therapeutic agent.[2] Therefore, the choice between a C6 linker precursor like ethyl 6-bromohexanoate and a C5 precursor like ethyl 5-bromopentanoate is a crucial design consideration.
Head-to-Head Comparison: Physicochemical Properties
While differing by only a single methylene group, ethyl 6-bromohexanoate and ethyl 5-bromopentanoate possess distinct physicochemical properties that can influence their reactivity and the characteristics of the resulting linker.
| Property | Ethyl 6-bromohexanoate | Ethyl 5-bromopentanoate | Source(s) |
| CAS Number | 25542-62-5 | 14660-52-7 | [6][7] |
| Molecular Formula | C8H15BrO2 | C7H13BrO2 | [7][8] |
| Molecular Weight | 223.11 g/mol | 209.08 g/mol | [7][8] |
| Density | ~1.254 g/mL at 25 °C | ~1.321 g/mL at 25 °C | [7][8] |
| Boiling Point | 128-130 °C at 16 mmHg | 104-109 °C at 12 mmHg | [7][8] |
| Structure | Br-(CH2)5-COOEt | Br-(CH2)4-COOEt |
The slightly higher molecular weight and longer alkyl chain of ethyl 6-bromohexanoate contribute to a higher boiling point compared to its C5 counterpart. These seemingly minor differences can affect reaction kinetics and the overall hydrophobicity of the resulting conjugate.
Visualizing the Linker's Role in Bioconjugation
The fundamental role of these molecules is to act as precursors for linkers that connect a biomolecule to another molecule of interest. The following diagram illustrates the general workflow of using these alkylating agents in bioconjugation.
Caption: General workflow of bioconjugation using alkyl bromoester linkers.
Performance Showdown: The Impact of a Single Carbon on Biological Activity
While direct, head-to-head comparative studies for every conceivable application are not always available in published literature, we can infer the performance differences between C5 and C6 linkers based on established principles of linker design in various contexts, such as Antibody-Drug Conjugates (ADCs) and PROTACs.
The stability of the linker is a critical factor for the therapeutic index of an ADC.[7][9] An ideal linker must be stable in circulation to prevent premature release of the payload, which could lead to off-target toxicity.[7][9] The length of the alkyl chain can influence this stability. For instance, one study on ADCs found that a chain length of C5-C6 alkyl groups provided the most optimal outcome in terms of IC50 values.[10] This suggests that within this range, the linker provides a good balance of flexibility and stability.
In the context of PROTACs, the linker's length is paramount for inducing the formation of a productive ternary complex between the target protein and the E3 ligase.[2][4] A study on lapatinib-based PROTACs demonstrated that extending the linker by a single ethylene glycol unit could switch the selectivity from degrading two proteins (EGFR and HER2) to selectively degrading only one (EGFR).[2] This highlights the exquisite sensitivity of these systems to minor changes in linker length. Therefore, the choice between a C5 and a C6 linker could be the deciding factor in achieving the desired biological outcome.
The following diagram illustrates the concept of the ternary complex formation in PROTACs, where the linker length is a critical determinant.
Caption: The linker facilitates the formation of a ternary complex in PROTACs.
Experimental Protocols: A Guide to Comparing C5 and C6 Linkers
To empirically determine the optimal linker length for a specific application, a direct comparison is necessary. Below are generalized, step-by-step methodologies for synthesizing and evaluating protein conjugates using either ethyl 6-bromohexanoate or ethyl 5-bromopentanoate.
Protocol 1: Synthesis of a Protein-Payload Conjugate
This protocol describes the conjugation of a payload molecule containing a nucleophilic group (e.g., a thiol) to a protein via a linker derived from either ethyl 6-bromohexanoate or ethyl 5-bromopentanoate.
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Ethyl 6-bromohexanoate or Ethyl 5-bromopentanoate
-
Payload molecule with a free thiol group
-
Reducing agent (e.g., TCEP)
-
Organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., phosphate buffer, pH 8.0)
-
Quenching reagent (e.g., L-cysteine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: If necessary, reduce the protein's disulfide bonds to generate free thiol groups using a reducing agent like TCEP. Purify the reduced protein to remove the reducing agent.
-
Linker-Payload Synthesis: In a separate reaction, conjugate the payload molecule to the bromo-ester linker. This typically involves reacting the thiol group of the payload with the bromine of the ethyl bromoalkanoate.
-
Conjugation Reaction:
-
Dissolve the linker-payload construct in a minimal amount of an organic solvent like DMSO.
-
Add the linker-payload solution to the protein solution in the reaction buffer. The molar ratio of linker-payload to protein should be optimized (e.g., starting with a 10-fold molar excess).
-
Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.
-
-
Quenching: Add a quenching reagent like L-cysteine to react with any excess linker-payload.
-
Purification: Purify the protein-payload conjugate from unreacted components using size-exclusion chromatography (SEC).
-
Characterization: Analyze the purified conjugate using techniques like SDS-PAGE to confirm conjugation and assess purity.
Protocol 2: In Vitro Stability Assay
This protocol outlines a method to compare the stability of the C5 and C6-linked conjugates in plasma.
Materials:
-
Purified C5 and C6-linked protein-payload conjugates
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method to quantify the intact conjugate and released payload (e.g., ELISA, LC-MS)
Procedure:
-
Incubate a known concentration of each conjugate (C5 and C6-linked) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Analyze the aliquots to determine the concentration of the intact conjugate and the amount of released payload.
-
Plot the percentage of intact conjugate over time to compare the stability of the two linkers.[7]
Key Takeaways and Future Perspectives
The choice between ethyl 6-bromohexanoate and ethyl 5-bromopentanoate as a linker precursor is a nuanced decision that should be driven by the specific requirements of the application.
-
A Single Carbon Matters: Do not underestimate the impact of a single methylene group on the performance of your conjugate. Empirical testing is crucial.
-
Balance is Key: The optimal linker provides a balance between sufficient length to avoid steric hindrance and appropriate rigidity to ensure a productive interaction.
-
Context is Crucial: The ideal linker length is highly dependent on the specific proteins and molecules involved in the interaction.
Future advancements in computational modeling may provide more accurate predictions of optimal linker lengths, reducing the need for extensive empirical screening. However, for now, the careful, side-by-side experimental evaluation of linkers with subtle differences in length remains the gold standard for optimizing the performance of bioconjugates and targeted therapeutics.
References
-
Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC - NIH. (n.d.). Retrieved March 22, 2026, from [Link]
-
Synthesis and evaluation of porphyrin glycoconjugates varying in linker length: preliminary effects on the photodynamic inactivation of Mycobacterium smegmatis - PMC. (n.d.). Retrieved March 22, 2026, from [Link]
-
Effect of the alkyl linker length on the photoisomerization of hydrazone switches on metal surfaces - Research Collection. (n.d.). Retrieved March 22, 2026, from [Link]
-
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - Frontiers. (2021, June 22). Retrieved March 22, 2026, from [Link]
-
Synthesis and evaluation of porphyrin glycoconjugates varying in linker length: preliminary effects on the photodynamic inactivation of Mycobacterium smegmatis - RSC Publishing. (2021, February 10). Retrieved March 22, 2026, from [Link]
-
Current strategies for the design of PROTAC linkers: a critical review - PMC. (n.d.). Retrieved March 22, 2026, from [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. (n.d.). Retrieved March 22, 2026, from [Link]
-
Refinement of Computational Access to Molecular Physicochemical Properties: From Ro5 to bRo5 - Unito.it. (2022, September 12). Retrieved March 22, 2026, from [Link]
-
General Conjugation Protocol - Barrick Lab. (n.d.). Retrieved March 22, 2026, from [Link]
-
(PDF) The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - ResearchGate. (2025, October 17). Retrieved March 22, 2026, from [Link]
-
Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing). (n.d.). Retrieved March 22, 2026, from [Link]
-
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC. (2021, June 23). Retrieved March 22, 2026, from [Link]
-
conjugation of protein to fitc. (n.d.). Retrieved March 22, 2026, from [Link]
-
Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. (n.d.). Retrieved March 22, 2026, from [Link]
-
Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (2020, October 30). Retrieved March 22, 2026, from [Link]
-
Effects of Linker Length and Flexibility on Multivalent Targeting | Biomacromolecules. (2008, October 2). Retrieved March 22, 2026, from [Link]
-
Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials - MDPI. (2021, January 19). Retrieved March 22, 2026, from [Link]
-
Effect of linker flexibility and length on the functionality of a cytotoxic engineered antibody fragment - A*OAR. (n.d.). Retrieved March 22, 2026, from [Link]
-
Evaluation of different linker regions for multimerization and coupling chemistry for immobilization of a proteinaceous affinity ligand - PubMed. (2003, December 15). Retrieved March 22, 2026, from [Link]
-
Small-Molecule—Protein Conjugation Procedures | Springer Nature Experiments. (n.d.). Retrieved March 22, 2026, from [Link]
-
Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC. (n.d.). Retrieved March 22, 2026, from [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC. (n.d.). Retrieved March 22, 2026, from [Link]
-
Traceless linkers used for reversible protein–polymer conjugations - RSC Publishing. (2026, January 30). Retrieved March 22, 2026, from [Link]
-
Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - MDPI. (2022, February 11). Retrieved March 22, 2026, from [Link]
Sources
- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ethyl 6-bromohexanoate | 25542-62-5 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ethyl 6-bromohexanoate 99 25542-62-5 [sigmaaldrich.com]
- 9. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Reactivity Profiles of 6-Bromohexanoate vs. 6-Chlorohexanoate in Alkylation and Bioconjugation
For researchers and drug development professionals designing PROTAC linkers, antibody-drug conjugates (ADCs), or modified amino acids, selecting the correct bifunctional alkylating agent is critical. Both 6-bromohexanoate and 6-chlorohexanoate (typically utilized as their ethyl or tert-butyl esters) serve as essential 6-carbon linkers.
However, they exhibit drastically different reactivity profiles. While the term "nucleophilic reactivity" in the context of these molecules can refer to the intramolecular attack of their own carboxylate group, their primary industrial application relies on their electrophilic reactivity —specifically, their susceptibility to intermolecular nucleophilic substitution ( SN2 ) by external amines, thiols, or alcohols.
This guide objectively compares the kinetic performance, stability, and experimental handling of 6-bromohexanoate and 6-chlorohexanoate, providing field-proven protocols and mechanistic causality to optimize your synthetic workflows.
Mechanistic Causality: Bromide vs. Chloride Leaving Groups
The performance disparity between 6-bromohexanoate and 6-chlorohexanoate is fundamentally governed by the thermodynamics and kinetics of their carbon-halogen bonds.
-
Bond Dissociation Energy (BDE): The activation energy required to break a bond is directly proportional to its strength. The C–Br bond has a significantly lower dissociation energy (~276 kJ/mol) compared to the C–Cl bond (~328 kJ/mol)1[1]. This lower activation barrier allows the SN2 transition state to form much faster for the brominated compound.
-
Polarizability & Transition State Stabilization: The bromide ion is larger and more polarizable than the chloride ion. During the SN2 transition state, this polarizability allows the electron density to shift and stabilize the developing negative charge, lowering the overall free energy of activation ( ΔG‡ ).
-
Leaving Group Ability: Good leaving groups are weak conjugate bases. Because hydrobromic acid ( pKa≈−9 ) is a stronger acid than hydrochloric acid ( pKa≈−7 ), bromide is a weaker, more stable base than chloride, making it a superior leaving group 2[2].
As a result, in standard cross-coupling or alkylation reactions, 6-chlorohexanoate often exhibits insufficient reactivity, leaving unreacted starting material unless harsh conditions or catalysts are applied 3[3].
Quantitative Data Comparison
The following table summarizes the quantitative metrics that dictate the experimental application of these two reagents.
| Property / Metric | 6-Bromohexanoate (Ester) | 6-Chlorohexanoate (Ester) |
| C–X Bond Dissociation Energy | ~276 kJ/mol | ~328 kJ/mol |
| Relative SN2 Reaction Rate | 50x – 100x (Baseline) | 1x (Reference) |
| Typical Reaction Temperature | 50°C – 80°C | 90°C – 120°C |
| Finkelstein Catalyst Required? | No | Yes (typically KI or NaI) |
| Storage Stability | Moderate (Light/Temp sensitive) | High (Highly stable at RT) |
| Propensity for Auto-Cyclization | High (if hydrolyzed to free acid) | Low |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality, and validation checkpoints are built-in to confirm reaction progress without assuming success.
Protocol A: High-Yield N-Alkylation using Ethyl 6-Bromohexanoate
Objective: Attach a hexanoate linker to a secondary amine nucleophile. Causality: The high reactivity of the C-Br bond allows for mild heating, preserving sensitive functional groups on the nucleophile.
-
Preparation: Dissolve 1.0 eq of the target amine in anhydrous DMF (0.2 M).
-
Causality: DMF is a polar aprotic solvent. It solvates the cations of the base but leaves the amine nucleophile unsolvated and highly reactive (no hydrogen-bonding shell to break).
-
-
Base Addition: Add 2.5 eq of anhydrous K2CO3 .
-
Causality: K2CO3 acts as a non-nucleophilic acid scavenger to neutralize the HBr byproduct, preventing the starting amine from becoming protonated and losing its nucleophilicity.
-
-
Electrophile Addition: Add 1.2 eq of ethyl 6-bromohexanoate dropwise at room temperature.
-
Reaction: Heat the mixture to 60°C under nitrogen for 6 hours.
-
Validation Checkpoint (Self-Validation): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated if the starting amine mass disappears and the [M+143]+ mass (addition of the ethyl hexanoate chain minus H) appears. If unreacted amine remains, the system indicates moisture contamination (which hydrolyzes the bromide).
Protocol B: Finkelstein-Assisted Alkylation using Ethyl 6-Chlorohexanoate
Objective: Achieve the same N-alkylation when only the cheaper, more stable 6-chlorohexanoate is available. Causality: The C-Cl bond is too strong for direct displacement by weak nucleophiles at mild temperatures. We must use a Finkelstein reaction to generate a reactive intermediate in situ.
-
Preparation: Dissolve 1.0 eq of the amine in anhydrous DMF (0.2 M).
-
Catalyst & Base Addition: Add 2.5 eq of K2CO3 and 0.5 eq of Potassium Iodide (KI) .
-
Causality: KI acts as a catalyst. The iodide ion ( I− ) is an exceptional nucleophile that displaces the chloride to form ethyl 6-iodohexanoate. Iodide is also an exceptional leaving group, allowing the amine to rapidly attack the newly formed iodo-intermediate.
-
-
Electrophile Addition: Add 1.5 eq of ethyl 6-chlorohexanoate. (Excess is used to drive the equilibrium).
-
Reaction: Heat the mixture to 95°C for 18–24 hours.
-
Validation Checkpoint: Analyze via TLC (Hexanes:EtOAc). The presence of a transient, highly non-polar spot indicates the formation of the iodo-intermediate. Complete consumption of the amine confirms successful catalytic turnover.
Visualizing Experimental Logic & Pathways
Workflow Logic: Selecting the Right Reagent
The decision to use the bromo- or chloro-derivative depends on the balance between required reaction kinetics and storage stability.
Caption: Workflow logic for selecting and reacting 6-bromohexanoate vs. 6-chlorohexanoate.
The Dual Nature of Reactivity: Intermolecular vs. Intramolecular
When the ester of 6-bromo/chlorohexanoate is hydrolyzed to the free carboxylic acid, the molecule becomes bifunctional. The carboxylate oxygen can act as an internal nucleophile. Because bromide is an excellent leaving group, 6-bromohexanoate is highly susceptible to intramolecular cyclization, forming a 7-membered lactone (oxepan-2-one). This side reaction must be suppressed by keeping the concentration of the external nucleophile high.
Caption: Competing pathways: Intermolecular substitution vs. Intramolecular cyclization.
References
-
Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Study.com. Available at:[Link]
-
11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at:[Link]
-
Practical large-scale production of dihydrocapsiate, a nonpungent capsaicinoid-like substance. Taylor & Francis. Available at:[Link]
Sources
A Senior Application Scientist's Guide to the Validation of 6-Bromohexanoate Purity using HPLC-MS Techniques
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 6-Bromohexanoate esters are versatile alkylating agents and key building blocks in the synthesis of a variety of active pharmaceutical ingredients (APIs). Ensuring their purity is paramount to controlling the impurity profile of the final drug substance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) techniques for the validation of 6-bromohexanoate purity, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.
The Imperative of Purity for 6-Bromohexanoate
6-Bromohexanoate and its derivatives are instrumental in organic synthesis. However, their synthesis, often involving the esterification of 6-bromohexanoic acid or nucleophilic substitution on a hexane derivative, can introduce several process-related impurities.[1][2] Common impurities may include:
-
Unreacted Starting Materials: Residual 6-bromohexanoic acid or the corresponding alcohol (e.g., methanol, ethanol).
-
Isomeric Byproducts: Positional isomers that may have different reactivity and toxicological profiles.
-
Over-alkylation or Di-alkylation Products: Side reactions leading to more complex structures.
-
Degradation Products: Hydrolysis of the ester back to the carboxylic acid.
The presence of these impurities can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted byproducts in subsequent steps, and the introduction of potentially genotoxic impurities into the final API. Therefore, a robust, sensitive, and specific analytical method is required to ensure the purity of this critical intermediate.
Why HPLC-MS is the Gold Standard for Purity Determination
While other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have their merits, HPLC-MS offers a superior combination of specificity, sensitivity, and versatility for the analysis of compounds like 6-bromohexanoate.
-
GC-MS: This technique is excellent for volatile and thermally stable compounds.[3][4] While 6-bromohexanoate esters are somewhat volatile, the high temperatures required for GC can potentially cause on-column degradation, especially of trace impurities. Furthermore, less volatile impurities like the parent carboxylic acid would not be readily detected.[5]
-
Quantitative NMR (qNMR): qNMR is a powerful tool for determining the absolute purity of a primary standard without the need for a reference standard of the same compound.[6][7][8][9][10] However, it may lack the sensitivity to detect and quantify trace-level impurities (e.g., <0.1%) that are often critical from a regulatory perspective.[11]
HPLC-MS, particularly Reverse-Phase HPLC coupled with a mass spectrometer, provides an ideal platform. It separates compounds based on their polarity in the liquid phase at or near ambient temperature, minimizing the risk of degradation.[12] The mass spectrometer adds a layer of definitive identification based on the mass-to-charge ratio (m/z) of the analytes, providing unparalleled specificity.[13]
Comparative Analysis of HPLC-MS Methodologies
The development of a robust HPLC-MS method requires careful consideration of the stationary phase, mobile phase, and MS detection parameters.
Stationary Phase (Column) Selection
For a relatively non-polar molecule like a 6-bromohexanoate ester, a C18 column is the conventional starting point. However, to achieve optimal separation from structurally similar impurities, other stationary phases should be considered.
| Column Chemistry | Principle of Separation | Advantages for 6-Bromohexanoate Analysis | Disadvantages |
| C18 (Octadecylsilane) | Hydrophobic (van der Waals) interactions. | Excellent retention for non-polar analytes. Widely available and well-characterized. | May provide insufficient selectivity for closely related non-polar impurities. |
| C8 (Octylsilane) | Less hydrophobic than C18. | Shorter analysis times if retention on C18 is excessive. Can offer different selectivity. | May not provide enough retention for the main analyte, leading to co-elution with solvent front impurities. |
| Phenyl-Hexyl | π-π interactions, hydrophobic interactions, and weak polar interactions. | Can provide unique selectivity for compounds with aromaticity or unsaturation. | 6-bromohexanoate lacks aromaticity, so the primary separation mechanism would still be hydrophobic. |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, hydrophobic, and ion-exchange interactions. | Offers enhanced retention and unique selectivity for halogenated compounds.[14][15] | May be more expensive and less commonly available than standard C18 columns. |
Recommendation: Start with a high-quality, end-capped C18 column. If specificity is insufficient for critical impurities, a PFP column is a logical next step due to its specific interactions with halogenated compounds.[14]
Mobile Phase Optimization
The choice of mobile phase is critical for achieving good peak shape and resolution. A typical mobile phase for reverse-phase HPLC consists of water (or an aqueous buffer) and an organic modifier like acetonitrile (ACN) or methanol (MeOH).
-
Organic Modifier: Acetonitrile is generally preferred for MS applications due to its lower viscosity and better ionization efficiency in the MS source. Methanol can sometimes offer different selectivity and is a valuable alternative to explore during method development.[16]
-
Additive: A small amount of an acid, such as formic acid (0.1%), is typically added to the mobile phase to improve peak shape by ensuring consistent ionization of any acidic or basic functional groups. For MS detection, volatile additives like formic acid or ammonium acetate are essential.[17]
Mass Spectrometry Detection
The mass spectrometer offers a range of detection modes that can be tailored to the analytical need.
| MS Detection Mode | Principle | Advantages | Best For |
| Full Scan | Scans a wide range of m/z values. | Provides a complete mass spectrum of eluting peaks, useful for identifying unknown impurities. | Initial method development and impurity identification. |
| Selected Ion Monitoring (SIM) | Monitors only a few specific m/z values. | Increased sensitivity compared to Full Scan. | Quantifying the main analyte and known impurities. |
| Tandem MS (MS/MS) | A precursor ion is selected, fragmented, and a specific product ion is monitored. | Highest specificity and sensitivity, reduces chemical noise.[12] | Trace-level impurity quantification, especially in complex matrices. |
Ionization Considerations: 6-bromohexanoate is a non-polar molecule and may not ionize efficiently by conventional electrospray ionization (ESI).[18][19][20] However, adduct formation (e.g., [M+Na]+ or [M+NH4]+) in the positive ion mode is a common and effective ionization pathway for such molecules. Atmospheric Pressure Chemical Ionization (APCI) is another excellent option for non-polar compounds and can be more robust than ESI for this class of analyte.[21]
Head-to-Head: HPLC-MS vs. qNMR for Purity Assignment
| Parameter | HPLC-MS (with Certified Standard) | qNMR (with Internal Standard) |
| Primary Measurement | Relative purity by area percent, or quantitative purity against a certified reference standard. | Absolute purity (mass fraction) against a certified internal standard. |
| Specificity | Very High (Chromatographic separation + mass confirmation). | High (Based on unique chemical shifts). |
| Sensitivity for Impurities | Excellent (LOD/LOQ often in the ppm range). | Moderate (LOD/LOQ typically >0.1%). |
| Quantification Accuracy | High, but dependent on the purity of the reference standard. | Very High (Primary method), independent of an analyte-specific reference. |
| Throughput | High. | Low to Moderate. |
Verdict: For routine quality control and the detection of trace impurities, HPLC-MS is the more practical and sensitive technique. qNMR is invaluable for the initial characterization and purity assignment of a new reference standard but is less suited for high-throughput screening of batch-to-batch purity where trace impurities are of concern.
Experimental Protocol: A Validated HPLC-MS Method
This protocol outlines a robust starting point for the purity validation of a generic 6-bromohexanoate ester (e.g., methyl or ethyl 6-bromohexanoate). Method validation should be performed in accordance with ICH Q2(R1) guidelines.[13][22][23][24]
Materials and Reagents
-
6-Bromohexanoate sample
-
Certified Reference Standard of 6-bromohexanoate
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
Sample and Standard Preparation
-
Solvent (Diluent): Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the 6-bromohexanoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the 6-bromohexanoate sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
HPLC and MS Conditions
| Parameter | Condition | Rationale |
| HPLC System | UHPLC system with a binary pump and autosampler | Provides high resolution and fast analysis times. |
| Column | PFP Column (e.g., 100 mm x 2.1 mm, 1.8 µm) | Offers specific selectivity for halogenated compounds.[14] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifies mobile phase for good peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |
| Gradient | 0-1 min: 50% B; 1-8 min: 50% to 95% B; 8-9 min: 95% B; 9.1-12 min: 50% B | A gradient is essential to elute potential impurities with a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes potential for column overload. |
| MS Detector | Triple Quadrupole or High-Resolution MS | Provides options for sensitive quantification and accurate mass identification. |
| Ionization Source | ESI or APCI | ESI with adduct formation or APCI for robust ionization of the non-polar analyte.[21] |
| Polarity | Positive | To detect protonated molecules or adducts ([M+H]+, [M+Na]+, [M+NH4]+). |
| Scan Mode | Full Scan (m/z 100-500) for development; SIM or MS/MS for routine analysis. | Balances between discovery and sensitivity. |
Method Validation (per ICH Q2(R1))[13][22][23]
-
Specificity: Analyze a blank (diluent), the reference standard, and the sample. Spike the sample with known potential impurities to demonstrate separation. Peak purity can be assessed using a diode array detector or by examining the mass spectra across the peak.[13]
-
Linearity: Prepare a series of solutions from the stock standard (e.g., 5 concentrations from 0.001 to 0.2 mg/mL). Plot peak area vs. concentration and determine the correlation coefficient (R² > 0.995).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[22]
-
Accuracy: Analyze the sample spiked with known amounts of the reference standard at different levels (e.g., 80%, 100%, 120% of the sample concentration). Calculate the percent recovery.
-
Precision:
-
Repeatability (Intra-day): Perform at least six replicate injections of the sample solution on the same day. Calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
Data Visualization and Interpretation
Workflow for Purity Validation
Caption: Workflow for HPLC-MS purity validation of 6-bromohexanoate.
Logic of Method Validation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. amptechfl.com [amptechfl.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. pubs.sciepub.com [pubs.sciepub.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. database.ich.org [database.ich.org]
- 14. mdpi.com [mdpi.com]
- 15. reddit.com [reddit.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ema.europa.eu [ema.europa.eu]
- 23. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 24. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Researcher's Guide to SN2 Reaction Efficiency: 6-Bromohexanoate vs. 6-Iodohexanoate
In the realm of synthetic organic chemistry, particularly in the fields of drug development and materials science, the efficiency of nucleophilic substitution reactions is paramount. The bimolecular nucleophilic substitution (S_N2) reaction is a cornerstone of C-C and C-heteroatom bond formation. The choice of the leaving group on the electrophilic substrate is a critical determinant of reaction rate and overall yield. This guide provides an in-depth comparison of two commonly employed substrates, 6-bromohexanoate and 6-iodohexanoate, in the context of S_N2 reaction efficiency.
The Decisive Role of the Leaving Group in S_N2 Reactions
The S_N2 reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[1] The rate of this reaction is described by a second-order rate law, dependent on the concentrations of both the nucleophile and the substrate.[2][3] A "good" leaving group is one that can stabilize the negative charge it accepts upon departure. This ability is inversely related to its basicity; weaker bases are better leaving groups.
When comparing the halides, the leaving group ability increases down the group: F⁻ < Cl⁻ < Br⁻ < I⁻.[4] This trend is a direct consequence of the decreasing basicity of the halide ions, which can be correlated with the increasing acidity of their conjugate acids (HF < HCl < HBr < HI).
Head-to-Head Comparison: Bromide vs. Iodide as Leaving Groups
Theoretical Underpinnings: Basicity and Polarizability
The superiority of iodide as a leaving group over bromide can be explained by two key factors:
-
Basicity: The pKa of hydroiodic acid (HI) is approximately -9.5 to -10, while that of hydrobromic acid (HBr) is around -8.7 to -9.[5][6][7][8] The lower pKa of HI indicates that the iodide ion (I⁻) is a weaker base than the bromide ion (Br⁻) and therefore a more stable species in solution.[9] This greater stability translates to a lower activation energy for the S_N2 transition state involving iodide as the leaving group.
-
Polarizability: Iodide is larger and more polarizable than bromide.[10][11] The electronic polarizability of I⁻ is approximately 8.53 ų, whereas for Br⁻ it is about 5.4 ų.[12] This higher polarizability allows the electron cloud of the iodide ion to be more easily distorted, which helps to stabilize the developing negative charge in the S_N2 transition state. This "softness" of the iodide ion makes the C-I bond weaker and more readily broken than the C-Br bond.[4]
Reaction Kinetics: A Quantitative Look
Experimental data consistently demonstrates the enhanced reactivity of alkyl iodides over alkyl bromides in S_N2 reactions. Studies have shown that the rate of reaction for an alkyl iodide can be an order of magnitude faster than that of the corresponding alkyl bromide. For instance, in the reaction of ethyl halides with tetrabutylammonium cyanide, ethyl iodide reacts approximately 10 times faster than ethyl bromide.[13] While specific kinetic data for 6-halo-hexanoates may vary depending on the nucleophile and reaction conditions, the general trend of I > Br remains a reliable predictor of reactivity.[4]
| Leaving Group | Relative Rate of S_N2 Reaction |
| -Cl | 1 |
| -Br | 50 |
| -I | 1500 |
A representative comparison of relative S_N2 reaction rates for primary alkyl halides. Actual values can vary with substrate, nucleophile, and solvent.
Practical Considerations for the Synthetic Chemist
Cost and Availability:
In a laboratory setting, practical considerations such as cost and availability often influence the choice of starting materials. Generally, bromoalkanes are less expensive and more widely available than their iodoalkane counterparts. A brief market survey indicates that ethyl 6-bromohexanoate is often more readily available from major chemical suppliers compared to ethyl 6-iodohexanoate.[14][15]
The Finkelstein Reaction: A Strategic Alternative
The higher reactivity of alkyl iodides can be strategically leveraged through the Finkelstein reaction.[16][17] This equilibrium-driven S_N2 reaction involves treating an alkyl chloride or bromide with an excess of sodium iodide in a solvent like acetone.[18] Sodium iodide is soluble in acetone, while the resulting sodium chloride or bromide is not, causing it to precipitate and drive the reaction to completion according to Le Châtelier's principle.[19][20] This allows for the in situ generation of the more reactive alkyl iodide from the less expensive alkyl bromide, providing a cost-effective approach to accelerate S_N2 reactions.[21]
Experimental Protocol: A Model S_N2 Reaction for Comparison
To illustrate the practical differences in reactivity, the following protocol describes the synthesis of 6-azidohexanoic acid from either 6-bromohexanoic acid or 6-iodohexanoic acid. This reaction is a common step in the synthesis of bioconjugation linkers and chemical probes.[22][23]
Objective: To compare the reaction time and yield for the synthesis of 6-azidohexanoic acid using 6-bromohexanoic acid and 6-iodohexanoic acid as starting materials.
Materials:
-
6-bromohexanoic acid
-
6-iodohexanoic acid
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
0.1 N Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In two separate round-bottom flasks equipped with magnetic stir bars, dissolve 6-bromohexanoic acid (e.g., 3.0 g, 15.4 mmol) in 10 mL of DMF in one flask, and an equimolar amount of 6-iodohexanoic acid in 10 mL of DMF in the other.
-
To each flask, add sodium azide (e.g., 2.0 g, 30.8 mmol, 2 equivalents).[24]
-
Heat both reaction mixtures to 85°C with vigorous stirring.
-
Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular intervals (e.g., every 30 minutes).
-
Upon completion (disappearance of the starting material), cool the reaction mixtures to room temperature.
-
Dilute each mixture with dichloromethane (DCM).
-
Extract the organic layer with 0.1 N HCl.[24]
-
Dry the organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solutions under reduced pressure to yield the crude 6-azidohexanoic acid as an oil.[24]
-
Purify the products by column chromatography if necessary and determine the yield for each reaction.
Expected Outcome:
The reaction with 6-iodohexanoic acid is expected to proceed significantly faster than the reaction with 6-bromohexanoic acid. This will be evident from the TLC analysis showing a quicker consumption of the starting material. The final yield of 6-azidohexanoic acid from the iodo- starting material may also be higher, particularly if the reaction with the bromo- starting material is not allowed to proceed to completion.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the S_N2 reaction mechanism and the experimental workflow.
Caption: Generalized SN2 reaction mechanism.
Caption: Experimental workflow for comparing reactivity.
Conclusion and Recommendations
For researchers and drug development professionals, the choice between 6-bromohexanoate and 6-iodohexanoate for S_N2 reactions hinges on a trade-off between reactivity and cost.
-
For Maximum Reactivity and Efficiency: 6-Iodohexanoate is the clear choice. Its superior leaving group ability, rooted in the lower basicity and higher polarizability of iodide, ensures faster reaction rates and potentially higher yields. This is particularly crucial in multi-step syntheses where maximizing the efficiency of each step is critical.
-
For Cost-Effective Synthesis: 6-Bromohexanoate, being more economical, is a viable starting material. To overcome its lower reactivity, the use of the Finkelstein reaction to generate the iodo-analog in situ is a highly recommended and field-proven strategy.
Ultimately, the optimal choice will depend on the specific constraints and goals of the synthetic project. Understanding the fundamental principles of S_N2 reactions and the properties of leaving groups empowers the scientist to make informed decisions that enhance the efficiency and success of their synthetic endeavors.
References
- SATHEE. Finkelstein Reaction. IIT Kanpur.
- Chemistry Learner. Finkelstein Reaction: Definition, Examples and Mechanism. (2020).
- Master Organic Chemistry. The SN2 Reaction Mechanism. (2026).
- Chemistry Steps. SN2 Reaction Mechanism. (2025).
- Chemistry LibreTexts. 11.2: The SN2 Reaction. (2023).
- Quora. Which is the strongest acid among HCl, HBr, HF, and HI?. (2018).
- Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. (2024).
- Science Learning Center. Relative Rates of SN1 and SN2 Reactions.
- Quora. In what order do these acids rank HBr, HCl, HI, H2Se, H2S, CH4, and H2O?. (2020).
- ECHEMI. In what order do these acids rank HBr, HCl, HI, H2Se, H2S, CH4, and H2O?.
- Shiksha Nation. Finkelstein Reaction | Definition, Mechanism & Example (Class 12). (2026).
- PrepChem.com. Synthesis of 6-Azidohexanoic acid.
- Utah Tech University. Nucleophilic Substitution.
- ChemicalBook. 6-Azido-hexanoic acid synthesis.
- Greener Synthesis of Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl) amino) hexanoate.
- BYJU'S. Finkelstein Reaction.
- Organic Chemistry Portal. Finkelstein Reaction.
- PMC. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent.
- WebAssign. SN2 Reactions of Alkyl Halides.
- Experiment 7 — Nucleophilic Substitution.
- Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions.
- Filo. Iodide ion is a _ nucleophile than bromide ion.. (2025).
- Nucleophilic Substitution Reactions.
- Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. (2025).
- Journal of Chemical Education. An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. (2022).
- Organic & Biomolecular Chemistry. Synthesis of azidocarboxylic acid succinimidyl esters (6). RSC Publishing.
- ResearchGate. Empirical electronic polarizabilities of iodine (I ⁻ ) and bromine (Br ⁻ , Br ⁷⁺ ) for the prediction of refractive indices. (2025).
- pKa values in water and DMSO for HCl, HBr, HI, HClO4 and CF3SO3H.
- How to predict SN2 reaction when comparing nucleophilicty and leaving group ability. (2016).
- Sigma-Aldrich. 6-Azidohexanoic acid ≥95%. MilliporeSigma.
- Khan Academy. Factors affecting SN2 reactions: leaving group- Part 1 (video).
- ResearchGate. Electronic polarizability of Br − in various compounds (listed in Table....
- EJM. Empirical electronic polarizabilities of iodine (I−) and bromine (Br−, Br 7+) for the prediction of refractive indices. (2025).
- Chemistry LibreTexts. Polarizability. (2023).
- Table of Acids with Ka and pKa Values* CLAS.
- Sigma-Aldrich. Ethyl 6-bromohexanoate 99 25542-62-5.
- Fisher Scientific. Ethyl 6-Bromohexanoate 98.0+%, TCI America 25 g | Buy Online.
- Synthonix, Inc. Ethyl 6-bromohexanoate - [E39444].
Sources
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 9. Khan Academy [khanacademy.org]
- 10. Iodide ion is a _ nucleophile than bromide ion. | Filo [askfilo.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethyl 6-Bromohexanoate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 15. Synthonix, Inc > 25542-62-5 | Ethyl 6-bromohexanoate [synthonix.com]
- 16. Finkelstein Reaction | SATHEE JEE [sathee.iitk.ac.in]
- 17. byjus.com [byjus.com]
- 18. Finkelstein Reaction | Definition, Mechanism & Example (Class 12) [shikshanation.com]
- 19. Finkelstein Reaction: Definition, Examples and Mechanism [chemistrylearner.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Finkelstein Reaction [organic-chemistry.org]
- 22. prepchem.com [prepchem.com]
- 23. DSpace [kb.osu.edu]
- 24. pubs.rsc.org [pubs.rsc.org]
Assessing PROTAC degradation efficiency with 6-bromohexanoate derived linkers
Assessing PROTAC Degradation Efficiency: A Comparative Guide to 6-Bromohexanoate Derived Alkyl Linkers
Introduction
The rational design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of the linker connecting the protein of interest (POI) ligand to the E3 ubiquitin ligase recruiter[1]. While early PROTAC development heavily relied on highly flexible, hydrophilic polyethylene glycol (PEG) linkers, alkyl chains have seen a major resurgence during lead optimization. This shift is primarily driven by the need to improve systemic exposure and passive membrane diffusion[].
Among alkyl linker precursors, 6-bromohexanoic acid and its protected derivatives (e.g., tert-butyl 6-bromohexanoate) are highly valued synthetic building blocks[3]. They provide a straightforward, synthetically tractable route to install a 6-carbon saturated aliphatic chain between pharmacophores[4]. This guide objectively compares the performance of 6-bromohexanoate-derived alkyl linkers against traditional PEG alternatives and provides validated protocols for assessing their degradation efficiency.
Mechanistic Causality: Alkyl vs. PEG Linkers
The substitution of a PEG linker with a 6-carbon alkyl chain fundamentally alters the PROTAC's physicochemical profile, which directly impacts its biological efficacy:
-
Permeability and TPSA: PEG linkers rely on multiple ether oxygens to enhance aqueous solubility, but these act as hydrogen-bond acceptors that increase the topological polar surface area (TPSA)[]. By replacing ether oxygens with methylene groups via a 6-bromohexanoate precursor, the degrader assumes a more compact, cylindrical conformation in the hydrophobic membrane interior, significantly enhancing passive permeability[5].
-
Metabolic Stability: PEG chains are susceptible to progressive shortening via ether peroxidation. In contrast, alkyl chains are metabolically "inert" to internal cleavage; they typically undergo terminal or sub-terminal hydroxylation, which often preserves the degrader's ternary complex geometry and overall activity[].
-
The Solubility Trade-off: The primary drawback of purely aliphatic linkers is a reduction in aqueous solubility due to excessive lipophilicity[5]. This enthalpy-driven, micelle-like dispersion often requires formulation with cyclodextrins or the inclusion of strategically placed heteroatoms to prevent compound aggregation in cellular assays[].
PROTAC-mediated targeted protein degradation pathway via ternary complex formation.
Quantitative Comparison: 6-Carbon Alkyl vs. PEG2 Linkers
To contextualize the performance of a 6-bromohexanoate-derived linker (6 carbons, ~8.5 Å) against a length-matched PEG2 linker (8 atoms, ~9 Å), we summarize their typical pharmacological behaviors based on comparative PROTAC literature[].
| Property / Metric | 6-Carbon Alkyl Linker (via 6-bromohexanoate) | PEG2 Linker (-O-CH2-CH2-O-) | Mechanistic Rationale |
| Aqueous Solubility | Low (< 10 µM) | High (> 50 µM) | Alkyl chains lack hydrogen-bond acceptors, driving hydrophobic aggregation[]. |
| Cell Permeability (PAMPA) | High (Papp > 10 x 10^-6 cm/s) | Moderate (Papp < 5 x 10^-6 cm/s) | Methylene chains lower TPSA, favoring lipid bilayer insertion[]. |
| Metabolic Liability | Terminal hydroxylation | Ether peroxidation / cleavage | C-C bonds resist oxidative cleavage better than C-O-C bonds[]. |
| Typical DC50 | Target-dependent (often highly potent in vivo) | Target-dependent (often higher in vivo due to clearance) | Enhanced intracellular accumulation of alkyl PROTACs often drives superior DC50[]. |
| Conformational Bias | Elongated / Cylindrical | Folded (Gauche effect) | PEG's gauche effect shields polarity but costs an entropic penalty upon binding[1]. |
Self-Validating Experimental Protocols
To rigorously assess the degradation efficiency of a PROTAC synthesized using a 6-bromohexanoate linker, researchers must employ a self-validating workflow. This ensures that observed degradation is strictly PROTAC-mediated and not an artifact of cytotoxicity or assay conditions.
Experimental workflow for synthesizing and assessing PROTAC degradation efficiency.
Protocol 1: Linker Conjugation via tert-Butyl 6-Bromohexanoate
Causality: Using the tert-butyl protected form of 6-bromohexanoate prevents unwanted side reactions at the carboxylic acid during the alkylation of the E3 ligand (e.g., VHL or CRBN) or POI ligand[6].
-
Alkylation: Dissolve the target ligand (containing a nucleophilic amine or phenol) and tert-butyl 6-bromohexanoate (1.2 equiv) in anhydrous acetonitrile (MeCN) or DMF[4].
-
Base Addition: Add K2CO3 (3.0 equiv) to deprotonate the nucleophile, driving the SN2 substitution of the bromide[4]. Stir at 70°C until full conversion is observed via LC-MS.
-
Deprotection: Isolate the intermediate, then treat with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for 2 hours to cleave the tert-butyl ester, yielding the free carboxylic acid for subsequent amide coupling to the second ligand[7].
Protocol 2: In-Cell Degradation Assay (DC50 & Dmax Determination)
Causality: PROTACs exhibit a characteristic "hook effect" where excessively high concentrations saturate both the POI and E3 ligase independently, preventing ternary complex formation. A wide concentration gradient is mandatory to capture this biphasic curve[1].
-
Cell Seeding: Plate target cells (e.g., HeLa or specific cancer cell lines) in 6-well plates and allow adherence overnight.
-
Treatment Gradient: Treat cells with the 6-bromohexanoate-derived PROTAC using a 10-point serial dilution (e.g., 1 pM to 10 µM). Self-Validation: Include a vehicle control (DMSO) and a competition control (PROTAC + excess E3 ligand or POI ligand) to definitively prove degradation is ternary-complex dependent.
-
Lysis: After 12-24 hours, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Inhibitors prevent artifactual protein degradation during extraction.
-
Quantification: Perform Western blotting or automated capillary electrophoresis. Normalize the POI band intensity against a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Plot normalized protein levels against PROTAC concentration. Calculate the DC50 (concentration at 50% maximal degradation) and Dmax (maximum degradation percentage)[8].
Protocol 3: Permeability Validation (PAMPA)
Causality: To prove the hypothesis that the 6-carbon alkyl linker improves passive diffusion over a PEG counterpart, a Parallel Artificial Membrane Permeability Assay (PAMPA) is required[5].
-
Preparation: Prepare a 10 µM solution of the PROTAC in PBS (pH 7.4) with 5% DMSO to maintain solubility.
-
Assay Assembly: Add the solution to the donor compartment of a PAMPA sandwich plate. Coat the artificial membrane with a lipid solution (e.g., 20% dodecane/lecithin) to mimic the cellular bilayer.
-
Incubation & LC-MS/MS: Incubate for 5 hours at room temperature. Quantify the PROTAC concentration in both donor and acceptor wells using LC-MS/MS to calculate the apparent permeability coefficient (Papp).
References
-
[1] Benchchem. A Comparative Guide to PEG3 and Alkyl Chain Linkers for PROTAC Efficiency. 1
-
[5] Benchchem. Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs. 5
-
[] BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK.
-
[8] PMC. Current strategies for the design of PROTAC linkers: a critical review. 8
-
[6] ChemRxiv. Heterobifunctional Ligase Recruiters Enable Pan-Degradation of Inhibitor of Apoptosis Proteins. 6
-
[4] Journal of Medicinal Chemistry (ACS). Discovery of LYA914, An Orally Bioavailable PROTAC Degrader Targeting the DNA Binding Domain of the Androgen Receptor for the Treatment of CRPC. 4
-
[7] PMC. Synthesis and Evaluation of AS1411-Lenalidomide-Targeted Degradation Chimera in Antitumor Therapy. 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and Evaluation of AS1411-Lenalidomide-Targeted Degradation Chimera in Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Catalytic Systems for the Esterification of 6-Bromohexanoic Acid
Executive Summary
The esterification of 6-bromohexanoic acid is a critical transformation in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and highly functionalized pharmaceutical intermediates[1]. The resulting esters—such as ethyl 6-bromohexanoate and tert-butyl 6-bromohexanoate—serve as versatile bifunctional linkers, offering both a nucleophilic bromide for substitution and a protected carboxylic acid for subsequent coupling.
Because the primary alkyl bromide is sensitive to nucleophilic attack and elimination under harsh or basic conditions, the choice of esterification catalyst is paramount. This guide provides an objective, data-driven comparison of five distinct catalytic systems, evaluating their mechanistic efficiency, scalability, and environmental impact to help researchers select the optimal protocol for their specific synthetic workflows.
Mechanistic Evaluation of Catalyst Classes
Heterogeneous Solid Acids: Amberlyst-15
Amberlyst-15 is a strongly acidic, macroreticular ion-exchange resin.
-
Causality & Performance: The high surface area and porous structure of the resin provide a localized microenvironment of extreme acidity, driving the Fischer esterification equilibrium forward without acidifying the bulk solvent[1]. This is particularly advantageous when synthesizing sterically hindered esters (like tert-butyl esters), as it minimizes the acid-catalyzed dehydration of the alcohol (e.g., tert-butanol to isobutylene).
-
Advantage: Macroscopic heterogeneity allows for simple product isolation via filtration, entirely bypassing the need for aqueous neutralization.
Homogeneous Superacids: Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
Tf₂NH is a highly fluorinated Brønsted superacid.
-
Causality & Performance: Due to the extreme electron-withdrawing nature of the triflyl groups, the proton is highly labile. This results in an exceptionally high turnover frequency (TOF), allowing the reaction to proceed at low catalyst loadings (1–5 mol%) and moderate temperatures (60°C)[1].
-
Advantage: Ideal for substrates that degrade under prolonged thermal stress, though it requires a traditional aqueous workup.
Supported Ionic Liquids: Chitosan-IL6
Chitosan-IL6 represents a modern, green approach, embedding a 6-carbon chain ionic liquid within a biopolymer matrix[2].
-
Causality & Performance: The catalyst operates via phase-boundary catalysis. The ionic liquid domains create a highly polar microenvironment that stabilizes the transition state of the esterification, while the chitosan backbone provides structural insolubility. This allows the reaction to proceed rapidly (often within 30 minutes) at room temperature under solvent-free conditions[2].
-
Advantage: Zero solvent waste, ambient temperature requirements, and high recyclability without loss of the bromide functional group.
Carbodiimide Coupling: EDC / NHS
For applications requiring an "active ester" (e.g., for immediate amide bond formation), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with N-hydroxysuccinimide (NHS) is utilized[3].
-
Causality & Performance: Unlike Fischer esterification, this pathway does not generate water. EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then trapped by NHS.
-
Advantage: Operates under strictly neutral/mild conditions, completely avoiding the thermodynamic equilibrium limitations of water generation.
Quantitative Performance Comparison
The following table synthesizes the operational metrics of each catalytic system based on standardized esterification protocols for 6-bromohexanoic acid and its derivatives.
| Catalyst System | Phase | Typical Loading | Reaction Temp | Reaction Time | Catalyst Reusability | Primary Workup |
| Amberlyst-15 | Heterogeneous | 10–20 wt% | 110°C (Reflux) | 12–24 h | High (Simple wash) | Filtration |
| Tf₂NH | Homogeneous | 1–5 mol% | 60°C | 4–8 h | None | Aqueous Wash |
| Chitosan-IL6 | Heterogeneous | 10 mg / mmol | 25°C (RT) | 0.5–3 h | High (Up to 5 cycles) | Filtration |
| EDC / NHS | Homogeneous | 1.1–1.5 equiv | 25°C (RT) | 12 h | None (Consumable) | Extraction |
| H₂SO₄ (Baseline) | Homogeneous | 5–10 mol% | 110°C (Reflux) | 12–24 h | None | Neutralization |
Reaction Pathway Visualization
The diagram below illustrates the mechanistic divergence between traditional homogeneous acid catalysis and modern heterogeneous systems, highlighting the reduction in waste streams.
Caption: Mechanistic divergence between homogeneous and heterogeneous esterification pathways.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that the integrity of the terminal bromide is maintained throughout the esterification process.
Protocol A: Scalable Synthesis of tert-Butyl 6-Bromohexanoate (Amberlyst-15)
Adapted from scalable PROTAC linker synthesis protocols[1].
-
Catalyst Preparation: Wash Amberlyst-15 resin (15 wt% relative to 6-bromohexanoic acid) sequentially with deionized water and methanol. Dry under vacuum at 60°C for 4 hours to remove all moisture, which would otherwise inhibit the forward equilibrium.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 6-bromohexanoic acid (1.0 equiv) in anhydrous toluene (0.5 M). Add tert-butanol (2.0 equiv) and the dried Amberlyst-15 resin.
-
Thermal Activation: Heat the mixture to reflux (~110°C). The Dean-Stark trap will continuously remove the azeotropic water generated during the reaction, driving the equilibrium toward the ester.
-
Self-Validation (Monitoring): Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the highly polar acid spot (retention factor, Rf≈0.1 ) disappears, replaced by the non-polar ester spot ( Rf≈0.7 ).
-
Isolation: Cool the mixture to room temperature. Filter the heterogeneous catalyst through a coarse glass frit.
-
Purification: Concentrate the filtrate under reduced pressure. The absence of aqueous workup prevents emulsion formation and yields the product in >85% purity. Validation: MS spectra must show a distinct 1:1 isotopic pattern for the [M+H]⁺ and[M+H+2]⁺ peaks, confirming the preservation of the bromine atom.
Protocol B: Solvent-Free Esterification (Chitosan-IL6)
Adapted from green chemistry methodologies[2].
-
Reaction Setup: In a 10 mL reaction vial, combine 6-bromohexanoic acid (1.0 mmol) and the target alcohol (1.0 mmol) under neat (solvent-free) conditions.
-
Catalyst Addition: Add 10 mg of Chitosan-IL6 catalyst.
-
Activation: Stir the mixture at room temperature (25°C) for 30 to 60 minutes. The phase-boundary interaction facilitates rapid conversion without thermal degradation.
-
Isolation & Recovery: Add a minimal amount of ethyl acetate to dilute the mixture, then filter to recover the Chitosan-IL6 catalyst. The catalyst can be washed with ethanol, dried, and reused for up to 5 consecutive cycles with negligible loss in activity[2].
-
Purification: Evaporate the ethyl acetate to yield the pure ester.
Workflow Visualization
Caption: Step-by-step workflow for heterogeneous catalytic esterification and recovery.
Conclusion & Selection Matrix
The optimal catalyst for 6-bromohexanoic acid esterification depends entirely on the scale, target ester, and downstream application:
-
Choose Amberlyst-15 for large-scale, industrial syntheses of sterically hindered esters (like tert-butyl esters) where avoiding aqueous workup is a priority[1].
-
Choose Chitosan-IL6 for green, solvent-free syntheses of unhindered esters (methyl/ethyl) where ambient temperatures are required to preserve sensitive secondary functional groups[2].
-
Choose Tf₂NH when rapid reaction times are needed at moderate temperatures and catalyst recovery is not a concern[1].
-
Choose EDC/NHS when the ultimate goal is an active ester for immediate peptide or PROTAC ligand coupling, bypassing the thermodynamic limitations of water generation entirely[3].
References
-
RSC Publishing. "Chitosan supported ionic liquid, a multifaceted catalyst for streamlined and efficient synthesis of carboxylic, amino acid and carbohydrate esters".[Link]
-
RSC Publishing. "Chemoenzymatic one-pot reaction of noncompatible catalysts: combining enzymatic ester hydrolysis with Cu(I)/bipyridine catalyzed oxidation in aqueous medium".[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chitosan supported ionic liquid, a multifaceted catalyst for streamlined and efficient synthesis of carboxylic, amino acid and carbohydrate esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05725B [pubs.rsc.org]
- 3. Chemoenzymatic one-pot reaction of noncompatible catalysts: combining enzymatic ester hydrolysis with Cu( i )/bipyridine catalyzed oxidation in aqueou ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05451C [pubs.rsc.org]
Hazard Profiling and the Causality of Segregation
As a Senior Application Scientist, I frequently consult with synthetic chemists and drug development professionals who utilize 6-bromohexanoate derivatives—such as 6-bromohexanoic acid and ethyl 6-bromohexanoate—as critical intermediate building blocks for PROTAC linkers and cross-coupling reactions.
While their utility is well-documented, their halogenated nature and specific physical hazards demand rigorous, self-validating safety and disposal protocols. Mishandling these compounds does not just risk regulatory non-compliance; it introduces severe risks of laboratory fires, toxic gas generation, and equipment corrosion.
This guide provides the operational causality behind proper disposal procedures, ensuring your laboratory maintains environmental compliance and personnel safety.
Before executing any disposal protocol, it is critical to understand why these chemicals are treated as specialized hazardous waste.
The Halogenated Waste Imperative: Both the acid and ester forms of 6-bromohexanoate contain a terminal bromine atom. During thermal destruction at a waste facility, halogenated organics generate hydrogen bromide (HBr) gas. If mixed with standard non-halogenated waste, this acidic gas can overwhelm standard incinerator scrubbers, leading to severe equipment corrosion and toxic environmental release. Consequently, all 6-bromohexanoate waste must be strictly segregated into designated halogenated waste streams.
Furthermore, the specific derivative dictates the immediate physical hazard:
-
6-Bromohexanoic Acid is a corrosive solid (H314) that can degrade standard metal containers (H290)[1]. It requires storage in corrosive-resistant containers with resistant inner liners[2].
-
Ethyl 6-Bromohexanoate is a flammable liquid (H226) that generates vapors capable of ignition. It requires strict static-discharge prevention and explosion-proof handling equipment[3].
Quantitative & Categorical Hazard Summary
| Derivative | CAS Number | Physical State | Primary GHS Hazards | UN Transport Code | Proper Shipping Name |
| 6-Bromohexanoic Acid | 4224-70-8 | Solid | Corrosive (Severe burns), Eye Damage, Corrosive to Metals | UN 3261 | CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. |
| Ethyl 6-Bromohexanoate | 25542-62-5 | Liquid | Flammable liquid/vapor, Skin/Eye Irritant | UN 3272 | ESTERS, N.O.S. |
Standard Operating Procedure (SOP) for Routine Disposal
A self-validating protocol ensures that every step inherently checks the success of the previous one. Follow this methodology for the routine disposal of 6-bromohexanoate derivatives.
Step 1: Segregation & Compatibility Verification
-
Action: Identify the derivative type. Do not mix 6-bromohexanoic acid with strong bases or oxidizing agents, as this will trigger an exothermic reaction.
-
Validation: Check the pH of the waste mixture using indicator strips before sealing. The pH should be stable and expected for the specific waste profile.
Step 2: Primary Containment
-
Action: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) container. For the acid derivative, ensure the container has a corrosive-resistant inner liner to prevent structural degradation[2]. For the ethyl ester, ground and bond the receiving equipment to prevent static discharge[4].
-
Validation: Perform a visual inspection of the container seals and ensure no vapor is escaping (sniff-testing is strictly prohibited; use a PID detector if vapor leaks are suspected).
Step 3: Labeling and Documentation
-
Action: Affix a GHS-compliant hazardous waste label. Explicitly mark the container as "Halogenated Organic Waste" and include the specific UN Code (UN 3261 for acid; UN 3272 for ester).
-
Causality: Accurate labeling dictates the thermal profile the waste disposal plant will use. Mislabeling can result in the waste being routed to a non-halogenated incinerator, causing catastrophic equipment failure.
Step 4: Dispatch
-
Action: Entrust disposal to a licensed hazardous waste disposal company. Never dispose of these chemicals down the drain or in standard municipal waste.
Workflow for the segregation and disposal of 6-bromohexanoate derivatives.
Emergency Spill Response Protocol
In the event of a spill, immediate and methodical action is required to prevent vapor inhalation and surface damage.
Step 1: Evacuation and Ventilation Immediately evacuate personnel from the immediate area. For ethyl 6-bromohexanoate spills, remove all sources of ignition (sparks, open flames, hot surfaces) as the vapors are flammable[3]. Ensure local exhaust ventilation is active.
Step 2: PPE Donning Responders must wear chemical-resistant gloves (e.g., Nitrile or Butyl rubber, depending on breakthrough times), safety goggles, and a NIOSH-approved respirator with an organic vapor cartridge.
Step 3: Containment and Absorption
-
Action: Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.
-
Causality: Never use sawdust or combustible absorbents. Ethyl 6-bromohexanoate will turn combustible absorbents into a severe fire hazard, while 6-bromohexanoic acid can react exothermically with organic materials.
Step 4: Mechanical Collection
-
Action: Sweep up the absorbed mixture using non-sparking tools and place it into a suitable, sealable disposal container[4].
-
Causality: Friction from standard steel tools can generate micro-sparks, which is enough to ignite the vapor boundary layer of the ethyl ester derivative.
Step 5: Final Decontamination & Validation Wash the spill site with plenty of soap and water. Validate decontamination by swabbing the area and checking the pH (for acid spills) or using a PID (for ester spills) to ensure no residual chemical remains.
Emergency spill response and validation protocol for 6-bromohexanoate.
References
Personal protective equipment for handling 6-Bromohexanoate
As a Senior Application Scientist, I recognize that handling bifunctional building blocks like 6-Bromohexanoate and its derivatives (e.g., 6-bromohexanoic acid, methyl/ethyl/tert-butyl 6-bromohexanoate) requires more than just a superficial reading of a Safety Data Sheet (SDS). These compounds are foundational in organic synthesis, PROTAC development, and medicinal chemistry, but their molecular structure presents specific, severe hazards.
To ensure absolute safety and operational integrity, your laboratory must move beyond compliance and understand the causality behind the safety protocols. This guide provides the mechanistic rationale, comprehensive Personal Protective Equipment (PPE) strategies, and step-by-step operational workflows necessary to handle 6-Bromohexanoate safely.
Mechanistic Hazard Profile: The "Why" Behind the Danger
Understanding the molecular behavior of 6-Bromohexanoate derivatives is the first step in mitigating their risks:
-
Alkylating Potential: The terminal bromine atom is an excellent leaving group, making the alkyl chain highly susceptible to nucleophilic substitution ( SN2 ). While this is desirable for synthesis, it also makes the compound a potent alkylating agent capable of reacting with biological macromolecules (proteins, DNA) upon exposure.
-
Corrosivity vs. Irritation: The free acid form (6-Bromohexanoic acid) is highly corrosive and causes immediate, severe skin and eye burns[1]. Esterified derivatives (such as methyl or tert-butyl 6-bromohexanoate) are generally classified as severe eye, skin, and respiratory irritants[2][3].
-
Hydrolysis and HBr Generation: Upon exposure to ambient moisture, the terminal bromide can undergo slow hydrolysis, generating hydrobromic acid (HBr) gas. This secondary reaction significantly amplifies the inhalation hazard and the corrosivity of the storage environment.
Comprehensive PPE Matrix
A self-validating safety system relies on redundant protective layers. The following PPE is mandatory for handling 6-Bromohexanoate derivatives.
| PPE Category | Required Equipment | Standard | Causality & Mechanistic Rationale |
| Ocular/Face | Chemical safety goggles + Face shield | ANSI Z87.1 / EN166 | 6-Bromohexanoic acid causes severe, irreversible eye burns[1]. A face shield provides a macroscopic barrier against aerosolized corrosive droplets that goggles alone cannot cover[2]. |
| Dermal/Hand | Heavy-duty Nitrile or Neoprene gloves | EN 374 | Protects against dermal alkylation. Alkyl bromides rapidly permeate standard latex; specialized chemical-resistant gloves provide the necessary breakthrough time[2]. |
| Body | Flame-resistant lab coat & chemical-resistant apron | NFPA 2112 | Prevents the penetration of corrosive liquids to the skin. An apron is critical when transferring volumes >50 mL to prevent lap spills. |
| Respiratory | NIOSH-approved respirator (Organic Vapor/Acid Gas cartridge) | NIOSH 42 CFR 84 | Required if engineering controls (fume hood) fail or during a spill. It directly mitigates the inhalation of volatile esters and secondary HBr gas[2][3]. |
Operational Workflow & Methodologies
All operations involving 6-Bromohexanoate must be conducted within a certified chemical fume hood to prevent the accumulation of hazardous vapors[1][4].
Protocol: Air-Free Transfer and Reaction Setup
To prevent moisture-driven hydrolysis and control exothermic reactivity, follow this precise methodology:
-
Atmospheric Purge: Cycle the reaction flask with an inert gas (Nitrogen or Argon) three times. Causality: Eliminating ambient moisture prevents the hydrolysis of the alkyl bromide, thereby stopping the generation of corrosive HBr gas.
-
Equipment Selection: Utilize chemically inert, gas-tight PTFE or glass syringes. Causality: Alkyl halides will degrade non-fluorinated elastomers (like standard rubber syringe plungers) over time, leading to leaks and contamination.
-
Reagent Extraction: Extract the required volume of 6-bromohexanoate slowly. Avoid aggressive pulling, which causes cavitation and dangerous aerosolization of the corrosive liquid.
-
Temperature-Controlled Addition: Add the reagent dropwise to the reaction mixture at 0°C. Causality: Because the terminal bromide is highly reactive, controlling the temperature mitigates exothermic runaway and suppresses the volatilization of irritant ester vapors.
-
Immediate Decontamination: Immediately flush the transfer syringe with a compatible solvent (e.g., acetone or dichloromethane) directly into a designated halogenated waste receptacle.
Figure 1: Standard operational workflow for safely handling 6-Bromohexanoate derivatives.
Emergency Spill Response and Disposal Plan
In the event of a spill, immediate and calculated action is required to prevent respiratory damage and environmental contamination. 6-Bromohexanoate must never be disposed of down the drain[2].
Spill Response Protocol
-
Evacuation & Assessment: Immediately alert laboratory personnel. If the spill is >500 mL or occurs outside a fume hood, evacuate the lab and contact the HazMat team.
-
Containment (No Combustibles): Don full PPE (including a respirator). Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[2]. Causality: Never use combustible materials like sawdust or paper towels; the highly reactive and acidic nature of the chemical can degrade organic absorbents or trigger secondary reactions.
-
Collection: Sweep up the absorbed mixture using non-sparking tools to avoid ignition risks (as ester derivatives are combustible)[1].
-
Isolation: Place the waste into a sealable, corrosive-resistant container with a resistant inner liner[5].
Disposal Plan
All waste containing 6-Bromohexanoate (including contaminated gloves, absorbent materials, and solvent rinses) must be strictly segregated as Hazardous Halogenated Organic Waste . It must be disposed of through an approved, licensed waste disposal plant in accordance with local and federal environmental regulations (e.g., EPA/RCRA)[1][3][4].
Figure 2: Emergency decision matrix and response pathway for 6-Bromohexanoate spills.
References
Sources
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
